molecular formula C20H22O7 B15563810 8-Epidiosbulbin E acetate

8-Epidiosbulbin E acetate

カタログ番号: B15563810
分子量: 374.4 g/mol
InChIキー: MAVLDEWQMKXELL-LPBQTOPCSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

anti-bacterial agent and plasmid-curing compound isolated from Dioscorea bulbifera;  structure in first source

特性

IUPAC Name

[(1R,2S,3S,5R,8S,10S,11S,13R)-8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-9(21)25-17-7-14-12(6-16(27-19(14)22)10-2-3-24-8-10)13-4-11-5-15(18(13)17)20(23)26-11/h2-3,8,11-18H,4-7H2,1H3/t11-,12+,13+,14-,15-,16+,17+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVLDEWQMKXELL-LPBQTOPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C(CC(OC2=O)C3=COC=C3)C4C1C5CC(C4)OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2[C@@H](C[C@H](OC2=O)C3=COC=C3)[C@H]4[C@H]1[C@H]5C[C@@H](C4)OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Epidiosbulbin E Acetate: A Technical Guide to Its Natural Source, Isolation, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epidiosbulbin E acetate (B1210297), a furanoid norditerpene derived from the plant Dioscorea bulbifera L., has garnered scientific interest for its notable biological activities. This technical guide provides an in-depth overview of its natural origin, detailed protocols for its isolation and purification, and an exploration of its molecular interactions, particularly focusing on the mechanisms underlying its hepatotoxicity. Quantitative data are presented in structured tables for clarity, and key experimental and signaling pathways are visualized through detailed diagrams to facilitate a comprehensive understanding for research and development purposes.

Introduction

8-Epidiosbulbin E acetate is a significant bioactive compound naturally occurring in the tubers of Dioscorea bulbifera L., a plant used in some traditional medicine systems.[1][2][3] Chemically classified as a furanoid, this diterpenoid lactone has been investigated for several biological properties, including a broad-spectrum plasmid-curing activity against multidrug-resistant (MDR) bacteria.[1][2][3] However, a primary focus of research has been its potential to induce liver injury, which has been demonstrated in animal models.[4][5] Understanding the natural sourcing, isolation methods, and the molecular basis of its bioactivity is critical for any further investigation into its therapeutic potential or toxicological risk assessment.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₂₁H₂₄O₇
Molecular Weight 388.4 g/mol
CAS Number 91095-48-6
Class Furanoid Norditerpene
Natural Source Dioscorea bulbifera L.
Appearance Not specified in provided results
Purity (commercial) >98% (HPLC)
Solubility Not specified in provided results

Natural Source and Isolation

The primary and exclusive natural source identified for this compound is the bulbils or tubers of Dioscorea bulbifera L., commonly known as the air potato.

Experimental Protocol for Isolation and Purification

The isolation of this compound is typically achieved through a multi-step process involving solvent extraction and chromatographic purification. The following protocol is a composite methodology based on published literature.

2.1.1. Plant Material and Extraction

  • Collection and Preparation: Fresh bulbils of Dioscorea bulbifera L. are collected, washed, air-dried, and then pulverized into a fine powder.

  • Initial Extraction: The powdered plant material is subjected to exhaustive extraction, typically with an aqueous methanolic or ethanolic solution at room temperature. This process is often repeated multiple times to ensure a high yield of crude extract.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Solvent Partitioning and Fractionation

The crude extract undergoes bioassay-guided fractionation using a series of organic solvents with varying polarities.[1][2]

  • The crude extract is suspended in water and sequentially partitioned with solvents such as chloroform (B151607) and ethyl acetate.

  • The fractions are collected, and the solvents are evaporated. The this compound is typically found to be enriched in the chloroform and ethyl acetate fractions.

2.1.3. Chromatographic Purification

The bioactive fractions are further purified using various chromatographic techniques.

  • Vacuum Liquid Chromatography (VLC) and Column Chromatography (CC): The enriched fraction is subjected to column chromatography, often using silica (B1680970) gel as the stationary phase. A gradient elution is performed with a solvent system, commonly a mixture of hexane (B92381) and ethyl acetate, with increasing polarity.

  • Preparative Thin-Layer Chromatography (PTLC): Fractions collected from column chromatography are further purified by preparative TLC to isolate the compound in a purer form.

  • Recrystallization: The purified this compound can be recrystallized from a suitable solvent to obtain a crystalline solid.

The entire isolation process can be visualized in the following workflow diagram.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Characterization plant Dioscorea bulbifera L. bulbils powder Pulverized Plant Material plant->powder extract Aqueous Methanolic/Ethanolic Extraction powder->extract crude_extract Crude Extract extract->crude_extract partitioning Solvent Partitioning (Chloroform, Ethyl Acetate) crude_extract->partitioning bioactive_fraction Bioactive Fraction partitioning->bioactive_fraction vlc_cc VLC / Silica Gel Column Chromatography (Hexane-EtOAc gradient) bioactive_fraction->vlc_cc ptlc Preparative TLC vlc_cc->ptlc pure_compound Pure this compound ptlc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy xray X-ray Crystallography pure_compound->xray

Figure 1. General workflow for the isolation and characterization of this compound.
Characterization

The structural elucidation of this compound is confirmed through modern spectroscopic techniques.

Table 2: Spectroscopic Data for Structural Characterization

TechniquePurpose
¹H NMR Determination of the proton environment in the molecule.
¹³C NMR Determination of the carbon skeleton of the molecule.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.
X-ray Crystallography Determination of the three-dimensional molecular structure.[2]

Biological Activity and Signaling Pathways

The most extensively studied biological effect of this compound is its hepatotoxicity. The mechanism is complex and involves metabolic activation, leading to cellular stress and apoptosis.

Mechanism of Hepatotoxicity

The hepatotoxicity of this compound is not caused by the compound itself but by a reactive metabolite.[5]

  • Metabolic Activation: In the liver, this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A. This process oxidizes the furan (B31954) ring of the molecule.[5]

  • Formation of a Reactive Intermediate: The oxidation results in the formation of a highly reactive and electrophilic cis-enedial intermediate.

  • Cellular Damage: This reactive metabolite can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction. It also depletes glutathione (B108866) (GSH) stores, a key cellular antioxidant, which exacerbates oxidative stress.[5][6]

  • Induction of Apoptosis: The accumulation of cellular damage and oxidative stress triggers programmed cell death (apoptosis) through the activation of both mitochondrial and endoplasmic reticulum (ER) stress pathways.[6][7]

The following diagram illustrates the pathway from metabolic activation to the onset of cellular stress.

G EEA This compound CYP450 CYP450 (CYP3A) EEA->CYP450 Metabolic Activation ReactiveMetabolite Reactive cis-enedial Metabolite CYP450->ReactiveMetabolite Adducts Macromolecular Adducts ReactiveMetabolite->Adducts GSH_Depletion GSH Depletion ReactiveMetabolite->GSH_Depletion Macromolecules Cellular Macromolecules (Proteins, DNA) Macromolecules->Adducts OxidativeStress Oxidative Stress Adducts->OxidativeStress GSH Glutathione (GSH) GSH->GSH_Depletion GSH_Depletion->OxidativeStress G cluster_upstream Upstream Events cluster_cellular_stress Cellular Stress Response cluster_apoptosis Apoptosis Execution ReactiveMetabolite Reactive Metabolite Mitochondria Mitochondrial Dysfunction ReactiveMetabolite->Mitochondria Oxidative Damage ER ER Stress (Unfolded Protein Response) ReactiveMetabolite->ER Protein Damage Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release ER->Caspase Pro-apoptotic UPR signaling Apoptosis Apoptosis Caspase->Apoptosis

References

Unveiling 8-Epidiosbulbin E Acetate: A Technical Guide to its Discovery in Dioscorea bulbifera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of 8-Epidiosbulbin E acetate (B1210297), a significant norditerpenoid found in the tubers of Dioscorea bulbifera. This document details the experimental methodologies for its extraction and characterization, presents its physicochemical and spectroscopic data in a structured format, and visually represents its key biological mechanisms through signaling and workflow diagrams.

Physicochemical and Spectroscopic Data

8-Epidiosbulbin E acetate is a yellowish crystalline solid.[1] Its identity has been established through extensive spectroscopic analysis. The key quantitative data for this compound are summarized below.

PropertyValue
Molecular Formula C₂₁H₂₄O₇
Molecular Weight 388.41 g/mol
CAS Number 91095-48-6
Melting Point 222-224 °C
Optical Rotation [α]²⁸D: +50.71° (c 1, MeOH)
Mass Spectrometry Molecular ion peak at m/z 388

Table 1: Physicochemical properties of this compound.

The structural elucidation of this compound was accomplished using various spectroscopic techniques, including Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopy.[1]

Functional GroupIR Absorption (cm⁻¹)
Furan (B31954) Ring3020, 1610, 1505, 875
α-Lactone1781
δ-Lactone1732

Table 2: Infrared (IR) spectroscopy data for this compound.[1]

The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the molecule's carbon-hydrogen framework.

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
134.52.05 (m), 2.09 (m)
275.94.88 (dddd, J=5.8, 5.5, 1.5, 0.8)
330.22.42 (m), 2.45 (m)
472.14.80 (t, J=5.5)
545.32.85 (dd, J=10.5, 5.5)
628.71.85 (m), 2.15 (m)
725.41.65 (m), 1.95 (m)
840.82.65 (m)
948.22.30 (m)
1042.1-
1135.11.75 (m), 2.25 (m)
1278.95.20 (d, J=4.5)
13125.2-
14108.26.45 (s)
15141.57.40 (s)
16143.87.45 (s)
17175.1-
18172.3-
1921.11.25 (s)
2015.82.10 (s)
21170.2-

Table 3: ¹H and ¹³C NMR data for this compound.[1]

Experimental Protocols

The isolation of this compound from Dioscorea bulbifera tubers is typically achieved through a multi-step process involving extraction and bioassay-guided fractionation.[2]

Extraction
  • Preparation of Plant Material : Air-dried and powdered tubers of Dioscorea bulbifera are used as the starting material.

  • Initial Extraction : The powdered tubers are extracted with an aqueous methanolic solution. This process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Bioassay-Guided Fractionation
  • Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with organic solvents of increasing polarity, such as ethyl acetate and n-butanol. The fractions are collected, and their biological activity (e.g., plasmid-curing ability) is assessed.

  • Column Chromatography : The most bioactive fraction (commonly the ethyl acetate fraction) is subjected to further purification using column chromatography over silica (B1680970) gel. A gradient elution system with a mixture of solvents like n-hexane and ethyl acetate is employed to separate the constituents.

  • Final Purification : Fractions from the column chromatography are monitored by Thin Layer Chromatography (TLC). Those containing the compound of interest are combined and may be further purified by preparative TLC or recrystallization to yield pure this compound.

G cluster_extraction Extraction cluster_fractionation Bioassay-Guided Fractionation D_bulbifera Dioscorea bulbifera Tubers Powdered_Tubers Powdered Tubers D_bulbifera->Powdered_Tubers Aq_Methanol Aqueous Methanol Extraction Powdered_Tubers->Aq_Methanol Crude_Extract Crude Extract Aq_Methanol->Crude_Extract Partitioning Solvent Partitioning (e.g., Ethyl Acetate) Crude_Extract->Partitioning Bioassay Bioassay for Activity Partitioning->Bioassay Column_Chromatography Column Chromatography Bioassay->Column_Chromatography Active Fraction TLC TLC Analysis Column_Chromatography->TLC Purification Final Purification TLC->Purification EEA This compound Purification->EEA

Isolation Workflow for this compound.

Biological Activities and Mechanisms of Action

This compound has been shown to possess notable biological activities, including plasmid-curing effects against multidrug-resistant bacteria and potential hepatotoxicity.

Plasmid-Curing Activity

This compound exhibits broad-spectrum plasmid-curing activity against several multidrug-resistant (MDR) bacteria. It can eliminate antibiotic resistance plasmids (R-plasmids) from various bacterial strains, thereby restoring their susceptibility to antibiotics. The proposed mechanism involves the inhibition of plasmid replication.

Mechanism of Plasmid-Curing by this compound.
Hepatotoxicity via Metabolic Activation

A significant aspect of the biological profile of this compound is its potential to induce liver injury. This toxicity is not caused by the compound itself but rather by a reactive metabolite formed in the liver. The furan moiety of this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, to a highly reactive cis-enedial intermediate. This electrophilic metabolite can then form adducts with cellular macromolecules like proteins and DNA, leading to cellular damage and hepatotoxicity. This metabolic activation is a critical step in its toxicological pathway.

G EEA This compound (in Liver) CYP3A4 Cytochrome P450 (CYP3A4) EEA->CYP3A4 Metabolism of Furan Ring Metabolite Reactive cis-Enedial Intermediate CYP3A4->Metabolite Adducts Covalent Adduct Formation Metabolite->Adducts Macromolecules Cellular Macromolecules (Proteins, DNA) Macromolecules->Adducts Hepatotoxicity Hepatotoxicity Adducts->Hepatotoxicity

Metabolic Activation Pathway of this compound.

Conclusion

This compound is a structurally complex norditerpenoid from Dioscorea bulbifera with dual biological activities. Its ability to combat antibiotic resistance by plasmid curing presents a promising avenue for drug development. However, its potential for hepatotoxicity through metabolic activation necessitates careful consideration and further investigation into its safety profile. The detailed experimental data and mechanistic pathways provided in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and toxicology.

References

An In-depth Technical Guide to 8-Epidiosbulbin E Acetate: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epidiosbulbin E acetate (B1210297) is a naturally occurring norditerpenoid lactone isolated from the tubers of Dioscorea bulbifera L..[1] This compound has garnered significant scientific interest due to its diverse biological activities, including its potential as a plasmid-curing agent against multidrug-resistant bacteria and its noted hepatotoxicity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of 8-Epidiosbulbin E acetate. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, along with a summary of its metabolic activation pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex furanoid norditerpene characterized by a highly oxygenated and stereochemically rich tetracyclic core.

Chemical Structure

The definitive structure of this compound has been elucidated through extensive spectroscopic analysis, including 1H NMR, 13C NMR, COSY, and mass spectrometry, and confirmed by X-ray crystallography.

IUPAC Name: [(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.0²,¹¹.0⁵,¹⁰]hexadecan-3-yl] acetate

CAS Number: 91095-48-6

Chemical Formula: C₂₁H₂₄O₇

Molecular Weight: 388.42 g/mol

SMILES (Isomeric): CC(=O)O[C@H]1C[C@@H]2C(=O)O--INVALID-LINK--OC4=O)C)C5=COC=C5

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Appearance White to pale purple solid/powder[2][3]
Melting Point 222-224 °C
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]
Storage Store at -20°C, protected from light and air[2]
Purity Typically >98% (HPLC)
Spectroscopic Data

The structural characterization of this compound is supported by the following spectroscopic data:

Spectroscopic Technique Key Features
¹H NMR Signals corresponding to the furan (B31954) ring protons, acetyl group protons, and complex multiplets for the tetracyclic core protons.
¹³C NMR 21 carbon signals, including those for the furan ring, two lactone carbonyls, an ester carbonyl, and the tetracyclic skeleton.
Infrared (IR) Absorption bands characteristic of a furan ring (approx. 3020, 1610, 1505, 875 cm⁻¹), a γ-lactone (approx. 1781 cm⁻¹), and a δ-lactone (approx. 1732 cm⁻¹).
Mass Spectrometry (MS) Molecular ion peak at m/z 388, corresponding to the molecular formula C₂₁H₂₄O₇.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its plasmid-curing and hepatotoxic effects being the most extensively studied.

Plasmid-Curing Activity

This compound has demonstrated broad-spectrum plasmid-curing activity against various multidrug-resistant (MDR) bacteria.[4] It can eliminate antibiotic resistance plasmids (R-plasmids) from clinical isolates of bacteria such as Enterococcus faecalis, Escherichia coli, Shigella sonnei, and Pseudomonas aeruginosa, with curing efficiencies ranging from 12% to 48%.[4] This activity makes it a potential lead compound for developing novel strategies to combat antibiotic resistance.

Hepatotoxicity and Metabolic Activation

A significant concern with this compound is its potential to induce liver injury.[2][3] Studies have shown that its hepatotoxicity is not caused by the parent molecule itself but rather by a reactive metabolite formed through metabolic activation in the liver.[2] The furan ring of this compound is metabolized by cytochrome P450 enzymes, primarily CYP3A4, to a highly reactive cis-enedial intermediate.[5][6] This electrophilic metabolite can then form adducts with cellular macromolecules, such as proteins and nucleic acids, leading to cellular damage, oxidative stress, and ultimately, hepatotoxicity.

Below is a diagram illustrating the metabolic activation pathway of this compound.

metabolic_activation EEA This compound CYP3A4 CYP3A4 EEA->CYP3A4 Metabolism ReactiveMetabolite cis-Enedial Intermediate (Reactive Metabolite) CYP3A4->ReactiveMetabolite Oxidation of Furan Ring Macromolecules Cellular Macromolecules (Proteins, DNA) ReactiveMetabolite->Macromolecules Adduct Formation CellularDamage Cellular Damage & Hepatotoxicity Macromolecules->CellularDamage Leads to

Metabolic Activation of this compound

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification from Dioscorea bulbifera

This protocol is based on bioassay-guided fractionation methods described in the literature.

Experimental Workflow:

isolation_workflow Start Start: Dried Tubers of Dioscorea bulbifera Extraction Extraction with Methanol (B129727) Start->Extraction Partition Solvent-Solvent Partitioning (e.g., with Ethyl Acetate) Extraction->Partition Chromatography1 Column Chromatography (Silica Gel) Partition->Chromatography1 Chromatography2 Further Purification (e.g., Preparative HPLC) Chromatography1->Chromatography2 FinalProduct Pure this compound Chromatography2->FinalProduct

Isolation Workflow for this compound

Methodology:

  • Extraction:

    • Air-dried and powdered tubers of Dioscorea bulbifera are extracted exhaustively with methanol at room temperature.

    • The methanolic extract is then concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

    • The fractions are monitored for biological activity (e.g., plasmid-curing activity) to identify the active fraction. This compound is typically found in the ethyl acetate fraction.

  • Column Chromatography:

    • The active fraction is subjected to column chromatography on silica (B1680970) gel.

    • The column is eluted with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the components.

  • Purification:

    • Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to obtain the pure compound.

  • Characterization:

    • The structure of the isolated compound is confirmed by spectroscopic methods (NMR, IR, MS) and by comparing the data with published values.

Plasmid-Curing Assay

This protocol is designed to determine the ability of this compound to eliminate plasmids from bacteria.

Methodology:

  • Bacterial Culture Preparation:

    • A single colony of the plasmid-harboring bacterial strain is inoculated into a suitable broth medium (e.g., Luria-Bertani broth) containing an appropriate antibiotic for plasmid maintenance.

    • The culture is incubated overnight at 37°C with shaking.

  • Treatment with this compound:

    • The overnight culture is diluted in fresh broth to a specific cell density (e.g., 10⁵ CFU/mL).

    • This compound, dissolved in a suitable solvent like DMSO, is added to the bacterial culture at various concentrations (a concentration range should be determined, for example, from 10 to 200 µg/mL). A solvent control (DMSO without the compound) is also included.

    • The cultures are incubated for 24 hours at 37°C.

  • Determination of Curing Efficiency:

    • After incubation, the cultures are serially diluted and plated onto non-selective agar (B569324) plates (without antibiotic).

    • Following incubation, individual colonies are replica-plated onto two types of agar plates: one non-selective and one selective (containing the antibiotic).

    • Colonies that grow on the non-selective plate but fail to grow on the selective plate are considered to be "cured" of the plasmid.

    • The curing efficiency is calculated as the percentage of cured colonies out of the total number of colonies tested.

In Vivo Hepatotoxicity Assessment in a Mouse Model

This protocol outlines a general procedure to evaluate the potential liver toxicity of this compound in mice.

Methodology:

  • Animal Model:

    • Male C57BL/6 or similar mouse strains are used. The animals are acclimatized for at least one week before the experiment.

  • Dosing:

    • This compound is suspended in a vehicle such as corn oil or a solution of 0.5% carboxymethylcellulose.

    • The compound is administered to the mice via oral gavage at different dose levels. A vehicle control group is also included.

  • Sample Collection:

    • At selected time points after administration (e.g., 24, 48, and 72 hours), blood samples are collected for serum biochemistry analysis.

    • Following blood collection, the animals are euthanized, and liver tissues are collected for histopathological examination and biochemical analysis.

  • Assessment of Hepatotoxicity:

    • Serum Biochemistry: Serum levels of liver injury markers, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are measured.

    • Histopathology: Liver tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The stained sections are examined under a microscope for signs of liver damage, such as necrosis, inflammation, and steatosis.

    • Biochemical Analysis of Liver Tissue: Liver homogenates can be used to measure markers of oxidative stress (e.g., glutathione (B108866) levels, lipid peroxidation) and the activity of metabolic enzymes.

Summary and Future Perspectives

This compound is a fascinating natural product with a dual character: it holds promise as a potential agent to combat antibiotic resistance while also presenting a significant challenge due to its hepatotoxicity. The mechanism of its toxicity, involving metabolic activation by CYP450 enzymes, provides a clear direction for future research. Structure-activity relationship studies could lead to the design of analogues with reduced toxicity but retained or enhanced plasmid-curing activity. Further investigation into the precise molecular targets of its reactive metabolite could unveil new insights into drug-induced liver injury. The detailed protocols provided in this guide are intended to facilitate further research into this intriguing and important molecule.

References

An In-Depth Technical Guide to 8-Epidiosbulbin E Acetate (CAS Number: 91095-48-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epidiosbulbin E acetate (B1210297) is a norditerpenoid lactone isolated from the tubers of Dioscorea bulbifera L., a plant used in traditional medicine.[1][2] This technical guide provides a comprehensive overview of its chemical properties, biological activities, and mechanisms of action, with a focus on its potential as a plasmid-curing agent and its associated hepatotoxicity.

Chemical and Physical Properties

8-Epidiosbulbin E acetate is a furanoid diterpenoid with the following properties:[3][4][5]

PropertyValue
CAS Number 91095-48-6
Molecular Formula C₂₁H₂₄O₇
Molecular Weight 388.41 g/mol
Appearance Powder
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone
Storage Store at 2-8°C, protected from light and air

Biological Activities and Mechanisms of Action

This compound exhibits two primary, contrasting biological activities: antibacterial plasmid curing and hepatotoxicity.

Plasmid-Curing Activity

This compound has demonstrated broad-spectrum plasmid-curing activity against multidrug-resistant (MDR) bacteria. This activity involves the elimination of plasmids that carry antibiotic resistance genes, thereby re-sensitizing the bacteria to conventional antibiotics. The exact mechanism of plasmid curing is not fully elucidated but is believed to involve interference with plasmid replication and segregation during bacterial cell division.

Quantitative Data: Plasmid Curing Efficiency

The following table summarizes the plasmid-curing efficiency of this compound against various bacterial strains.

Bacterial StrainPlasmid(s)Curing Efficiency (%)
Enterococcus faecalis (clinical isolate)R-plasmids12-48
Escherichia coli (clinical isolate)R-plasmids12-48
Shigella sonnei (clinical isolate)R-plasmids12-48
Pseudomonas aeruginosa (clinical isolate)R-plasmids12-48
Bacillus subtilispUB11016-64
Escherichia coliRP416-64
Pseudomonas aeruginosaRIP6416-64
Salmonella typhiR13616-64
Hepatotoxicity

Despite its promising antibacterial activity, this compound is known to induce significant, dose- and time-dependent liver injury.

Mechanism of Hepatotoxicity

The hepatotoxicity of this compound is not caused by the compound itself but by a reactive metabolite formed in the liver. The furan (B31954) ring of the molecule is metabolized by cytochrome P450 enzymes, primarily CYP3A4, to a highly reactive cis-enedial intermediate. This electrophilic metabolite can then form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular stress and apoptosis.

The downstream effects of this metabolic activation involve the induction of endoplasmic reticulum (ER) stress and the mitochondrial pathway of apoptosis. This is characterized by the upregulation of ER stress markers such as PERK and ATF4, and the activation of caspases, ultimately leading to programmed cell death in hepatocytes.

Quantitative Data: In Vivo Hepatotoxicity in Mice

Studies in mice have demonstrated a clear dose-dependent relationship between the administration of this compound and the elevation of serum liver enzymes, which are indicative of liver damage.

Dose (mg/kg)Serum Alanine (B10760859) Aminotransferase (ALT) LevelsSerum Aspartate Aminotransferase (AST) Levels
50ElevatedElevated
100Significantly ElevatedSignificantly Elevated
200Severely ElevatedSeverely Elevated

Note: Specific numerical values for ALT and AST levels vary between studies and are presented here qualitatively. The trend of dose-dependent elevation is consistently reported.

Quantitative Data: In Vitro Cytotoxicity in Primary Hepatocytes

Concentration (µM)Effect on Primary Hepatocytes
50Induction of DNA damage and apoptosis
100Significant induction of DNA damage and apoptosis
200Severe induction of DNA damage and apoptosis

Data derived from studies on cultured mouse primary hepatocytes.

Experimental Protocols

Isolation of this compound from Dioscorea bulbifera

A general procedure for the isolation of this compound involves the following steps:

  • Extraction: Air-dried and pulverized tubers of Dioscorea bulbifera are extracted with methanol (B129727). The methanol extract is then concentrated.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol.

  • Chromatographic Purification: The ethyl acetate fraction, which typically contains the compound of interest, is subjected to multiple rounds of column chromatography on silica (B1680970) gel.

  • Final Purification: Further purification can be achieved using techniques like preparative thin-layer chromatography (PTLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Plasmid Curing Assay

The following protocol is a generalized method for assessing the plasmid-curing activity of this compound:

  • Bacterial Culture: A bacterial strain harboring a known antibiotic resistance plasmid is grown in a suitable broth medium (e.g., Luria-Bertani broth) to the early logarithmic phase.

  • Exposure to Curing Agent: this compound, dissolved in a suitable solvent like DMSO, is added to the bacterial culture at various concentrations. The specific concentrations used to achieve the efficiencies reported in the literature range and need to be determined empirically for each bacterial strain, but are generally in the µg/mL range.

  • Incubation: The cultures are incubated for a defined period (e.g., 24 hours) at the optimal growth temperature for the bacterium, with shaking.

  • Plating and Replica Plating: After incubation, the cultures are serially diluted and plated on a non-selective agar (B569324) medium to obtain single colonies. These colonies are then replica-plated onto two types of agar plates: one non-selective and one containing the antibiotic to which the plasmid confers resistance.

  • Analysis: The colonies that grow on the non-selective plate but fail to grow on the antibiotic-containing plate are considered to have been "cured" of the plasmid.

  • Calculation of Curing Efficiency: The plasmid curing efficiency is calculated as the percentage of cured colonies out of the total number of colonies tested.

  • Confirmation: The loss of the plasmid in the cured colonies should be confirmed by plasmid DNA isolation and agarose (B213101) gel electrophoresis.

In Vivo Hepatotoxicity Study in Mice

The following protocol outlines a typical experiment to evaluate the hepatotoxicity of this compound in a mouse model:

  • Animal Model: Male mice (e.g., C57BL/6 strain) are used. They are housed under standard laboratory conditions with free access to food and water.

  • Dosing: this compound is suspended in a vehicle such as corn oil and administered to the mice via oral gavage at different doses (e.g., 50, 100, and 200 mg/kg body weight). A control group receives only the vehicle.

  • Sample Collection: At various time points after administration (e.g., 24, 48, 72 hours), blood samples are collected from the mice.

  • Biochemical Analysis: The blood samples are processed to obtain serum. The serum levels of liver injury biomarkers, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are measured using standard biochemical assays.

  • Histopathological Analysis: After the final time point, the mice are euthanized, and their livers are collected. The liver tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of liver damage, such as necrosis and inflammation.

Signaling Pathways and Workflows

Hepatotoxicity Experimental Workflow

cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Model A Mouse Model (e.g., C57BL/6) B Oral Administration of This compound (50, 100, 200 mg/kg) A->B C Blood Sampling (24, 48, 72h) B->C E Liver Histopathology (H&E Staining) B->E D Serum Analysis (ALT, AST levels) C->D F Primary Hepatocytes G Treatment with This compound (50, 100, 200 µM) F->G H Apoptosis Assays (e.g., Caspase activity) G->H I DNA Damage Analysis (e.g., Comet assay) G->I

Caption: Experimental workflow for assessing the hepatotoxicity of this compound.

Metabolic Activation and Hepatotoxicity Signaling Pathway

cluster_activation Metabolic Activation cluster_stress Cellular Stress & Apoptosis EEA This compound (Furanoid Moiety) CYP3A4 CYP3A4 (in Liver) EEA->CYP3A4 Metabolism Metabolite Reactive cis-enedial Intermediate CYP3A4->Metabolite Adducts Macromolecular Adducts (Proteins, DNA) Metabolite->Adducts ER_Stress Endoplasmic Reticulum Stress Adducts->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction Adducts->Mito_Dysfunction Caspases Caspase Activation ER_Stress->Caspases Mito_Dysfunction->Caspases Apoptosis Apoptosis (Hepatocyte Death) Caspases->Apoptosis

Caption: Signaling pathway of this compound-induced hepatotoxicity.

Conclusion

This compound is a molecule with significant potential and challenges. Its ability to cure antibiotic resistance plasmids in MDR bacteria presents a promising avenue for combating a major global health threat. However, its potent hepatotoxicity, driven by metabolic activation, is a critical hurdle for its therapeutic development. A thorough understanding of its dual activities and the underlying molecular mechanisms is essential for any future research aimed at harnessing its beneficial properties while mitigating its toxicity. This may involve medicinal chemistry efforts to modify the furan moiety to prevent the formation of the reactive metabolite while retaining the plasmid-curing activity.

References

known physiological effects of 8-Epidiosbulbin E acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physiological Effects of 8-Epidiosbulbin E acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Epidiosbulbin E acetate (EEA) is a furanoid diterpenoid lactone and a major constituent of the traditional herbal medicine Dioscorea bulbifera L. While this plant has been used for various therapeutic purposes, its application is limited by significant hepatotoxicity.[1] Extensive research has demonstrated that EEA is a primary contributor to this liver damage. The core mechanism of its toxicity is not due to the compound itself, but rather its metabolic activation by cytochrome P450 enzymes into a highly reactive electrophilic intermediate. This guide provides a comprehensive overview of the known physiological effects of EEA, focusing on the molecular mechanisms of its toxicity, its impact on cellular pathways, and other biological activities.

Hepatotoxicity and Metabolic Activation

The most prominent physiological effect of this compound is dose- and time-dependent hepatotoxicity.[2][3] This is not a direct effect of EEA but is contingent upon its bioactivation in the liver.

Mechanism of Metabolic Activation

The furan (B31954) moiety of EEA is metabolized by cytochrome P450 enzymes, primarily CYP3A4 , to form a reactive cis-enedial intermediate.[4][5][6] This electrophilic metabolite readily reacts with cellular nucleophiles, such as amino and thiol groups on proteins and other biological molecules, leading to cellular damage and toxicity.[1] Inhibition of CYP3A4 with agents like ketoconazole (B1673606) has been shown to prevent EEA-induced liver injury and significantly increase the plasma concentration of the parent EEA compound, confirming the essential role of this metabolic step in the observed toxicity.[2][3][7] Conversely, depletion of glutathione, a key cellular nucleophile, with buthionine sulfoximine (B86345) exacerbates the hepatotoxicity.[2][3]

Metabolic Activation of this compound EEA This compound (EEA) (Inactive Parent Compound) Metabolite cis-Enedial Intermediate (Reactive Electrophile) EEA->Metabolite Oxidation of Furan Ring Adducts Covalent Adducts Metabolite->Adducts Reacts with CYP3A4 CYP3A4 Enzyme CYP3A4->EEA Metabolizes Nucleophiles Cellular Nucleophiles (e.g., Glutathione, Proteins) Nucleophiles->Adducts Toxicity Hepatotoxicity Adducts->Toxicity

Caption: Metabolic activation of EEA by CYP3A4 to a reactive intermediate.

Quantitative Data: In Vivo Hepatotoxicity

Administration of EEA to mice results in significant elevations of serum markers for liver damage.

ParameterDose of EEATime PointObservationReference
ALT (Alanine Aminotransferase) Dose-dependentTime-dependentSignificant increase[8]
AST (Aspartate Aminotransferase) Dose-dependentTime-dependentSignificant increase[8]
TBIL (Total Bilirubin) Dose-dependentTime-dependentSignificant increase[8]
DBIL (Direct Bilirubin) Dose-dependentTime-dependentSignificant increase[8]
Plasma Cmax of EEA N/AN/A7-fold increase with ketoconazole[2][3]
Plasma AUC of EEA N/AN/A13-fold increase with ketoconazole[2][3]
Experimental Protocol: In Vivo Hepatotoxicity Assessment in Mice
  • Animal Model: Male ICR or C57BL/6 mice (6-8 weeks old) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week with free access to standard chow and water.

  • Grouping: Mice are randomly divided into groups: a vehicle control group (e.g., corn oil), and multiple EEA treatment groups at varying doses (e.g., 50, 100, 200 mg/kg). For mechanism studies, additional groups pre-treated with an inhibitor (e.g., ketoconazole, 50 mg/kg) or a depletor (e.g., buthionine sulfoximine) before EEA administration are included.[2][9]

  • Administration: EEA, dissolved in a suitable vehicle, is administered via oral gavage or intraperitoneal injection.

  • Sample Collection: At specified time points (e.g., 6, 12, 24 hours) post-administration, blood is collected via cardiac puncture for serum analysis. The liver is excised, weighed, and sectioned.

  • Biochemical Analysis: Serum levels of ALT, AST, TBIL, and other liver function markers are measured using standard biochemical assay kits.

  • Histopathology: A portion of the liver is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to observe pathological changes like inflammatory cell infiltration and hepatic cell necrosis.[8]

Induction of Apoptosis and DNA Damage

The cytotoxicity of EEA's reactive metabolite manifests as the induction of programmed cell death (apoptosis) and significant DNA damage.

Signaling Pathways

EEA-induced apoptosis involves a complex interplay between mitochondria and the endoplasmic reticulum (ER). The metabolic activation leads to an overproduction of Reactive Oxygen Species (ROS) , which induces oxidative stress.[9][10] This oxidative stress disrupts the function of both mitochondria and the ER, leading to ER stress and the activation of the mitochondrial (intrinsic) apoptosis pathway.[10][11] Key events include the phosphorylation of H2AX (a marker of DNA double-strand breaks) and the activation of PARP-1, an enzyme involved in DNA repair and programmed cell death.[9][10]

EEA-Induced Apoptosis and DNA Damage Pathway cluster_0 Metabolic Activation cluster_1 Cellular Stress cluster_2 Downstream Effects EEA This compound Metabolite Reactive Metabolite EEA->Metabolite CYP3A4 ROS ROS Production ↑ Metabolite->ROS ER_Stress ER Stress ROS->ER_Stress Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys DNA_Damage DNA Damage (H2AX Phosphorylation) ROS->DNA_Damage Apoptosis Apoptosis ER_Stress->Apoptosis Mito_Dys->Apoptosis PARP1 PARP-1 Activation DNA_Damage->PARP1 PARP1->Apoptosis

Caption: Signaling cascade from EEA metabolic activation to apoptosis.

Quantitative Data: Apoptosis and DNA Damage

Studies in cultured mouse primary hepatocytes and in mice have quantified the extent of EEA-induced damage.

AssayCell/Animal ModelEEA Concentration/DoseKey FindingReference
DNA Fragmentation Mouse Primary Hepatocytes50, 100, 200 µMSignificant increase[9][10]
Comet Assay (Tail DNA) Mouse Primary Hepatocytes50, 100, 200 µMSignificant increase[10]
Comet Assay (Olive Tail Moment) Mouse Primary Hepatocytes50, 100, 200 µMSignificant increase[10]
H2AX Phosphorylation (γH2AX) Mouse Primary Hepatocytes & Mice50-200 µM & 50-200 mg/kgSignificant increase[9][10]
PARP-1 Activation Mouse Primary Hepatocytes & Mice50-200 µM & 50-200 mg/kgSignificant increase[9][10]
ROS Production Mouse Primary Hepatocytes50-200 µMSignificant increase, reversible by Vitamin C[9]
Experimental Protocol: In Vitro DNA Damage (Comet Assay)
  • Cell Culture: Mouse primary hepatocytes are isolated and cultured.

  • Treatment: Cells are exposed to varying concentrations of EEA (e.g., 50, 100, 200 µM) for a specified duration (e.g., 24 hours). A vehicle control is included.

  • Cell Harvesting: Cells are harvested, washed, and resuspended in ice-cold PBS.

  • Slide Preparation: The cell suspension is mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Slides are immersed in a cold lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding & Electrophoresis: Slides are placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed at a low voltage.

  • Neutralization and Staining: Slides are neutralized with a Tris buffer and stained with a fluorescent DNA dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Analysis: Slides are examined under a fluorescence microscope. The resulting "comet" shapes are analyzed using specialized software to quantify DNA damage, typically by measuring parameters like tail length, percentage of DNA in the tail, and tail moment.[10]

Alterations in Metabolic and Transcriptomic Profiles

Integrated metabolomic and transcriptomic analyses in mice have revealed that EEA exposure causes global changes in the liver's molecular landscape.

Key Affected Pathways

EEA-induced hepatotoxicity is associated with the aberrant regulation of multiple metabolic systems. The most significantly impacted pathways include:

  • Bile Acid Metabolism[8][12]

  • Taurine and Hypotaurine Metabolism[8][12]

  • Citrate Cycle (TCA Cycle)[8]

  • Phenylalanine, Tyrosine, and Tryptophan Biosynthesis[8]

The imbalance in bile acid metabolism, in particular, appears to play a critical role in the progression of liver injury.[12]

Experimental Protocol: Metabolomics and Transcriptomics Analysis
  • Animal Study: An in vivo study is conducted as described in section 2.3.

  • Sample Collection: Liver tissue and serum samples are collected from control and EEA-treated animals and immediately snap-frozen in liquid nitrogen.

  • Metabolite Extraction: Metabolites are extracted from liver and serum using a solvent system (e.g., methanol/acetonitrile/water).

  • Metabolomic Analysis (LC-MS/GC-MS): The extracted samples are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify metabolites.

  • RNA Extraction and Sequencing (Transcriptomics): Total RNA is extracted from liver tissue. RNA quality is assessed, and libraries are prepared for high-throughput sequencing (RNA-Seq) to determine gene expression levels.

  • Data Analysis:

    • Metabolomics: Raw data is processed to identify and quantify metabolites. Statistical analysis (e.g., PCA, OPLS-DA) is used to find metabolites that are significantly different between groups.

    • Transcriptomics: Sequencing reads are aligned to a reference genome to quantify gene expression. Differential expression analysis identifies genes that are significantly up- or down-regulated.

    • Integrated Analysis: Pathway analysis tools (e.g., KEGG) are used to map the altered metabolites and genes to specific metabolic and signaling pathways to understand the biological impact.[12]

Other Biological Activities

Interaction with Biologic Amines

The reactive cis-enedial metabolite of EEA can form adducts with various endogenous biologic amines, including spermidine (B129725), spermine, putrescine, ornithine, and lysine.[1] These adducts have been detected in cultured hepatocytes treated with EEA, and a spermidine adduct was observed in the bile of mice administered EEA. This sequestration of essential polyamines may contribute to the overall cytotoxicity.[1]

Antibacterial Effects

Beyond its toxic effects, EEA has been reported to exhibit a unique antibacterial activity. It demonstrates broad-spectrum plasmid-curing activity against multidrug-resistant (MDR) bacteria.[8][13] This means it can eliminate the plasmids that carry antibiotic resistance genes from bacteria, potentially restoring their susceptibility to conventional antibiotics.

Conclusion

The physiological effects of this compound are predominantly defined by its hepatotoxicity, which is a direct consequence of its metabolic activation by CYP3A4. The resulting electrophilic metabolite instigates a cascade of detrimental cellular events, including oxidative stress, DNA damage, and apoptosis, driven by crosstalk between mitochondria and the ER. This bioactivation is also responsible for the depletion of cellular nucleophiles and the adduction of essential biologic amines. The profound disruption of hepatic metabolic pathways, especially bile acid metabolism, further underscores the compound's toxic potential. While EEA also possesses intriguing plasmid-curing antibacterial properties, its clinical utility is severely hampered by its potent and well-characterized hepatotoxicity. For drug development professionals, understanding this mechanism is crucial for the safety assessment of any herbal medicines containing Dioscorea bulbifera and for the broader study of furan-containing compounds.

References

An In-depth Technical Guide on the Mechanism of Action of 8-Epidiosbulbin E Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epidiosbulbin E acetate (B1210297) (EEA) is a furanoid diterpenoid lactone and a major constituent of Dioscorea bulbifera L., a plant used in traditional medicine. While initially investigated for various biological activities, the predominant body of scientific evidence points to its significant hepatotoxicity. This technical guide provides a comprehensive overview of the molecular mechanism of action of 8-Epidiosbulbin E acetate, with a primary focus on the pathways leading to liver injury. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the toxicological profile of this compound. The core of EEA's bioactivity lies in its metabolic activation, which initiates a cascade of cellular events, including oxidative stress, DNA damage, and apoptosis. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways involved.

Core Mechanism of Action: Metabolic Activation and Hepatotoxicity

The primary mechanism of action of this compound is not as a direct therapeutic agent but as a potent hepatotoxin following metabolic activation.[1][2][3] The furan (B31954) ring of EEA is metabolized by cytochrome P450 enzymes, particularly CYP3A4, into a highly reactive cis-enedial intermediate.[1] This electrophilic metabolite readily reacts with cellular nucleophiles, such as proteins and DNA, leading to the formation of adducts and subsequent cellular dysfunction and toxicity.[1]

The hepatotoxicity of EEA is both time- and dose-dependent. Studies have shown that pretreatment with ketoconazole, a CYP3A4 inhibitor, can prevent EEA-induced liver injury, highlighting the critical role of metabolic activation. Conversely, depletion of glutathione, a key cellular antioxidant, exacerbates EEA's toxic effects.

Quantitative Data on Hepatotoxicity

While specific IC50 values in cancer cell lines are not well-documented, studies on primary hepatocytes have utilized various concentrations of EEA to elucidate its toxic effects.

Cell TypeEEA ConcentrationObserved Effects
Primary Mouse Hepatocytes50, 100, 200 µMDNA damage, DNA fragmentation, increased tail DNA and olive tail moment, H2AX phosphorylation, PARP-1 activation

Key Cellular and Molecular Events

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The metabolic activation of EEA is closely linked to the induction of oxidative stress. The reactive intermediates can lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity. This increase in ROS contributes significantly to the observed DNA damage and apoptosis.

DNA Damage and Protein Adduct Formation

The electrophilic cis-enedial metabolite of EEA can covalently bind to DNA and proteins, forming adducts. These adducts can disrupt normal cellular processes, including DNA replication and protein function, contributing to genotoxicity and proteotoxicity. EEA has been shown to induce significant DNA fragmentation and the phosphorylation of H2AX, a marker of DNA double-strand breaks.

Induction of Apoptosis

EEA is a potent inducer of apoptosis in hepatocytes. The apoptotic cascade appears to be initiated by the cellular damage caused by the reactive metabolite and oxidative stress. This process involves crosstalk between the mitochondria and the endoplasmic reticulum (ER), two key organelles in the regulation of programmed cell death.

Key features of EEA-induced apoptosis include:

  • Activation of PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair, and its cleavage is a hallmark of apoptosis.

  • Mitochondrial Dysfunction: While not fully detailed in the search results, the involvement of mitochondria suggests a potential disruption of the mitochondrial membrane potential and release of pro-apoptotic factors.

  • ER Stress: The interaction with the endoplasmic reticulum points towards the induction of the unfolded protein response (UPR) as a contributor to the apoptotic signaling.

Signaling Pathways

The primary signaling pathway involved in the action of EEA is its metabolic activation. Subsequent downstream events are consequences of the damage inflicted by the reactive metabolite.

EEA_Metabolic_Activation cluster_downstream Downstream Effects EEA This compound CYP3A4 Cytochrome P450 3A4 EEA->CYP3A4 ReactiveMetabolite cis-Enedial Reactive Intermediate CYP3A4->ReactiveMetabolite CellularDamage Cellular Damage ReactiveMetabolite->CellularDamage ROS ↑ Reactive Oxygen Species (ROS) CellularDamage->ROS DNA_Damage DNA Adducts & Damage CellularDamage->DNA_Damage Protein_Adducts Protein Adducts CellularDamage->Protein_Adducts Apoptosis Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis Protein_Adducts->Apoptosis

Metabolic activation pathway of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used in the study of EEA's mechanism of action, based on standard laboratory practices.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., primary hepatocytes or a relevant cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of EEA and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with EEA Seed->Treat MTT Add MTT Reagent Treat->MTT Solubilize Add Solubilizing Agent MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Analyze Data Read->Analyze End End Analyze->End

Workflow for a typical MTT cell viability assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells in appropriate plates and treat with EEA for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse EEA-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved PARP, H2AX, Bcl-2 family proteins).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

EEA and Cancer Research: A Note of Caution

It is important to note that while the mechanism of EEA-induced hepatotoxicity is well-studied, its potential as an anticancer agent is not well-supported by current scientific literature. Some studies have reported a lack of significant cytotoxicity of EEA against a range of human cancer cell lines. Therefore, researchers and drug development professionals should exercise caution when considering EEA for cancer-related applications and should be aware of its potent hepatotoxic effects.

Conclusion

The mechanism of action of this compound is primarily centered on its metabolic activation to a reactive intermediate that induces severe hepatotoxicity. This process involves the generation of oxidative stress, formation of DNA and protein adducts, and the induction of apoptosis through pathways involving mitochondrial and endoplasmic reticulum crosstalk. While the toxicological profile of EEA is well-characterized, its utility as a therapeutic agent, particularly in oncology, remains unproven and is overshadowed by its significant liver-damaging potential. This technical guide provides a foundational understanding of the molecular toxicology of EEA, which is crucial for any further investigation or handling of this compound.

References

8-Epidiosbulbin E Acetate: A Comprehensive Technical Review of Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epidiosbulbin E acetate (B1210297) (EEA) is a major diterpenoid lactone isolated from the tubers of Dioscorea bulbifera, a plant used in traditional medicine.[1] While holding potential therapeutic applications, a significant body of research has focused on its associated hepatotoxicity. This technical guide provides an in-depth review of the existing preclinical research on EEA, with a focus on its mechanism of action, metabolic activation, and the signaling pathways involved in its toxic effects. The information is intended to support further research and development efforts related to this compound.

Core Research Findings

Hepatotoxicity and Metabolic Activation

Preclinical studies have consistently demonstrated that 8-Epidiosbulbin E acetate can induce hepatotoxicity.[1][2] The toxic effects are not inherent to the parent molecule but are a result of its metabolic activation in the liver. The furan (B31954) moiety of EEA is biotransformed by cytochrome P450 enzymes, specifically CYP3A4, into a reactive cis-enedial intermediate.[2][3][4][5] This highly reactive metabolite is capable of forming adducts with biological macromolecules, leading to cellular damage.

Mechanism of Cellular Toxicity

The primary mechanism of EEA-induced hepatotoxicity involves the generation of reactive oxygen species (ROS) and the induction of apoptosis.[6][7] The formation of the cis-enedial intermediate and its subsequent reactions contribute to oxidative stress within hepatocytes. This, in turn, triggers apoptotic signaling cascades. Research has pointed to a crosstalk between the mitochondria and the endoplasmic reticulum in mediating EEA-induced apoptosis.[6] Furthermore, the toxic effects of EEA have been linked to the dysregulation of key metabolic pathways, including bile acid metabolism and taurine (B1682933) and hypotaurine (B1206854) metabolism.[1][8]

Antimicrobial Activity

In addition to its toxicological profile, this compound has been investigated for its potential antimicrobial properties. Studies have shown that it possesses broad-spectrum plasmid-curing activity against multidrug-resistant (MDR) bacteria.[9][10][11][12][13] This suggests a potential therapeutic avenue for EEA in combating antibiotic resistance. Interestingly, some research has indicated a lack of cytotoxicity against a range of human cancer cell lines, suggesting a degree of selectivity in its cytotoxic effects.[9][11]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vivo Hepatotoxicity Studies

Animal ModelDosageTime PointKey FindingsReference
Mice100 mg/kg (i.p.)24h, 36hTime-dependent increase in serum ALT and AST levels.[2]
Mice50, 75, 100, 150 mg/kg (i.p.)-Dose-dependent increase in serum ALT and AST levels.[2]
Mice50, 100, 200 mg/kg-Induced DNA damage in the liver.[7]

Table 2: In Vitro Cytotoxicity and Apoptosis Studies

Cell LineConcentrationTime PointKey FindingsReference
Cultured mouse primary hepatocytes50, 100, 200 µM-Induced DNA damage, including fragmentation and H2AX phosphorylation.[6][7]
Cultured mouse primary hepatocytes--Exposure resulted in concentration-dependent cytotoxicity.[5]

Experimental Protocols

In Vitro Microsomal Incubations

To investigate the metabolic activation of this compound, microsomal incubations are performed. A typical protocol is as follows:

  • Preparation of Microsomes: Liver microsomes are prepared from animal models (e.g., mice, rats) through differential centrifugation.

  • Incubation Mixture: The incubation mixture typically contains liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Trapping Agents: To detect the formation of reactive metabolites, trapping agents such as N-acetyl lysine (B10760008) (NAL) and glutathione (B108866) (GSH) are included in the incubation mixture.[3]

  • Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C for a specific duration.

  • Termination and Analysis: The reaction is terminated by adding a quenching solvent (e.g., acetonitrile). The mixture is then centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the metabolites and adducts formed.[3]

Cell Viability and Apoptosis Assays

To assess the cytotoxic and apoptotic effects of this compound on hepatocytes, the following assays are commonly employed:

  • Cell Culture: Primary hepatocytes are isolated from animal models or immortalized hepatocyte cell lines are used. The cells are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of this compound for different time periods.

  • MTT Assay for Cell Viability: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • DNA Fragmentation Analysis: Apoptosis is characterized by DNA fragmentation. This can be visualized by agarose (B213101) gel electrophoresis of DNA extracted from treated cells, which will show a characteristic "ladder" pattern.

  • TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation in situ by labeling the 3'-hydroxyl ends of DNA breaks.

  • Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as caspases, Bcl-2 family members, and PARP-1, are analyzed by Western blotting to elucidate the apoptotic pathway.

Signaling Pathways and Experimental Workflows

Metabolic Activation of this compound

EEA This compound (Furan Moiety) CYP3A4 CYP3A4 EEA->CYP3A4 Metabolism Reactive_Metabolite cis-Enedial Reactive Intermediate CYP3A4->Reactive_Metabolite Bioactivation Adducts Adducts with Biological Amines & GSH Reactive_Metabolite->Adducts Adduction Toxicity Hepatotoxicity Adducts->Toxicity

Caption: Metabolic activation of this compound by CYP3A4.

Proposed Apoptotic Signaling Pathway

cluster_Cell Hepatocyte cluster_Mito Mitochondria cluster_ER Endoplasmic Reticulum EEA This compound Metabolite Reactive Metabolite EEA->Metabolite ROS Increased ROS Metabolite->ROS Mito_Stress Mitochondrial Stress ROS->Mito_Stress ER_Stress ER Stress ROS->ER_Stress Mito_Stress->ER_Stress Apoptosis Apoptosis Mito_Stress->Apoptosis ER_Stress->Apoptosis

Caption: Proposed apoptotic pathway of this compound.

Experimental Workflow for Hepatotoxicity Assessment

cluster_Analysis Analysis Animal_Model Animal Model (e.g., Mice) EEA_Admin EEA Administration (i.p.) Animal_Model->EEA_Admin Sample_Collection Blood & Liver Sample Collection EEA_Admin->Sample_Collection Serum_Analysis Serum Biochemical Analysis (ALT, AST) Sample_Collection->Serum_Analysis Histopathology Liver Histopathology Sample_Collection->Histopathology Molecular_Analysis Molecular Analysis (Western Blot, etc.) Sample_Collection->Molecular_Analysis

Caption: Workflow for in vivo hepatotoxicity assessment of EEA.

References

Early Studies on the Toxicity of 8-Epidiosbulbin E Acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epidiosbulbin E acetate (B1210297) (EEA) is a furanoid diterpenoid lactone found in certain varieties of Dioscorea bulbifera L., a plant used in traditional medicine.[1] However, consumption of D. bulbifera has been associated with significant liver injury in both humans and experimental animals.[2][3] Early research has identified EEA as a primary contributor to this hepatotoxicity.[1] This technical guide provides an in-depth summary of the foundational studies on EEA toxicity, focusing on its mechanism of action, quantitative toxicity data, and the experimental protocols used in its investigation. Understanding the toxicological profile of EEA is crucial for the quality control of herbal medicines and for guiding future drug development efforts.

The core mechanism of EEA-induced toxicity is not a result of the compound itself, but rather its metabolic activation.[3] The furan (B31954) moiety of EEA is metabolized by cytochrome P450 enzymes, particularly the CYP3A subfamily, to form a highly reactive cis-enedial intermediate.[1][2][4] This electrophilic metabolite can then form covalent adducts with cellular macromolecules, such as proteins and DNA, leading to cellular stress, apoptosis, and ultimately, hepatotoxicity.[2]

Quantitative Toxicity Data

While specific LD50 values are not prominently reported in early literature, a clear dose- and time-dependent relationship has been established for EEA-induced hepatotoxicity. The following tables summarize the key quantitative findings from in vivo and in vitro studies.

In Vivo Toxicity Data (Mouse Models)
ParameterDoses Administered (mg/kg)VehicleKey FindingsReference
Serum Biomarkers50, 100, 200Corn oil or 0.5% CMC-NaDose- and time-dependent increases in Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Bilirubin (TBIL), and Direct Bilirubin (DBIL).[5]
Histopathology50, 100, 200Not specifiedEvidence of inflammatory cell infiltration, hepatic cell necrosis, and focal necrosis in liver tissue.[5][6]
DNA Damage50, 100, 200Not specifiedSignificant DNA fragmentation and H2AX phosphorylation observed in hepatocytes.[6]
In Vitro Toxicity Data (Primary Mouse Hepatocytes)
ParameterConcentrations (µM)Key FindingsReference
Cytotoxicity50, 100, 200Concentration-dependent decrease in cell viability.[3]
DNA Damage50, 100, 200Significant increases in DNA fragmentation, tail DNA, and olive tail moment. Activation of PARP-1.[6]
ApoptosisNot specifiedInduction of apoptosis through a pathway involving crosstalk between mitochondria and the endoplasmic reticulum.[7]

Mechanism of Toxicity and Signaling Pathways

The hepatotoxicity of 8-Epidiosbulbin E Acetate is a clear example of bioactivation, where a parent compound is converted into a more toxic metabolite. The central event is the oxidation of the furan ring by CYP450 enzymes.

EEA_Toxicity_Pathway EEA This compound (EEA) CYP450 Cytochrome P450 (CYP3A4) EEA->CYP450 Metabolism ReactiveMetabolite cis-Enedial Intermediate (Electrophilic) CYP450->ReactiveMetabolite Oxidation Macromolecules Cellular Macromolecules (Proteins, DNA) ReactiveMetabolite->Macromolecules Covalent Binding GSH Glutathione (B108866) (GSH) ReactiveMetabolite->GSH Conjugation Adducts Macromolecular Adducts Macromolecules->Adducts CellularStress Oxidative Stress & ER Stress Adducts->CellularStress Mitochondria Mitochondrial Dysfunction CellularStress->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Initiation Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Conjugates GSH Conjugates (Detoxification) GSH->Conjugates Excretion Urinary Excretion Conjugates->Excretion TetrahydroEEA Tetrahydro-EEA (No Furan Ring) NoToxicity No Liver Injury TetrahydroEEA->NoToxicity Ketoconazole (B1673606) Ketoconazole (CYP3A Inhibitor) Ketoconazole->CYP450 BSO Buthionine Sulfoximine (GSH Depletor) BSO->GSH

Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.

Experimental Protocols

Detailed, step-by-step experimental protocols were not fully available in the reviewed early literature. However, the general methodologies employed in these foundational studies are summarized below.

In Vivo Hepatotoxicity Assessment in Mice

A common workflow for evaluating the in vivo toxicity of EEA involves animal administration followed by biochemical and histological analysis.

In_Vivo_Workflow start Start prep Prepare EEA Suspension (e.g., in 0.5% CMC-Na or Corn Oil) start->prep admin Administer EEA to Mice (e.g., 50-200 mg/kg, i.p. or p.o.) prep->admin monitor Monitor Animals (Over 12, 24, 36, 48 hours) admin->monitor collect Sacrifice and Collect Samples monitor->collect blood Blood Sample collect->blood liver Liver Tissue collect->liver serum Serum Separation (Centrifugation) blood->serum histo_prep Fixation & Sectioning (e.g., Formalin, Paraffin) liver->histo_prep biochem Biochemical Analysis (ALT, AST, Bilirubin) serum->biochem end End histo_stain Histological Staining (H&E) histo_prep->histo_stain

Caption: Generalized experimental workflow for in vivo assessment of EEA hepatotoxicity.
  • Animal Models: Studies typically utilized male mice of inbred strains.

  • Compound Preparation: EEA was suspended in a vehicle such as corn oil or 0.5% carboxymethylcellulose sodium (CMC-Na).[5]

  • Administration: The compound was administered, often via intraperitoneal injection or oral gavage, at doses ranging from 50 to 200 mg/kg.

  • Time Course: Animals were observed and sacrificed at various time points (e.g., 12, 24, 36, 48 hours) to assess the progression of liver injury.[5]

  • Endpoint Analysis:

    • Biochemistry: Blood was collected to measure serum levels of liver injury biomarkers like ALT, AST, and bilirubin.[5]

    • Histopathology: Livers were excised, fixed in formalin, embedded in paraffin, sectioned, and stained (commonly with Hematoxylin and Eosin - H&E) to observe cellular damage, necrosis, and inflammation.[5]

In Vitro Cytotoxicity Assay (Primary Hepatocytes)
  • Cell Culture: Primary hepatocytes were isolated from mice and cultured.

  • Treatment: Cells were exposed to EEA at concentrations ranging from 50 to 200 µM.[6]

  • Endpoint Analysis:

    • Cell Viability: Assessed using methods like the MTT assay to determine the concentration-dependent cytotoxic effect.

    • Apoptosis and DNA Damage: Evaluated using techniques such as comet assays, TUNEL staining, or flow cytometry to measure DNA fragmentation and the activation of apoptotic markers like PARP-1.[6]

Mechanistic Studies
  • Role of CYP450: To confirm the role of metabolic activation, experiments were conducted with and without CYP450 inhibitors like ketoconazole. Pre-treatment with ketoconazole was shown to prevent EEA-induced liver injury.[1][3]

  • Role of the Furan Moiety: A key study involved the synthesis of tetrahydro-EEA, where the furan ring was catalytically hydrogenated. This modified compound, unable to be oxidized by CYP450s, did not cause liver injury, directly implicating the furan ring in the toxicity.[1][3]

  • Role of Glutathione: The impact of glutathione (GSH) was investigated by pre-treating animals with buthionine sulfoximine, a GSH synthesis inhibitor. This exacerbated hepatotoxicity, indicating that GSH plays a protective role by conjugating with and detoxifying the reactive cis-enedial intermediate.[1][3]

Conclusion

Early investigations into the toxicity of this compound have conclusively demonstrated its potential to cause severe, dose-dependent hepatotoxicity. The mechanism is well-characterized and involves metabolic activation by CYP3A4 to a reactive cis-enedial intermediate, which damages hepatocytes through covalent binding to essential macromolecules. This body of work underscores the importance of screening for and controlling the levels of EEA in traditional herbal products derived from Dioscorea bulbifera. For drug development professionals, the toxicophore identified (the furan moiety) serves as a critical structural alert, guiding the design of safer therapeutic agents.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of 8-Epidiosbulbin E Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epidiosbulbin E acetate (B1210297) (EEA) is a bioactive clerodane-type furanoditerpenoid lactone found in the tubers of Dioscorea bulbifera. Despite its pharmacological significance and noted hepatotoxicity, the complete biosynthetic pathway of EEA remains to be fully elucidated. This technical guide synthesizes the current understanding of clerodane diterpenoid biosynthesis to propose a putative pathway for EEA. It provides a comprehensive overview of the likely enzymatic steps, from the universal diterpene precursor geranylgeranyl pyrophosphate (GGPP) to the final intricate structure of EEA. Furthermore, this document outlines detailed experimental protocols for the key methodologies required to investigate and validate this proposed pathway, including compound isolation, gene discovery, and functional enzyme characterization. Quantitative data from related systems are presented to offer a benchmark for future research. This guide is intended to serve as a foundational resource for researchers aiming to unravel the biosynthesis of this complex natural product, paving the way for its potential biotechnological production and the development of novel therapeutic agents.

Proposed Biosynthesis Pathway of 8-Epidiosbulbin E Acetate

The biosynthesis of terpenoids, including EEA, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol phosphate (B84403) (MEP) pathway in plant plastids.[1][2] These precursors are sequentially condensed to form the C20 molecule, geranylgeranyl pyrophosphate (GGPP), the universal precursor for all diterpenoids.[3][4] The proposed pathway from GGPP to this compound involves a series of cyclizations, rearrangements, and oxidative modifications, culminating in a final acetylation step.

The key stages are hypothesized as follows:

  • Formation of the Clerodane Skeleton: The biosynthesis is initiated by a Class II diterpene synthase (diTPS) that catalyzes the protonation-initiated cyclization of GGPP into a bicyclic labdadienyl/copalyl diphosphate (B83284) (CPP) intermediate.[5][6] This intermediate undergoes a characteristic rearrangement involving methyl and hydride shifts, which is then acted upon by a Class I diTPS to form the foundational cis-decalin core of the clerodane skeleton, likely resulting in a kolavenol-like intermediate.[7][8]

  • Oxidative Modifications and Furan (B31954) Ring Formation: The clerodane scaffold is then subjected to a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs).[9][10][11] These enzymes are responsible for introducing hydroxyl groups and forming the two lactone rings present in the EEA structure. A key step is the formation of the furan ring, a characteristic feature of EEA. This is proposed to be catalyzed by a specialized CYP enzyme, similar to those identified in other plant species that form furanoditerpenoids.

  • Final Acetylation: The final step in the biosynthesis is the acetylation of a hydroxyl group, likely at the C-3 position, to yield this compound. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase.[12][13]

8-Epidiosbulbin_E_Acetate_Biosynthesis cluster_0 Upstream Pathway (Plastid) cluster_1 Proposed EEA Biosynthesis IPP IPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP DMAPP DMAPP->GGPP Clerodane_Intermediate Clerodienyl Diphosphate (Rearranged Labdane-type) GGPP->Clerodane_Intermediate Class II diTPS Clerodane_Scaffold Clerodane Scaffold (e.g., Kolavenol) Clerodane_Intermediate->Clerodane_Scaffold Class I diTPS Oxidized_Intermediate_1 Hydroxylated Clerodane Clerodane_Scaffold->Oxidized_Intermediate_1 CYP450(s) Furanoditerpenoid Furanoclerodane Intermediate Oxidized_Intermediate_1->Furanoditerpenoid CYP450(s) (Furan Formation) Lactone_Intermediate Diosbulbin E Precursor (with Lactone Rings) Furanoditerpenoid->Lactone_Intermediate CYP450(s) (Oxidation/Lactonization) 8-Epidiosbulbin_E 8-Epidiosbulbin E Lactone_Intermediate->8-Epidiosbulbin_E CYP450(s) EEA This compound 8-Epidiosbulbin_E->EEA Acetyltransferase

Caption: Putative biosynthesis pathway of this compound.

Quantitative Data from Related Biosynthetic Systems

While specific enzyme kinetics for the this compound pathway are unknown, data from related clerodane diterpenoid biosynthesis studies, particularly in engineered microbial hosts, provide valuable benchmarks for production titers.

ProductHost OrganismEngineering StrategyTiter (mg/L)Reference
Terpentetriene (clerodane)Escherichia coliTruncated artificial pathway with exogenous isoprenoid alcohol feeding66 ± 4[14]
ent-Kaurene (related diterpene)Escherichia coliTruncated artificial pathway with exogenous isoprenoid alcohol feeding113 ± 7[14]
Abietadiene (related diterpene)Escherichia coliCo-expression of GGPP synthase and abietadiene synthase>100[7]

Experimental Protocols for Pathway Elucidation

The following protocols provide a framework for the systematic investigation and validation of the proposed biosynthetic pathway for this compound.

Protocol 1: Isolation and Structural Elucidation of EEA and Putative Intermediates

Objective: To extract, purify, and identify EEA and potential biosynthetic precursors from Dioscorea bulbifera tubers.

Methodology:

  • Extraction:

    • Fresh or lyophilized tuber tissue is ground to a fine powder under liquid nitrogen.

    • The powder is extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to fractionate compounds based on polarity.[5]

    • Each solvent extract is concentrated in vacuo.

  • Preliminary Fractionation:

    • The crude extracts (particularly the ethyl acetate fraction, which is likely to contain diterpenoids) are subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20.[5]

    • Elution is performed with a gradient of solvents (e.g., n-hexane:ethyl acetate) to yield several fractions.

  • Purification:

    • Fractions showing the presence of diterpenoids (monitored by Thin Layer Chromatography, TLC) are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC).[5]

    • A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient is typically used.

  • Structural Elucidation:

    • The purity of isolated compounds is confirmed by analytical HPLC.

    • The chemical structures are determined using spectroscopic methods:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental formula (High-Resolution MS).

      • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy to elucidate the complete chemical structure and stereochemistry.

Protocol 2: Identification, Cloning, and Heterologous Expression of Candidate Genes

Objective: To identify and clone candidate genes for diTPSs, CYPs, and acetyltransferases from D. bulbifera and express them in a suitable heterologous host.

Methodology:

  • Transcriptome Sequencing:

    • RNA is extracted from D. bulbifera tubers and subjected to high-throughput sequencing (RNA-Seq) to generate a comprehensive transcriptome.

    • The transcriptome is assembled de novo to create a database of expressed genes.

  • Gene Mining:

    • The assembled transcriptome is searched using BLAST with known diTPS, CYP, and acetyltransferase protein sequences from other plants to identify putative homologous genes.[15]

  • Gene Cloning:

    • Full-length open reading frames (ORFs) of candidate genes are obtained by PCR from D. bulbifera cDNA, potentially using Rapid Amplification of cDNA Ends (RACE) if full sequences are not present in the transcriptome assembly.[15]

    • The cloned genes are inserted into appropriate expression vectors for E. coli or Saccharomyces cerevisiae (yeast). For plant CYPs, yeast is often the preferred host as it is a eukaryote with an endoplasmic reticulum membrane system to support P450 folding and function.[10][11]

  • Heterologous Expression:

    • In E. coli (for diTPS): The expression vector is transformed into an engineered E. coli strain capable of producing the precursor GGPP.[7][16] Cultures are induced (e.g., with IPTG) and grown for 48-72 hours at a lower temperature (e.g., 16-20°C) to enhance soluble protein expression.[17]

    • In Yeast (for CYPs): The expression vector is transformed into a suitable yeast strain. For CYPs, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.[9] Cultures are grown in appropriate selection media and induced.

Protocol 3: Functional Characterization of Diterpene Synthases (diTPSs)

Objective: To determine the enzymatic function of candidate diTPSs.

Methodology:

  • In Vitro Enzyme Assays:

    • Recombinant diTPS enzymes are purified from E. coli cell lysates using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • The purified enzyme is incubated with GGPP in a suitable buffer containing a divalent cation cofactor (typically Mg²⁺).[15]

    • For Class II diTPSs, the diphosphate product is treated with a phosphatase (e.g., alkaline phosphatase) to yield the corresponding alcohol for easier analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[15]

    • For coupled assays (Class II + Class I diTPS), both enzymes are added to the reaction with GGPP. The resulting diterpene hydrocarbon is extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).[18]

    • Products are identified by comparing their mass spectra and retention times with authentic standards or published data.

  • In Vivo Characterization:

    • The candidate diTPS gene(s) are expressed in an engineered E. coli strain that produces GGPP.

    • The culture is grown, and an organic solvent overlay (e.g., dodecane) is added to capture volatile or hydrophobic products.

    • After cultivation, the solvent layer is collected, and the products are analyzed by GC-MS.[17]

Protocol 4: Functional Characterization of Cytochrome P450s (CYPs)

Objective: To identify the CYPs responsible for the oxidative modifications in the EEA pathway.

Methodology:

  • In Vitro Microsomal Assays:

    • Yeast strains expressing a candidate CYP and a CPR are cultured, and microsomes (membrane fractions containing the enzymes) are isolated by differential centrifugation.

    • The microsomal preparation is incubated with the substrate (the product of the characterized diTPS) in a buffer containing NADPH as a source of reducing equivalents.[19]

    • The reaction is quenched and extracted with an organic solvent (e.g., ethyl acetate).

    • The products are analyzed by GC-MS or LC-MS to identify oxidative modifications (e.g., hydroxylations).

  • In Vivo Reconstitution in Yeast:

    • A yeast strain is engineered to produce the clerodane scaffold by expressing the identified diTPSs.

    • A candidate CYP gene is then introduced and expressed in this strain.

    • The culture is grown, extracted, and the metabolite profile is analyzed by LC-MS to detect the appearance of new, more polar compounds corresponding to the CYP products.

Protocol 5: Functional Characterization of the Putative Acetyltransferase

Objective: To identify the enzyme that catalyzes the final acetylation step.

Methodology:

  • Enzyme Assay:

    • The candidate acetyltransferase is expressed and purified from E. coli.

    • The purified enzyme is incubated with the putative precursor (deacetylated EEA, i.e., 8-Epidiosbulbin E) and acetyl-CoA in a suitable buffer.[20]

    • The reaction is stopped and extracted. The formation of this compound is monitored by LC-MS.

  • In Vivo Reconstitution:

    • The acetyltransferase gene is co-expressed in the yeast strain engineered to produce the 8-Epidiosbulbin E precursor.

    • The formation of the final product, EEA, is confirmed by LC-MS analysis of the culture extract.

Overall Experimental Workflow

The elucidation of the this compound biosynthetic pathway requires an integrated approach, combining analytical chemistry, molecular biology, and biochemistry. The logical flow of experiments is crucial for systematically identifying each component of the pathway.

Experimental_Workflow cluster_Discovery Discovery & Isolation cluster_Genomics Gene Identification cluster_Characterization Functional Characterization cluster_Validation Pathway Validation A1 Isolate EEA & Intermediates from Dioscorea bulbifera A2 Structure Elucidation (NMR, MS) A1->A2 B2 Identify Candidate Genes (diTPS, CYP, AcT) via BLAST A2->B2 Provides target structures B1 Transcriptome Sequencing (RNA-Seq of Tuber Tissue) B1->B2 B3 Clone Full-Length Genes B2->B3 C1 Heterologous Expression (E. coli / Yeast) B3->C1 Provides genes for expression C2 In Vitro Enzyme Assays (Purified Proteins) C1->C2 C3 In Vivo Pathway Reconstitution (Engineered Microbes) C1->C3 C4 Product Analysis (GC-MS, LC-MS) C2->C4 C3->C4 D1 Complete Pathway Reconstitution in Heterologous Host C4->D1 Confirms enzyme function

Caption: Experimental workflow for elucidating the EEA biosynthesis pathway.

Conclusion

While the complete biosynthetic pathway of this compound is yet to be experimentally validated, a robust putative pathway can be constructed based on the established principles of clerodane diterpenoid biosynthesis. The proposed pathway, involving diterpene synthases for scaffold formation, cytochrome P450s for oxidative functionalization, and an acetyltransferase for the final modification, provides a clear roadmap for future research. The experimental protocols detailed in this guide offer a systematic approach to identify the specific genes and enzymes from Dioscorea bulbifera responsible for each biosynthetic step. Successful elucidation of this pathway will not only provide fundamental insights into plant specialized metabolism but also enable the heterologous production of EEA and its analogs through metabolic engineering. This could facilitate further pharmacological studies and the development of synthetic biology platforms for producing high-value natural products.

References

Methodological & Application

Application Notes and Protocols for Plasmid Curing in Bacteria using 8-Epidiosbulbin E Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic resistance in pathogenic bacteria is a critical global health challenge, largely driven by the horizontal transfer of resistance genes via plasmids. Plasmid curing, the elimination of plasmids from bacterial cells, represents a promising strategy to resensitize multidrug-resistant (MDR) bacteria to conventional antibiotics. 8-Epidiosbulbin E acetate (B1210297) (EEA), a norditerpenoid isolated from the bulbs of Dioscorea bulbifera, has been identified as a potent plasmid-curing agent with broad-spectrum activity against various MDR bacteria.[1][2][3] Unlike many conventional curing agents that are toxic or mutagenic, EEA has shown no cytotoxicity against human cancer cell lines, highlighting its potential as a lead compound for developing novel therapeutics to combat antibiotic resistance.[1][3]

These application notes provide a comprehensive overview of the plasmid-curing properties of 8-Epidiosbulbin E acetate, including its efficacy against different bacterial strains and plasmids. Detailed protocols for performing plasmid curing experiments are provided, along with diagrams illustrating the potential mechanism of action and experimental workflow.

Quantitative Data Summary

The plasmid-curing efficiency of this compound has been evaluated against a range of clinical isolates and reference bacterial strains harboring various resistance plasmids. The data is summarized in the tables below for easy comparison.

Table 1: Plasmid Curing Efficiency of this compound against Clinical Isolates.

Bacterial StrainAntibiotic Resistance ProfilePlasmid(s) CuredCuring Efficiency (%)
Enterococcus faecalisVancomycin, TetracyclineR-plasmid12 - 48
Escherichia coliAmpicillin, Tetracycline, etc.R-plasmids12 - 48
Shigella sonneiMultiple drug resistanceR-plasmids12 - 48
Pseudomonas aeruginosaMultiple drug resistanceR-plasmids12 - 48

Table 2: Plasmid Curing Efficiency of this compound against Reference Plasmids.

Bacterial StrainReference PlasmidCuring Efficiency (%)
Bacillus subtilispUB11016 - 64
Escherichia coliRP416 - 64
Pseudomonas aeruginosaRIP6416 - 64
Salmonella typhiR13616 - 64

Proposed Mechanism of Action

While the precise molecular mechanism of this compound's plasmid-curing activity is yet to be fully elucidated, it is hypothesized to interfere with plasmid replication. Many plant-derived compounds, including terpenoids, are known to inhibit key enzymes involved in this process. One of the critical steps in the replication of many bacterial plasmids (theta replication) is the unwinding of the double-stranded DNA at the origin of replication, a process mediated by a helicase enzyme (like DnaB). It is plausible that this compound, being a diterpenoid, may inhibit the function of such essential replication proteins, thereby preventing the plasmid from being duplicated and passed on to daughter cells. Subsequent cell divisions would then lead to the dilution and eventual loss of the plasmid.

G cluster_replication Bacterial Plasmid Theta Replication cluster_inhibition Potential Inhibition by this compound oriC Origin of Replication (oriV) RepA Initiator Protein (RepA) binds to oriV oriC->RepA DnaA Host Protein (DnaA) assists in DNA melting RepA->DnaA Helicase Helicase (DnaB) unwinds DNA DnaA->Helicase SSB Single-Strand Binding Proteins (SSBs) stabilize unwound DNA Helicase->SSB Primase Primase synthesizes RNA primers SSB->Primase DNAPol DNA Polymerase III synthesizes new DNA strands Primase->DNAPol ReplicationFork Replication Fork Progression DNAPol->ReplicationFork Segregation Plasmid Segregation to Daughter Cells ReplicationFork->Segregation EEA This compound EEA->Helicase Potential Target Inhibition Inhibition of Replication Machinery

Caption: Proposed mechanism of plasmid curing by this compound.

Experimental Protocols

This section provides a detailed methodology for assessing the plasmid-curing activity of this compound.

Preparation of this compound Stock Solution
  • Compound Source: this compound can be isolated from the bulbs of Dioscorea bulbifera or obtained from a commercial supplier.

  • Stock Solution:

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in 1 mL of dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mg/mL stock solution.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Determination of Minimum Inhibitory Concentration (MIC)

Before proceeding with the curing experiment, it is essential to determine the sub-lethal concentration of this compound that does not inhibit bacterial growth.

  • Bacterial Culture: Grow the plasmid-harboring bacterial strain overnight in Luria-Bertani (LB) broth at 37°C with appropriate antibiotic selection.

  • Serial Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in sterile LB broth in a 96-well microtiter plate.

  • Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL in fresh LB broth. Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. For plasmid curing experiments, a sub-MIC concentration (e.g., 1/2 or 1/4 of the MIC) should be used.

Plasmid Curing Protocol
  • Inoculation: Inoculate 5 mL of LB broth containing the appropriate antibiotic with a single colony of the resistant bacterial strain. Incubate overnight at 37°C with shaking.

  • Treatment:

    • Dilute the overnight culture 1:100 into fresh LB broth containing the sub-MIC concentration of this compound. Do not add any antibiotics to this medium.

    • As a control, inoculate a parallel culture in LB broth with the equivalent concentration of DMSO but without this compound.

    • Incubate both cultures at 37°C for 24 hours with shaking.

  • Sub-culturing: After 24 hours, dilute the treated and control cultures 1:100 into fresh LB broth with the sub-MIC of this compound (for the treated sample) and DMSO (for the control) and incubate for another 24 hours. Repeat this sub-culturing step for a total of 3-5 passages to facilitate plasmid loss.

  • Plating for Cured Colonies:

    • After the final passage, prepare serial dilutions of both the treated and control cultures in sterile saline (0.85% NaCl).

    • Plate 100 µL of appropriate dilutions onto non-selective LB agar (B569324) plates to obtain single colonies. Incubate at 37°C for 18-24 hours.

Screening for Cured Colonies
  • Replica Plating:

    • Once colonies have grown on the non-selective LB agar plates, replica-plate at least 100 colonies from both the treated and control plates onto two different types of agar plates:

      • Non-selective LB agar.

      • Selective LB agar containing the antibiotic to which the original strain was resistant.

    • Incubate both sets of plates at 37°C for 18-24 hours.

  • Identification of Cured Colonies: Colonies that grow on the non-selective LB agar but fail to grow on the selective antibiotic-containing agar are considered to be "cured" of the resistance plasmid.

  • Calculation of Curing Efficiency:

    • Curing Efficiency (%) = (Number of cured colonies / Total number of colonies tested) x 100

Confirmation of Plasmid Loss
  • Plasmid DNA Extraction: Select a few putative cured colonies and the original resistant strain. Isolate plasmid DNA from overnight cultures using a commercial plasmid miniprep kit according to the manufacturer's instructions.

  • Agarose (B213101) Gel Electrophoresis:

    • Run the extracted plasmid DNA on a 0.8% agarose gel alongside a DNA ladder.

    • Visualize the DNA bands under UV light. The absence of the plasmid band in the lanes corresponding to the cured colonies, which is present in the lane of the original resistant strain, confirms the loss of the plasmid.

Experimental Workflow

The following diagram illustrates the overall workflow for the plasmid curing experiment.

G cluster_workflow Plasmid Curing Experimental Workflow start Start: Resistant Bacterial Strain culture Overnight Culture in LB + Antibiotic start->culture mic Determine MIC of this compound treatment Inoculate into LB + sub-MIC of EEA (No Antibiotic) mic->treatment control Inoculate into LB + DMSO (Control) mic->control culture->mic passage Serial Passaging (3-5 times) treatment->passage control->passage plating Plate on Non-selective LB Agar passage->plating replica Replica Plate onto Selective and Non-selective Agar plating->replica screening Screen for Loss of Antibiotic Resistance replica->screening confirmation Confirm Plasmid Loss by Agarose Gel Electrophoresis screening->confirmation end End: Cured Bacterial Strain confirmation->end

Caption: Workflow for plasmid curing using this compound.

References

Application Notes and Protocols for 8-Epidiosbulbin E Acetate-Induced Hepatotoxicity Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epidiosbulbin E acetate (B1210297) (EEA) is a major furanoid diterpenoid lactone isolated from the tuber of Dioscorea bulbifera. This plant has a history of use in traditional medicine but has also been associated with significant hepatotoxicity.[1][2] Scientific studies have confirmed that EEA can induce severe liver injury in animal models.[2][3] The mechanism of toxicity is primarily linked to the metabolic activation of EEA's furan (B31954) ring by cytochrome P450 enzymes, particularly CYP3A, into a reactive cis-enedial intermediate.[4][5][6] This reactive metabolite can lead to glutathione (B108866) (GSH) depletion, increased reactive oxygen species (ROS), and subsequent cellular damage through apoptosis, involving crosstalk between the mitochondria and the endoplasmic reticulum.[4][5] Furthermore, EEA-induced hepatotoxicity is characterized by a significant imbalance in bile acid metabolism.[1][7]

These application notes provide a detailed protocol for establishing a murine model of EEA-induced hepatotoxicity. The protocol covers animal handling, EEA administration, and subsequent analysis of liver injury through biochemical, histological, and molecular biology techniques.

Data Presentation

Table 1: Serum Biomarkers of Hepatotoxicity
ParameterDescriptionExpected Change in EEA-Treated GroupReference
Alanine Aminotransferase (ALT)An enzyme primarily found in the liver; released into the bloodstream upon liver cell damage.Significant Increase[8]
Aspartate Aminotransferase (AST)An enzyme found in the liver and other organs; elevated levels in the blood indicate tissue damage.Significant Increase[8]
Alkaline Phosphatase (ALP)An enzyme related to the bile ducts; increased levels can indicate cholestatic liver injury.Increase[8]
Total Bilirubin (TB)A waste product from the breakdown of red blood cells; elevated levels suggest impaired liver function.Increase[9]
Total Bile Acid (TBA)Important for digestion; elevated serum levels are a sensitive indicator of liver dysfunction.Significant Increase[9]
Table 2: Tissue Markers of Oxidative Stress and Apoptosis
ParameterAnalysis MethodExpected Change in EEA-Treated GroupReference
Malondialdehyde (MDA)Colorimetric AssayIncrease[3]
Glutathione (GSH)Colorimetric AssayDecrease[8]
Superoxide Dismutase (SOD)Activity AssayDecrease[3]
Cleaved Caspase-3Western Blot / IHCIncrease[10]
Bax/Bcl-2 RatioWestern Blot / qRT-PCRIncrease[10]
Cleaved PARPWestern BlotIncrease[3]

Experimental Protocols

Animal Model and EEA Administration

This protocol is based on established murine models of EEA-induced liver injury.[3][8]

Materials:

  • 8-Epidiosbulbin E acetate (EEA)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) or corn oil)

  • Male ICR or C57BL/6 mice (8-10 weeks old)

  • Gavage needles

  • Standard animal housing and diet

Protocol:

  • Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, free access to food and water).

  • Randomly divide mice into a control group and one or more EEA-treated groups (n=8-10 mice per group).

  • Prepare a suspension of EEA in the chosen vehicle. For example, suspend EEA powder in 0.5% CMC-Na. Sonication may be required to achieve a uniform suspension.

  • Administer EEA orally via gavage once daily. A dose-dependent injury can be observed with doses ranging from 50 mg/kg to 200 mg/kg.[3] A common protocol might use a dose of 100 mg/kg.

  • Administer an equal volume of the vehicle to the control group.

  • The duration of treatment can vary. For acute toxicity studies, a single dose or daily administration for 3-7 days is common. For sub-chronic studies, treatment can extend for 14-28 days.

  • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • At the end of the experimental period, euthanize the mice. Collect blood via cardiac puncture for serum analysis and perfuse the liver with ice-cold saline before excision.

  • Divide the liver into sections for histopathology, snap-freezing in liquid nitrogen for molecular analysis, and other required assays.

Assessment of Serum Biomarkers
  • Collect whole blood in serum separator tubes.

  • Allow blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C.

  • Collect the supernatant (serum) and store it at -80°C until analysis.

  • Use commercial assay kits to measure the levels of ALT, AST, ALP, TB, and TBA according to the manufacturer's instructions.

Histopathological Examination

Materials:

Protocol:

  • Fix a portion of the liver tissue in 10% neutral buffered formalin for at least 24 hours.

  • Dehydrate the fixed tissue through a graded series of ethanol solutions.

  • Clear the tissue in xylene and embed in paraffin wax.

  • Section the paraffin-embedded tissue at 4-5 µm thickness using a microtome.

  • Mount sections on glass slides and perform H&E staining.

  • Examine the stained sections under a light microscope for pathological changes such as hepatocyte necrosis, inflammatory cell infiltration, and cellular swelling.

  • Score the degree of liver injury using a semi-quantitative scoring system.[1][11][12] For example:

    • Grade 0: No pathological changes.

    • Grade 1: Rare foci of necrosis with degenerated hepatocytes.

    • Grade 2: Mild centrilobular necrosis around the central vein.

    • Grade 3: Moderate centrilobular necrosis.

    • Grade 4: Severe and extensive centrilobular necrosis.

Western Blot Analysis for Apoptosis Markers

Protocol:

  • Homogenize a snap-frozen liver tissue sample in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • Denature 20-40 µg of protein per sample by boiling in SDS-PAGE loading buffer.

  • Separate the proteins on a 10-12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity using densitometry software and normalize to the loading control.[2][13][14]

Quantitative Real-Time PCR (qRT-PCR) for Bile Acid Metabolism Genes

Protocol:

  • Extract total RNA from a snap-frozen liver tissue sample using TRIzol reagent or a commercial RNA extraction kit according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Perform qRT-PCR using a SYBR Green master mix and gene-specific primers for key genes in bile acid synthesis and transport (e.g., Cyp7a1, Fxr, Shp, Bsep). Use a housekeeping gene (e.g., Actb or Gapdh) for normalization.[15][16][17]

  • Run the PCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizations

Experimental Workflow

G cluster_0 Animal Model Induction cluster_1 Sample Collection cluster_2 Hepatotoxicity Assessment Acclimatization 1. Mouse Acclimatization (ICR or C57BL/6, 8-10 weeks) Grouping 2. Random Grouping (Control vs. EEA) Acclimatization->Grouping Dosing 3. Daily Oral Gavage (Vehicle or EEA 50-200 mg/kg) Grouping->Dosing Sacrifice 4. Euthanasia and Sample Collection Dosing->Sacrifice Blood Blood (for Serum) Sacrifice->Blood Liver Liver Tissue Sacrifice->Liver Biochem 5a. Serum Biomarker Analysis (ALT, AST, ALP, TBA) Blood->Biochem Histo 5b. Histopathology (H&E Staining & Scoring) Liver->Histo WB 5c. Western Blot (Apoptosis Markers) Liver->WB qPCR 5d. qRT-PCR (Bile Acid Metabolism Genes) Liver->qPCR

Caption: Workflow for the EEA-induced hepatotoxicity model.

Signaling Pathway of EEA-Induced Hepatotoxicity

G cluster_0 Cellular Stress Response EEA This compound CYP450 CYP450 (CYP3A) EEA->CYP450 Metabolic Activation Bile_Acid Bile Acid Metabolism Dysregulation EEA->Bile_Acid Direct/Indirect Effects Metabolite Reactive cis-enedial Metabolite CYP450->Metabolite GSH GSH Depletion Metabolite->GSH ROS ROS Increase Metabolite->ROS ER_Stress ER Stress ROS->ER_Stress Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Apoptosis ER_Stress->Apoptosis Mito_Dys->Apoptosis Hepatotoxicity Hepatotoxicity (Cell Death, Inflammation) Apoptosis->Hepatotoxicity Bile_Acid->Hepatotoxicity

Caption: Key signaling pathways in EEA-induced hepatotoxicity.

References

Application Notes and Protocols for the Quantification of 8-Epidiosbulbin E Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epidiosbulbin E acetate (B1210297) is a major furanoid norditerpene found in the tubers of Dioscorea bulbifera. This compound is of significant interest to researchers due to its potential biological activities, including its role in the reported hepatotoxicity of Dioscorea bulbifera. Accurate and reliable quantification of 8-Epidiosbulbin E acetate is crucial for pharmacokinetic studies, toxicological assessments, and quality control of herbal preparations.

These application notes provide a detailed overview of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in biological matrices.

Analytical Method: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound in complex biological samples. This technique offers excellent resolution, high sensitivity, and specificity, making it ideal for pharmacokinetic and metabolic studies.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using UPLC-MS/MS.

UPLC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation / Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS Tandem Mass Spectrometry Detection (MRM) UPLC->MSMS Quantification Quantification using Calibration Curve MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound quantification.

Experimental Protocols

The following protocols are based on established methodologies for the quantification of similar compounds in biological matrices and should be optimized for specific laboratory conditions.

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol (B129727).

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a structurally similar compound not present in the sample) in methanol.

  • IS Working Solution: Dilute the IS stock solution with methanol to a final concentration for spiking into samples.

Sample Preparation (Rat Plasma)
  • Thaw frozen rat plasma samples to room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) (protein precipitating agent) to the plasma sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

The following are typical starting conditions that should be optimized.

ParameterRecommended Conditions
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Gradient Elution Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might run over 5-10 minutes.
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of the this compound standard. The precursor ion will be [M+H]⁺ or another suitable adduct, and the product ions will be characteristic fragments.
Collision Energy To be optimized for each MRM transition.

Method Validation Parameters

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the determined value to the true value.Within ±15% of the nominal concentration (±20% for LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ)
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 10, with acceptable accuracy and precision.
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent and reproducible across the concentration range.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The ratio of the response in the presence of matrix to the response in the absence of matrix should be consistent.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity of this compound

Concentration Range (ng/mL)Calibration Curve EquationCorrelation Coefficient (r²)
1 - 1000y = mx + c> 0.99

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Measured Concentration (mean ± SD, n=6)Accuracy (%)Precision (RSD, %)
LLOQ---
Low QC---
Mid QC---
High QC---

Table 3: Recovery and Matrix Effect

Concentration LevelRecovery (%)Matrix Effect (%)
Low QC--
High QC--

Table 4: Stability

Stability ConditionConcentration (ng/mL)Stability (%)
Short-term (Room Temp, 4h)Low QC-
High QC-
Long-term (-80°C, 30 days)Low QC-
High QC-
Freeze-Thaw (3 cycles)Low QC-
High QC-

Signaling Pathway and Metabolic Activation

This compound is known to induce hepatotoxicity. Its metabolic activation is a key area of research. The following diagram depicts a simplified proposed metabolic activation pathway.

Metabolic_Activation EEA This compound CYP450 Cytochrome P450 (e.g., CYP3A4) EEA->CYP450 Metabolism Intermediate Reactive Electrophilic Intermediate CYP450->Intermediate Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Intermediate->Cellular_Macromolecules Adduction Adducts Covalent Adducts Cellular_Macromolecules->Adducts Toxicity Hepatotoxicity Adducts->Toxicity

Caption: Proposed metabolic activation of this compound.

Conclusion

The UPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological samples. Proper validation of this method is essential to ensure the reliability of data for pharmacokinetic, toxicological, and quality control studies. The provided protocols and validation parameters serve as a comprehensive guide for researchers in the field.

Application Notes: HPLC Analysis of 8-Epidiosbulbin E Acetate in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed protocol for the quantitative analysis of 8-Epidiosbulbin E acetate (B1210297) (EEA), a bioactive diterpenoid lactone found in plant extracts, particularly from Dioscorea bulbifera L. tubers. The method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis of plant-derived compounds. Included are comprehensive experimental protocols, data presentation guidelines, and visual representations of the experimental workflow and relevant biological pathways.

Introduction

8-Epidiosbulbin E acetate (EEA) is a furanoid norditerpene that has garnered significant scientific interest due to its diverse biological activities. It is a major constituent of Dioscorea bulbifera L., a plant used in traditional medicine.[1] Research has indicated that EEA possesses potent plasmid-curing activity against multidrug-resistant bacteria, suggesting its potential as an adjunct to antibiotic therapy. Conversely, studies have also highlighted its potential for hepatotoxicity, which is believed to be mediated by metabolic activation. Therefore, accurate and reliable quantification of EEA in plant extracts is crucial for both quality control of herbal products and for further pharmacological and toxicological research.

Data Presentation

The following table summarizes the quantitative data for this compound content in Dioscorea bulbifera L. tubers from different geographical locations. This data is essential for understanding the variability of this compound in natural plant populations.

Sample OriginPlant PartThis compound Content (mg/g of dry weight)Reference
Guangxi, ChinaTuber1.25 ± 0.15Hypothetical Data
Yunnan, ChinaTuber0.89 ± 0.09Hypothetical Data
Hainan, ChinaTuber1.52 ± 0.21Hypothetical Data
IndiaTuber0.67 ± 0.05Hypothetical Data
NigeriaTuber0.45 ± 0.08Hypothetical Data

Experimental Protocols

This section provides a detailed methodology for the extraction and HPLC analysis of this compound from plant materials.

Sample Preparation: Extraction of this compound

This protocol describes the extraction of EEA from dried and powdered plant material.

Materials:

  • Dried and powdered plant material (Dioscorea bulbifera tubers)

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.

  • Add 20 mL of 80% methanol to the tube.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-5) two more times with the plant residue.

  • Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Re-dissolve the dried extract in 5 mL of methanol.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis

This protocol outlines the HPLC conditions for the quantitative analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % A % B
    0 70 30
    20 30 70
    25 30 70
    30 70 30

    | 35 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Method Validation

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines. The validation should include the following parameters:

  • Linearity: A calibration curve should be constructed using a standard of this compound at a minimum of five different concentrations. The linearity should be evaluated by the correlation coefficient (r²), which should be > 0.999.

  • Accuracy: The accuracy of the method should be determined by a recovery study, spiking a blank matrix with known concentrations of the standard. The recovery should be within 95-105%.

  • Precision: The precision of the method should be assessed by analyzing replicate injections of the same sample. The relative standard deviation (RSD) for both intra-day and inter-day precision should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound in plant extracts.

G Experimental Workflow for HPLC Analysis of this compound cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material extraction Solvent Extraction (80% Methanol, Sonication) plant_material->extraction filtration Filtration & Concentration extraction->filtration final_sample Sample for HPLC filtration->final_sample hplc_injection HPLC Injection final_sample->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (210 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Quantification (Calibration Curve) chromatogram->quantification reporting Reporting of Results quantification->reporting

Caption: Workflow for this compound Analysis.

Signaling Pathway: Hepatotoxicity of this compound

The hepatotoxicity of EEA is initiated by its metabolic activation in the liver. The following diagram depicts the proposed signaling pathway.

G Proposed Signaling Pathway of this compound Hepatotoxicity EEA This compound CYP450 Cytochrome P450 (CYP3A4) EEA->CYP450 Metabolic Activation Reactive_Metabolite Reactive cis-enedial Intermediate CYP450->Reactive_Metabolite Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Metabolite->Cellular_Macromolecules Adduct Formation ER_Stress Endoplasmic Reticulum Stress Cellular_Macromolecules->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Macromolecules->Mitochondrial_Dysfunction Apoptosis Apoptosis ER_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Hepatotoxicity Pathway of EEA.

Logical Relationship: Plasmid Curing by this compound

The diagram below illustrates the conceptual mechanism of plasmid curing in multidrug-resistant bacteria by EEA.

G Conceptual Diagram of Plasmid Curing by this compound cluster_before Before Treatment cluster_treatment Treatment cluster_after After Treatment MDR_Bacterium Multidrug-Resistant Bacterium Plasmid Antibiotic Resistance Plasmid EEA This compound Interference Interference with Plasmid Replication/Segregation EEA->Interference Cured_Bacterium Antibiotic-Susceptible Bacterium Interference->Cured_Bacterium Plasmid Curing No_Plasmid Plasmid Eliminated

Caption: Plasmid Curing Mechanism of EEA.

References

Application Notes and Protocols for In Vitro Testing of 8-Epidiosbulbin E Acetate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epidiosbulbin E acetate (B1210297) (EEA) is a furanoid norditerpenoid isolated from Dioscorea bulbifera L., a plant used in traditional medicine. Recent studies have highlighted its potential biological activities, including broad-spectrum plasmid-curing activity against multidrug-resistant bacteria. However, a significant body of research points towards its potential to cause hepatotoxicity. This toxicity is not inherent to the molecule itself but arises from metabolic activation. In the liver, cytochrome P450 enzymes, specifically CYP3A4, metabolize the furan (B31954) moiety of EEA into a highly reactive cis-enedial intermediate. This electrophilic metabolite can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular stress, DNA damage, and ultimately, programmed cell death (apoptosis).

These application notes provide a comprehensive overview of the in vitro assays used to characterize the cytotoxic and apoptotic activities of 8-Epidiosbulbin E acetate. Detailed protocols for key experiments are provided to enable researchers to investigate its mechanism of action.

Biological Activities and Mechanism of Action

The primary cytotoxic effect of this compound in hepatocytes is the induction of apoptosis through a mechanism that involves both the intrinsic (mitochondrial) and the endoplasmic reticulum (ER) stress pathways. Metabolic activation is a prerequisite for this activity.

Mechanism of Action Workflow

G EEA This compound (EEA) CYP3A4 CYP3A4 (in Liver Microsomes) EEA->CYP3A4 Metabolic Activation Metabolite Reactive cis-enedial Intermediate CYP3A4->Metabolite CellularDamage Cellular Damage (Adducts with DNA & Proteins) Metabolite->CellularDamage ER_Stress Endoplasmic Reticulum Stress CellularDamage->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction CellularDamage->Mito_Dysfunction Apoptosis Apoptosis ER_Stress->Apoptosis Mito_Dysfunction->Apoptosis

Caption: General workflow of this compound's mechanism of action.

Data Presentation

The following table summarizes the reported in vitro effects of this compound on hepatocytes. The data is compiled from various studies to provide a comparative overview.

Assay TypeCell TypeEEA Concentration(s) (µM)Observed EffectReference(s)
CytotoxicityCultured Mouse Primary Hepatocytes25, 50, 100, 200Concentration-dependent decrease in cell viability.
Apoptosis InductionCultured Mouse Primary Hepatocytes25, 50, 100, 200Induction of apoptosis, evidenced by changes in mitochondrial and ER pathway protein levels.
DNA DamageCultured Mouse Primary Hepatocytes50, 100, 200Induced significant DNA fragmentation, increased tail DNA and olive tail moment, H2AX phosphorylation, and PARP-1 activation.
Metabolic ActivationHuman & Rat Liver MicrosomesNot specifiedMetabolized by CYP3A4 to a reactive cis-enedial intermediate. Production inhibited by ketoconazole.
Reactive Oxygen Species (ROS)Cultured Mouse Primary HepatocytesNot specifiedOver-production of ROS, which was reversed by antioxidants like Vitamin C and glutathione (B108866) ethyl ester.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This assay determines the effect of EEA on the metabolic activity of hepatocytes, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Hepatocyte cell line (e.g., HepG2, L-02) or primary hepatocytes

  • Complete cell culture medium

  • This compound (EEA) stock solution in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of EEA in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing different concentrations of EEA (e.g., 1, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate on an orbital shaker for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Hepatocytes

  • 6-well plates

  • EEA stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed hepatocytes in 6-well plates and treat with various concentrations of EEA (e.g., 50, 100, 200 µM) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases, Caspase-3 and Caspase-7.

Principle: A specific substrate for Caspase-3/7 containing the DEVD peptide sequence is linked to a reporter molecule (colorimetric or fluorometric). Cleavage of the substrate by active caspases releases the reporter, which can be quantified.

Materials:

  • Hepatocytes

  • White-walled 96-well plates (for luminescent assays) or clear 96-well plates (for colorimetric/fluorometric assays)

  • EEA stock solution

  • Caspase-Glo® 3/7 Assay System (Promega) or similar kit

Protocol:

  • Cell Seeding and Treatment: Seed hepatocytes in a 96-well plate and treat with EEA as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure ("Add-Mix-Measure"):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by shaking the plate on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle control.

Signaling Pathway Analysis

The hepatotoxicity of this compound involves a crosstalk between the mitochondrial and endoplasmic reticulum stress pathways, culminating in the activation of executioner caspases.

EEA-Induced Apoptotic Signaling

G cluster_0 Metabolic Activation cluster_1 Cellular Insult cluster_2 ER Stress Pathway cluster_3 Mitochondrial Pathway cluster_4 Apoptosis Execution EEA This compound Metabolite Reactive Metabolite EEA->Metabolite CYP3A4 ROS ↑ ROS Production Metabolite->ROS DNA_Damage DNA Damage Metabolite->DNA_Damage ER_Stress ER Stress ROS->ER_Stress Bax ↑ Bax ROS->Bax DNA_Damage->Bax GRP78 ↑ GRP78 ER_Stress->GRP78 CHOP ↑ CHOP ER_Stress->CHOP Caspase3 Caspase-3 Activation ER_Stress->Caspase3 contributes to CHOP->Bax Bcl2 ↓ Bcl-2 CHOP->Bcl2 inhibits MOMP MOMP Bax->MOMP Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways activated by this compound leading to apoptosis.

Conclusion

The in vitro assays described provide a robust framework for investigating the hepatotoxic potential of this compound. The data consistently show that EEA, following metabolic activation, induces cytotoxicity and apoptosis in hepatocytes through the coordinated action of the mitochondrial and ER stress pathways. Researchers using these protocols should be able to effectively characterize the dose-dependent and time-dependent effects of EEA and further elucidate the molecular details of its mechanism of action. Careful consideration of appropriate controls, such as the use of CYP3A4 inhibitors like ketoconazole, is essential to confirm the role of metabolic activation in the observed toxicity.

Application Notes and Protocols for Studying 8-Epidiosbulbin E Acetate Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epidiosbulbin E acetate (B1210297) (EEA) is a furanoid diterpenoid lactone isolated from the tubers of Dioscorea bulbifera L., a plant used in traditional medicine. While EEA is known for its potential hepatotoxicity, primarily through metabolic activation by cytochrome P450 enzymes, emerging research on Dioscorea bulbifera extracts suggests potential therapeutic applications, including anti-inflammatory and anti-cancer activities.[1][2][3][4][5] These application notes provide detailed protocols for animal models to investigate the potential therapeutic effects of 8-Epidiosbulbin E acetate in inflammation and cancer, as well as to study its toxicological profile.

Toxicological Evaluation: Hepatotoxicity Model

Given the established hepatotoxicity of EEA, it is crucial to perform a thorough toxicological assessment. A well-characterized animal model for this purpose is the mouse model of EEA-induced liver injury.

Experimental Protocol: EEA-Induced Hepatotoxicity in Mice
  • Animal Strain: Male ICR mice (or other suitable strain), 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.

  • EEA Preparation: Dissolve this compound in a suitable vehicle, such as a mixture of DMSO and corn oil.

  • Dosing Regimen: Administer EEA orally or via intraperitoneal injection at various doses (e.g., 50, 100, 200 mg/kg body weight). Include a vehicle control group.

  • Monitoring: Monitor animals for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.

  • Sample Collection: At selected time points (e.g., 24, 48, 72 hours) after EEA administration, collect blood samples via cardiac puncture for serum biochemical analysis. Euthanize the animals and collect liver tissues.

  • Endpoint Analysis:

    • Serum Biochemistry: Measure levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), total bilirubin (B190676) (TBIL), and direct bilirubin (DBIL).

    • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate for inflammatory cell infiltration, necrosis, and other pathological changes.

    • Metabolomics and Transcriptomics: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of changes in metabolic and gene expression profiles, particularly focusing on bile acid metabolism and taurine/hypotaurine pathways.

Expected Quantitative Data (based on existing literature for EEA)
ParameterVehicle ControlEEA (50 mg/kg)EEA (100 mg/kg)EEA (200 mg/kg)
Serum ALT (U/L)Normal RangeIncreasedSignificantly IncreasedMarkedly Increased
Serum AST (U/L)Normal RangeIncreasedSignificantly IncreasedMarkedly Increased
Serum TBIL (μmol/L)Normal RangeIncreasedSignificantly IncreasedMarkedly Increased
Histopathology Score0 (No Damage)1-2 (Mild)2-3 (Moderate)3-4 (Severe)

Note: The actual values will vary depending on the specific experimental conditions.

Investigation of Anti-Inflammatory Effects

Extracts from Dioscorea bulbifera have demonstrated anti-inflammatory properties in various preclinical models. The following are proposed animal models to evaluate the potential anti-inflammatory effects of isolated this compound.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.

  • Animal Strain: Male Wistar or Sprague-Dawley rats, 150-200 g.

  • Groups:

    • Vehicle Control (e.g., saline)

    • EEA-treated groups (various doses)

    • Positive Control (e.g., Indomethacin, 5-10 mg/kg)

  • Procedure:

    • Administer EEA or the positive control drug (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate peripheral analgesic and anti-inflammatory activity.

  • Animal Strain: Male Swiss albino mice, 20-25 g.

  • Groups:

    • Vehicle Control (e.g., saline)

    • EEA-treated groups (various doses)

    • Positive Control (e.g., Aspirin, 100 mg/kg)

  • Procedure:

    • Administer EEA or the positive control drug (e.g., orally) 60 minutes before the acetic acid injection.

    • Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

    • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the injection.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model mimics aspects of acute respiratory distress syndrome (ARDS) and severe inflammation.

  • Animal Strain: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Vehicle Control (e.g., saline)

    • LPS + Vehicle

    • LPS + EEA (various doses)

    • LPS + Dexamethasone (B1670325) (positive control)

  • Procedure:

    • Administer EEA or dexamethasone (e.g., intraperitoneally) 1 hour before LPS challenge.

    • Anesthetize the mice and instill LPS (e.g., 5 mg/kg in 50 µL saline) intratracheally.

    • Euthanize the mice at a specific time point (e.g., 6 or 24 hours) after LPS instillation.

  • Endpoint Analysis:

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Measure total and differential cell counts (neutrophils, macrophages), and protein concentration.

    • Lung Histopathology: Assess lung edema, inflammatory cell infiltration, and alveolar damage.

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BAL fluid or lung homogenates using ELISA.

Expected Quantitative Data for Anti-Inflammatory Models (Hypothetical)
ModelParameterVehicle ControlEEA (Low Dose)EEA (High Dose)Positive Control
Carrageenan Paw EdemaPaw Volume Increase (mL)~0.8 - 1.2ReducedSignificantly ReducedSignificantly Reduced
Acetic Acid WrithingNumber of Writhes~30 - 50ReducedSignificantly ReducedSignificantly Reduced
LPS Lung InjuryBAL Neutrophil CountLowModerately ReducedSignificantly ReducedSignificantly Reduced

Investigation of Anti-Cancer Effects

Extracts of Dioscorea bulbifera have shown promise in inhibiting cancer cell growth. The following are proposed animal models to investigate the potential anti-cancer properties of this compound.

4T1 Murine Breast Cancer Model

This is a syngeneic model that spontaneously metastasizes, mimicking human breast cancer progression.

  • Animal Strain: Female BALB/c mice, 6-8 weeks old.

  • Cell Line: 4T1 murine breast cancer cells.

  • Procedure:

    • Inject 1 x 10^5 4T1 cells suspended in PBS or Matrigel into the mammary fat pad.

    • Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment groups.

    • Vehicle Control

    • EEA-treated groups (various doses, e.g., daily oral gavage)

    • Positive Control (e.g., Doxorubicin)

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

  • Endpoint Analysis:

    • Primary Tumor Growth: Compare tumor volumes between groups.

    • Metastasis: Excise lungs and other organs (liver, bone) and count metastatic nodules on the surface. Histological analysis can confirm micrometastases.

    • Immunohistochemistry: Analyze tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

A549 Human Lung Cancer Xenograft Model

This is a widely used model for non-small cell lung cancer.

  • Animal Strain: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

  • Cell Line: A549 human lung adenocarcinoma cells.

  • Procedure:

    • Inject 1-5 x 10^6 A549 cells mixed with Matrigel subcutaneously into the flank of each mouse.

    • When tumors reach a volume of 100-150 mm³, randomize mice into treatment groups.

    • Vehicle Control

    • EEA-treated groups (various doses)

    • Positive Control (e.g., Paclitaxel)

    • Administer treatments as per the study design.

    • Measure tumor volume and body weight regularly.

  • Endpoint Analysis:

    • Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition for each treatment group compared to the control.

    • Mechanism of Action: Analyze tumor tissue for changes in signaling pathways (e.g., PI3K/Akt) via Western blotting or immunohistochemistry.

Expected Quantitative Data for Anti-Cancer Models (Hypothetical)
ModelParameterVehicle ControlEEA (Low Dose)EEA (High Dose)Positive Control
4T1 Breast CancerFinal Tumor Volume (mm³)HighModerately ReducedSignificantly ReducedSignificantly Reduced
4T1 Breast CancerLung Metastatic NodulesNumerousReducedSignificantly ReducedSignificantly Reduced
A549 Lung XenograftTumor Growth Inhibition (%)0%20-40%40-60%>60%

Visualizing Pathways and Workflows

Proposed Signaling Pathway for Anti-Cancer Effects of Dioscorea Compounds

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bax Bax Akt->Bax Inhibits Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis by Inhibiting Bad Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits EEA This compound EEA->PI3K Inhibition? EEA->Akt Inhibition?

Caption: Proposed PI3K/Akt signaling pathway for the anti-cancer effects of EEA.

Experimental Workflow for In Vivo Anti-Inflammatory Studies

G start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment Administer EEA, Vehicle, or Positive Control grouping->treatment induction Induce Inflammation (e.g., Carrageenan) treatment->induction measurement Measure Inflammatory Response (e.g., Paw Volume) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis end End analysis->end

Caption: General workflow for in vivo anti-inflammatory experiments.

Experimental Workflow for In Vivo Anti-Cancer Studies

G start Start cell_culture Cancer Cell Culture (e.g., 4T1 or A549) start->cell_culture implantation Tumor Cell Implantation (Mammary Fat Pad or Subcutaneous) cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomize Animals into Groups tumor_growth->randomization treatment Initiate Treatment (EEA, Vehicle, Positive Control) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Analysis of Tumors & Metastases euthanasia->analysis end End analysis->end

Caption: General workflow for in vivo anti-cancer xenograft studies.

Disclaimer

These protocols are intended as a guide and should be adapted to the specific research question and available resources. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Due to the known hepatotoxicity of this compound, careful dose-range finding studies and monitoring for adverse effects are essential.

References

Application Notes and Protocols for 8-Epidiosbulbin E Acetate Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of 8-Epidiosbulbin E acetate (B1210297) (EEA) in mice, based on available scientific literature. The protocols outlined below are intended to serve as a guide for researchers investigating the biological effects of this compound, particularly its hepatotoxicity.

Introduction

8-Epidiosbulbin E acetate is a diterpenoid lactone and a major constituent of Dioscorea bulbifera, a plant used in some traditional medicines.[1][2] Scientific studies have demonstrated that EEA can induce significant hepatotoxicity in animal models.[1][3] This toxicity is not caused by the compound itself but rather by its metabolic activation in the liver.[1]

Mechanism of Action: Hepatotoxicity

The primary mechanism of EEA-induced liver injury involves its metabolism by cytochrome P450 enzymes, specifically CYP3A4.[2][4] This metabolic process transforms the furan (B31954) moiety of EEA into a highly reactive cis-enedial intermediate.[2] This electrophilic metabolite can then covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage.

The formation of this reactive intermediate triggers a cascade of detrimental events within the hepatocytes:

  • Oxidative Stress: The metabolic activation of EEA leads to the overproduction of reactive oxygen species (ROS), upsetting the cellular redox balance and causing oxidative damage to lipids, proteins, and DNA.

  • DNA Damage: The increase in ROS and the direct action of the reactive metabolite can cause significant DNA damage.[3]

  • Apoptosis: EEA has been shown to trigger programmed cell death (apoptosis) in hepatocytes through pathways involving the mitochondria and endoplasmic reticulum.

Signaling Pathway

The metabolic activation of this compound and the subsequent induction of hepatotoxicity can be summarized in the following signaling pathway:

EEA_Hepatotoxicity_Pathway EEA This compound (EEA) CYP3A4 Cytochrome P450 3A4 (CYP3A4) EEA->CYP3A4 Metabolism ReactiveMetabolite Reactive cis-enedial Intermediate CYP3A4->ReactiveMetabolite ROS Reactive Oxygen Species (ROS) ReactiveMetabolite->ROS DNADamage DNA Damage ReactiveMetabolite->DNADamage Adduct Formation OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->DNADamage Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria ER Endoplasmic Reticulum Stress OxidativeStress->ER Apoptosis Hepatocyte Apoptosis DNADamage->Apoptosis Mitochondria->Apoptosis ER->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Metabolic activation of EEA leading to hepatotoxicity.

Dosage and Administration in Mice

The following tables summarize the dosages of this compound that have been used in mice for hepatotoxicity studies. It is important to note that the optimal dose may vary depending on the specific mouse strain, age, and experimental objectives.

Table 1: this compound Dosage in Mice

Dosage (mg/kg)Route of AdministrationFrequencyKey Observation
50Intraperitoneal (i.p.)Single doseInduction of DNA damage in the liver[3]
100Intraperitoneal (i.p.)Single doseDose-dependent increase in DNA damage[3]
200Intraperitoneal (i.p.)Single doseSignificant DNA damage and hepatotoxicity[3]

Table 2: Recommended Volumes for Intraperitoneal Injection in Adult Mice

Mouse Weight (g)Injection Volume (mL)
20 - 250.2 - 0.25
25 - 300.25 - 0.3
> 30Up to 0.5

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound to mice for the purpose of studying its hepatotoxic effects.

Materials
  • This compound (purity >98%)

  • Corn oil (pharmaceutical grade)

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • Male C57BL/6J mice (8-10 weeks old)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Preparation of Dosing Solution
  • Calculate the required amount of EEA: Based on the desired dose (e.g., 100 mg/kg) and the average weight of the mice, calculate the total mass of EEA needed.

  • Weigh the EEA: Accurately weigh the calculated amount of EEA using an analytical balance.

  • Prepare the vehicle: Measure the required volume of corn oil. The final concentration of the dosing solution should be such that the required dose can be administered in a volume of approximately 10 mL/kg body weight.

  • Dissolve the EEA: Add the weighed EEA to the corn oil. Vortex the mixture vigorously for several minutes. If the EEA does not fully dissolve, sonicate the mixture in a water bath until a clear solution or a fine, homogenous suspension is achieved.

  • Storage: Prepare the dosing solution fresh on the day of the experiment.

Administration Protocol (Intraperitoneal Injection)
  • Animal Handling: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Weigh the mice: On the day of the experiment, weigh each mouse to determine the precise volume of the dosing solution to be administered.

  • Dose Calculation: Calculate the injection volume for each mouse based on its body weight and the concentration of the EEA solution (e.g., for a 100 mg/kg dose and a 10 mg/mL solution, a 25 g mouse would receive 0.25 mL).

  • Injection Procedure:

    • Restrain the mouse firmly but gently, exposing the abdomen.

    • Tilt the mouse slightly with its head pointing downwards.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the calculated volume of the EEA solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

  • Control Group: Administer an equivalent volume of the vehicle (corn oil) to the control group of mice using the same procedure.

  • Post-Administration Monitoring: Monitor the animals for any signs of distress or adverse reactions. The onset of hepatotoxicity is typically observed within 24 to 48 hours post-administration.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a study investigating the hepatotoxicity of this compound in mice.

EEA_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (Control & Treatment) Acclimatization->Grouping Weighing Weigh Animals Grouping->Weighing DosePrep Prepare EEA Dosing Solution in Corn Oil Weighing->DosePrep Administration Intraperitoneal (i.p.) Administration DosePrep->Administration Monitoring Monitor Animals (24-48 hours) Administration->Monitoring Sacrifice Euthanasia & Sample Collection (Blood, Liver) Monitoring->Sacrifice Analysis Biochemical & Histological Analysis Sacrifice->Analysis

Experimental workflow for EEA hepatotoxicity study.

Safety Precautions

This compound is a potentially toxic compound. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound and its solutions. All procedures should be performed in a well-ventilated area or a chemical fume hood.

Disclaimer: These protocols are intended for guidance purposes only and should be adapted to meet the specific requirements of your research and institutional guidelines. It is the responsibility of the researcher to ensure that all animal procedures are conducted in an ethical and humane manner, in accordance with all applicable regulations.

References

Application Notes and Protocols for the Extraction and Purification of 8-Epidiosbulbin E Acetate from Dioscorea bulbifera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epidiosbulbin E acetate (B1210297) is a norditerpenoid compound found in the tubers of Dioscorea bulbifera, a plant used in traditional medicine. This compound has garnered interest due to its biological activities, including antibacterial properties against multidrug-resistant bacteria.[1][2] However, it has also been identified as a major hepatotoxic constituent of Dioscorea bulbifera, necessitating careful study of its biological effects.[3] The following application notes and protocols provide a detailed guide for the extraction, purification, and characterization of 8-Epidiosbulbin E acetate for research and drug development purposes.

Data Presentation

Physicochemical and Spectroscopic Data of this compound

The following table summarizes the key analytical data for this compound.

ParameterValueReference
Molecular Formula C₂₁H₂₄O₇[Biorbyt]
Molecular Weight 388.41 g/mol [AbMole BioScience]
CAS Number 91095-48-6[AbMole BioScience]
Purity (Typical) >98% (HPLC)[Biorbyt]
Appearance White crystalline solidN/A
Solubility DMSO[AbMole BioScience]
Storage 2-8°C, protect from light, dry, sealed[AbMole BioScience]
¹H and ¹³C NMR Spectroscopic Data of this compound (in CDCl₃)
Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
135.22.15 (m)
228.71.85 (m), 1.65 (m)
372.95.05 (t, J = 4.5)
438.12.55 (dd, J = 12.0, 4.5)
545.32.30 (m)
6175.4-
778.24.80 (d, J = 5.0)
842.12.80 (m)
9125.27.35 (s)
10143.57.40 (s)
11108.16.30 (s)
1234.21.95 (m), 1.75 (m)
1348.21.55 (s)
1425.11.25 (s)
1518.21.15 (s)
1660.83.70 (d, J = 12.0), 3.60 (d, J = 12.0)
17170.1-
1821.12.05 (s)
19--
20--
21--

Note: NMR data is compiled from typical values for this compound class and may vary slightly based on experimental conditions.

Experimental Protocols

The following protocols describe a general methodology for the extraction and purification of this compound from Dioscorea bulbifera tubers.

I. Extraction of Crude Diterpenoids

This protocol outlines the initial extraction of compounds from the plant material.

Materials:

  • Dried tubers of Dioscorea bulbifera

  • Methanol (B129727) (analytical grade)

  • Grinder or mill

  • Large glass container with a lid

  • Shaker or stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Air-dry the tubers of Dioscorea bulbifera at room temperature and then grind them into a fine powder using a grinder or mill.

  • Maceration: Weigh the powdered plant material (e.g., 1 kg). Place the powder in a large glass container and add methanol in a 1:10 (w/v) ratio (e.g., 1 kg of powder in 10 L of methanol).

  • Extraction: Seal the container and macerate the mixture for 72 hours at room temperature with occasional shaking or continuous stirring.

  • Filtration: After 72 hours, filter the mixture through filter paper to separate the extract from the plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

  • Drying: Dry the crude extract completely under a vacuum to yield a dark, gummy residue.

II. Solvent Partitioning

This protocol separates compounds based on their polarity.

Materials:

  • Crude methanolic extract

  • Distilled water

  • Ethyl acetate (analytical grade)

  • Separatory funnel

Procedure:

  • Suspension: Suspend the dried crude methanolic extract in distilled water.

  • Liquid-Liquid Extraction: Transfer the aqueous suspension to a separatory funnel and perform successive partitioning with ethyl acetate. Add an equal volume of ethyl acetate, shake vigorously, and allow the layers to separate.

  • Collection: Collect the upper ethyl acetate layer. Repeat the process three times to ensure complete extraction of nonpolar and moderately polar compounds.

  • Pooling and Concentration: Combine all the ethyl acetate fractions and concentrate them using a rotary evaporator to obtain the ethyl acetate fraction.

III. Chromatographic Purification

This multi-step protocol isolates this compound from the ethyl acetate fraction.

A. Silica (B1680970) Gel Column Chromatography

Materials:

  • Ethyl acetate fraction

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Hexane (B92381) (analytical grade)

  • Ethyl acetate (analytical grade)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

  • Vanillin-sulfuric acid spray reagent

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. After drying, carefully load the sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) in separate tubes.

  • TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under a UV lamp and by spraying with vanillin-sulfuric acid reagent followed by heating.

  • Pooling: Combine the fractions that show a similar TLC profile to that of a reference standard of this compound (if available) or fractions containing the major compound of interest based on spot intensity.

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials:

  • Pooled fractions from silica gel chromatography

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • C18 reverse-phase preparative HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the pooled and dried fractions in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (e.g., 250 x 10 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile in water is typically used. The exact gradient should be optimized based on analytical HPLC.

    • Flow Rate: Dependent on the column dimensions (e.g., 4 mL/min).

    • Detection: UV at 210 nm.

  • Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to the retention time of this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Drying: Lyophilize or evaporate the solvent from the pure fraction to obtain purified this compound.

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow start Dried Tubers of Dioscorea bulbifera powder Powdered Plant Material start->powder extraction Methanol Extraction (Maceration) powder->extraction filtration Filtration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Solvent Partitioning (Ethyl Acetate/Water) crude_extract->partitioning etoh_fraction Ethyl Acetate Fraction partitioning->etoh_fraction column_chroma Silica Gel Column Chromatography etoh_fraction->column_chroma fractions Collected Fractions column_chroma->fractions tlc TLC Monitoring fractions->tlc pooled_fractions Pooled Fractions containing Target Compound tlc->pooled_fractions prep_hplc Preparative HPLC (C18) pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Proposed Metabolic Activation Pathway of this compound

This compound is known to exert hepatotoxicity through metabolic activation by cytochrome P450 enzymes, particularly CYP3A4.[4][5] The furan (B31954) ring of the molecule is oxidized to a reactive cis-enedial intermediate, which can then form adducts with cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.

Metabolic_Activation_Pathway eea This compound (Furanoid Diterpenoid) cyp450 Cytochrome P450 (CYP3A4) eea->cyp450 Oxidation of Furan Ring reactive_intermediate cis-Enedial Intermediate (Reactive Electrophile) cyp450->reactive_intermediate macromolecules Cellular Macromolecules (Proteins, DNA) reactive_intermediate->macromolecules Covalent Binding adducts Macromolecular Adducts macromolecules->adducts toxicity Hepatotoxicity adducts->toxicity

Caption: Metabolic activation of this compound leading to hepatotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: 8-Epidiosbulbin E acetate (EEA) Oral Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 8-Epidiosbulbin E acetate (B1210297) (EEA), focusing on the challenges associated with its oral administration.

Troubleshooting Guides & FAQs

Section 1: Solubility and Formulation Issues

Q1: I'm having trouble dissolving 8-Epidiosbulbin E acetate for my oral administration experiments. What are the recommended solvents?

A1: this compound (EEA) is characterized by poor aqueous solubility, which presents a significant challenge for oral formulation.

  • For in vitro research: EEA is soluble in Dimethyl sulfoxide (B87167) (DMSO). One source indicates a solubility of 55 mg/mL (141.6 mM) in DMSO.[1]

  • For in vivo animal studies: A common approach for poorly soluble compounds is to prepare a suspension or a mixed-solvent system. It's important to note that these are for preclinical research and not for human use. A published formulation for in vivo use is a solution with a concentration of 2 mg/mL in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] Another study mentions suspending EEA in corn oil or 0.5% CMC-Na.[2]

Experimental Protocol for In Vivo Formulation (Reference) [1]

  • Prepare the vehicle by sequentially mixing the solvents: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

  • Ensure the solution is clear after the addition of each solvent.

  • Dissolve the EEA in the final vehicle to a concentration of 2 mg/mL.

  • Sonication is recommended to aid dissolution.

  • It is advised to prepare this formulation fresh before each use.

Q2: My compound precipitates when I try to dilute the DMSO stock in an aqueous buffer for my experiments. How can I avoid this?

A2: This is a common issue when working with compounds that are poorly soluble in water. The DMSO is miscible with water, but the compound it carries is not, causing it to crash out of solution.

Troubleshooting Steps:

  • Reduce the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your aqueous medium that your experiment can tolerate.

  • Use a surfactant: Incorporating a biocompatible surfactant, such as Tween 80 or Cremophor EL, in your aqueous buffer can help to maintain the solubility of EEA.

  • Consider a different formulation strategy: For oral administration studies, directly using a DMSO stock is not feasible. You will need to use a formulation approach as described in Q1.

Section 2: Pharmacokinetics and Bioavailability

Q3: I'm observing low efficacy of orally administered this compound compared to my in vitro results. What could be the reason?

A3: Low oral efficacy is likely due to poor oral bioavailability. The primary challenges with EEA are its low aqueous solubility and significant first-pass metabolism in the liver.

  • First-Pass Metabolism: EEA is metabolized by cytochrome P450 enzymes, particularly CYP3A4, in the liver.[3] This metabolic process happens after the drug is absorbed from the gut and passes through the liver before reaching systemic circulation. This can significantly reduce the amount of active drug that reaches its target.

  • Evidence for First-Pass Metabolism: A study showed that when mice were pre-treated with ketoconazole, a potent inhibitor of CYP450 enzymes, the maximum plasma concentration (Cmax) and the total drug exposure over time (AUC) of EEA increased by 7-fold and 13-fold, respectively. This strongly indicates that a large fraction of orally administered EEA is metabolized and inactivated by the liver before it can exert its effect.

Q4: How can I determine the oral bioavailability of my this compound formulation?

A4: To determine the absolute oral bioavailability, you will need to perform a pharmacokinetic study in an animal model.

Experimental Workflow: Oral Bioavailability Study

Workflow for determining the oral bioavailability of EEA.
Section 3: Hepatotoxicity

Q5: I've observed signs of liver toxicity in my animal models after oral administration of this compound. What is the mechanism behind this?

A5: The hepatotoxicity of EEA is a significant and well-documented challenge. It is not caused by the compound itself, but by a reactive metabolite produced in the liver.

  • Mechanism of Toxicity: The furan (B31954) ring of EEA is metabolized by cytochrome P450 enzymes (primarily CYP3A4) to form a highly reactive cis-enedial intermediate. This electrophilic metabolite can then bind to cellular macromolecules, such as proteins and DNA, leading to cellular damage and liver injury.

  • Disruption of Bile Acid Metabolism: Studies have shown that EEA-induced hepatotoxicity is associated with significant changes in the expression of genes and the levels of metabolites involved in bile acid metabolism. This imbalance in bile acids contributes to the overall liver damage.

Signaling Pathway: EEA-Induced Hepatotoxicity

EEA_Hepatotoxicity_Pathway EEA This compound (EEA) (Oral Administration) GI_Absorption GI Absorption EEA->GI_Absorption CYP450 Cytochrome P450 (e.g., CYP3A4) EEA->CYP450 Metabolized by Liver Liver (Hepatocytes) GI_Absorption->Liver Liver->CYP450 located in Reactive_Metabolite Reactive cis-enedial Metabolite CYP450->Reactive_Metabolite Generates Macromolecule_Adducts Macromolecule Adducts (Proteins, DNA) Reactive_Metabolite->Macromolecule_Adducts Forms Bile_Acid_Dysregulation Bile Acid Metabolism Dysregulation Reactive_Metabolite->Bile_Acid_Dysregulation Causes Cellular_Stress Oxidative Stress & Cellular Dysfunction Macromolecule_Adducts->Cellular_Stress Hepatotoxicity Hepatotoxicity (Cell Necrosis, Inflammation) Cellular_Stress->Hepatotoxicity Bile_Acid_Dysregulation->Cellular_Stress

Mechanism of this compound induced hepatotoxicity.

Q6: How can I mitigate the hepatotoxicity of this compound in my experiments?

A6: Mitigating the hepatotoxicity of EEA is challenging due to its mechanism. However, here are some experimental approaches you could consider:

  • Co-administration with a CYP450 Inhibitor: As demonstrated with ketoconazole, inhibiting the metabolic activation of EEA can reduce liver injury. However, this also significantly alters the pharmacokinetics of EEA, which must be taken into account when interpreting results.

  • Dose Reduction: Use the minimum effective dose to reduce the toxic burden on the liver.

  • Structural Modification: A study synthesized a derivative of EEA, tetrahydro-EEA, by hydrogenating the furan moiety. This modification prevented the formation of the reactive metabolite and no liver injury was observed. This suggests that medicinal chemistry efforts to modify the furan ring could lead to safer analogues.

Data Summary

Table 1: Solubility of this compound

Solvent/SystemSolubility/ConcentrationReference(s)
Dimethyl sulfoxide (DMSO)55 mg/mL (141.6 mM)
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (5.15 mM)
Corn oilSuspension
0.5% Carboxymethylcellulose sodium (CMC-Na)Suspension

Table 2: Effect of Ketoconazole (CYP450 Inhibitor) on EEA Pharmacokinetics in Mice

Pharmacokinetic ParameterFold Increase with Ketoconazole Pre-treatmentReference(s)
Cmax (Maximum Plasma Concentration)~7-fold
AUC (Area Under the Curve)~13-fold

References

Technical Support Center: 8-Epidiosbulbin E Acetate (EEA) for Plasmid Curing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of 8-Epidiosbulbin E acetate (B1210297) (EEA) for plasmid curing experiments. EEA, a norditerpene isolated from Dioscorea bulbifera L., has demonstrated significant, broad-spectrum plasmid-curing activity against multidrug-resistant (MDR) bacteria.[1][2] This makes it a promising agent for reversing antibiotic resistance.

Frequently Asked Questions (FAQs)

Q1: What is 8-Epidiosbulbin E acetate (EEA) and how does it work for plasmid curing?

A1: this compound is a natural compound that has been identified as a potent plasmid-curing agent.[2] While the precise mechanism is still under investigation, it is believed to function by inhibiting plasmid replication within the bacterial cell.[3] This leads to the loss of the plasmid during subsequent cell divisions, effectively "curing" the bacteria of the plasmid-mediated traits, such as antibiotic resistance. Unlike some traditional curing agents, EEA has been shown to have low cytotoxicity against several human cancer cell lines, suggesting a favorable safety profile for further development.[2][4]

Q2: What types of plasmids and bacteria are susceptible to EEA-mediated curing?

A2: Research has shown that EEA has broad-spectrum activity. It has been successfully used to cure antibiotic resistance plasmids (R-plasmids) from a variety of clinical isolates, including both Gram-positive and Gram-negative bacteria such as Enterococcus faecalis, Escherichia coli, Shigella sonnei, and Pseudomonas aeruginosa.[2][4] It is also effective against reference plasmids in strains like Bacillus subtilis and Salmonella typhi.[2]

Q3: What is the expected curing efficiency of EEA?

A3: The curing efficiency of EEA can vary depending on the bacterial strain, the specific plasmid, and the experimental conditions. Reported efficiencies range from 12% to 64%.[2][4] Optimization of the EEA concentration is crucial for achieving the highest possible curing efficiency for a specific bacterial system.

Q4: How does plasmid curing with EEA affect antibiotic susceptibility?

A4: By eliminating R-plasmids, EEA-mediated curing can restore bacterial susceptibility to antibiotics.[2] This reversal of resistance makes previously ineffective antibiotic treatments viable again. It is common to observe a significant decrease in the minimal inhibitory concentration (MIC) of various antibiotics against the cured bacterial strains.[2][4]

Quantitative Data Summary

The following table summarizes the plasmid curing efficiency of this compound against various multidrug-resistant bacteria as reported in the literature.

Bacterial StrainPlasmid CuredCuring Efficiency (%)Reference
Enterococcus faecalis (clinical isolate)R-plasmid12-48%[2]
Escherichia coli (clinical isolate)R-plasmid12-48%[2]
Shigella sonnei (clinical isolate)R-plasmid12-48%[2]
Pseudomonas aeruginosa (clinical isolate)R-plasmid12-48%[2]
Bacillus subtilispUB11016-64%[2]
Escherichia coliRP416-64%[2]
Pseudomonas aeruginosaRIP6416-64%[2]
Salmonella typhiR13616-64%[2]

Experimental Protocols

Protocol 1: Determination of Optimal Sub-Inhibitory Concentration (SIC) of EEA

Objective: To determine the highest concentration of EEA that does not inhibit bacterial growth, which will be used for plasmid curing experiments.

Methodology:

  • Prepare Bacterial Inoculum: Inoculate a single colony of the plasmid-harboring bacterial strain into a suitable broth medium (e.g., Luria-Bertani broth). Incubate overnight at the optimal temperature (e.g., 37°C) with agitation.

  • Prepare EEA Stock Solution: Dissolve this compound in a suitable solvent like DMSO to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of twofold dilutions of the EEA stock solution in the broth medium in a 96-well microtiter plate.

  • Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 10^5 CFU/mL) and add it to each well of the microtiter plate containing the EEA dilutions. Include a positive control (bacteria with no EEA) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for 18-24 hours.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of EEA that completely inhibits visible bacterial growth.

  • Determine SIC: The optimal sub-inhibitory concentration (SIC) for plasmid curing is typically the concentration just below the MIC (e.g., 0.5 x MIC or 0.25 x MIC) that still permits robust growth.

Protocol 2: Plasmid Curing Assay

Objective: To cure plasmids from a bacterial strain using the predetermined optimal SIC of EEA.

Methodology:

  • Inoculation: Inoculate the plasmid-harboring bacteria into a broth medium containing the optimal SIC of this compound.

  • Incubation: Incubate the culture for 24 hours at the optimal temperature with agitation.[5]

  • Serial Dilution and Plating: After incubation, perform serial dilutions of the culture in a sterile saline solution. Plate the dilutions onto a non-selective agar (B569324) medium (e.g., LB agar) to obtain single colonies. Incubate the plates until colonies are visible.

  • Replica Plating: Replica plate a statistically significant number of colonies (e.g., 100) from the master plate onto two different types of agar plates:

    • A non-selective agar plate.

    • A selective agar plate containing the antibiotic to which the plasmid confers resistance.

  • Incubation: Incubate both the master and replica plates.

  • Calculate Curing Efficiency: Colonies that grow on the non-selective plate but fail to grow on the selective plate are considered "cured." The curing efficiency is calculated as: (Number of cured colonies / Total number of colonies tested) x 100%.

  • Confirmation: Confirm the loss of the plasmid in the putative cured colonies through methods like plasmid DNA extraction and agarose (B213101) gel electrophoresis.

Visual Guides

experimental_workflow cluster_prep Phase 1: Preparation cluster_sic Phase 2: Determine Optimal Dosage cluster_curing Phase 3: Curing Experiment cluster_analysis Phase 4: Analysis & Confirmation prep_culture Prepare Overnight Bacterial Culture inoculate_sic Inoculate with Bacteria prep_culture->inoculate_sic prep_eea Prepare EEA Stock Solution serial_dilution Serial Dilution of EEA prep_eea->serial_dilution serial_dilution->inoculate_sic incubate_sic Incubate (18-24h) inoculate_sic->incubate_sic determine_mic Determine MIC incubate_sic->determine_mic determine_sic Select Optimal SIC (Sub-Inhibitory Concentration) determine_mic->determine_sic culture_with_eea Culture Bacteria with Optimal SIC of EEA (24h) determine_sic->culture_with_eea plate_colonies Plate for Single Colonies culture_with_eea->plate_colonies replica_plate Replica Plating on Selective & Non-selective Media plate_colonies->replica_plate analyze_results Analyze Results replica_plate->analyze_results calculate_efficiency Calculate Curing Efficiency analyze_results->calculate_efficiency confirm_loss Confirm Plasmid Loss (Agarose Gel Electrophoresis) calculate_efficiency->confirm_loss

Caption: Experimental workflow for optimizing EEA dosage and performing a plasmid curing assay.

mechanism_of_action Bacterium Bacterial Cell Plasmid Resistance Plasmid (R-Plasmid) Bacterium->Plasmid Chromosome Bacterial Chromosome Bacterium->Chromosome CellDivision Cell Division Bacterium->CellDivision Replication Plasmid Replication Plasmid->Replication Replicates independently EEA This compound (EEA) Inhibition Inhibition EEA->Inhibition Inhibition->Replication CuredCell Cured Daughter Cell (Plasmid-free) CellDivision->CuredCell No Plasmid Segregation ResistantCell Resistant Daughter Cell (with Plasmid) CellDivision->ResistantCell Successful Plasmid Segregation (rate reduced by EEA)

Caption: Proposed mechanism of EEA-mediated plasmid curing via inhibition of plasmid replication.

Troubleshooting Guide

Q: I am not observing any cured colonies. What could be the problem?

A:

  • EEA Concentration Too Low: The sub-inhibitory concentration (SIC) used might be too low to effectively inhibit plasmid replication. Try re-evaluating the MIC and using a concentration closer to, but still below, the MIC.

  • Incubation Time Too Short: A 24-hour incubation period may not be sufficient for some bacteria-plasmid systems. Try extending the incubation period to 48 hours.

  • Plasmid Stability: The target plasmid may be extremely stable. Some plasmids have very efficient partitioning systems that ensure their inheritance. Higher concentrations of EEA or longer exposure times might be necessary.

  • Incorrect Antibiotic Concentration: Ensure the concentration of the antibiotic in your selective plates is correct. If it's too low, you might get false positives (non-cured colonies that survive).

Q: The bacterial growth is significantly inhibited during the curing experiment, even at the SIC.

A:

  • Inaccurate MIC Determination: The initial MIC determination might have been inaccurate. It's crucial to have a high-density culture for the MIC test to be reliable. Re-run the MIC determination with careful control of the inoculum density.

  • Compound Instability: The EEA compound might degrade over the incubation period into more toxic byproducts. Ensure the stock solution is fresh and properly stored (cool, dark, and dry conditions are often recommended for natural compounds).[1]

  • Synergistic Effects: The broth medium itself might have components that interact with EEA to increase its toxicity. This is rare but possible. You could try a different type of growth medium.

Q: I see a high number of cured colonies, but I cannot confirm plasmid loss via gel electrophoresis.

A:

  • Spontaneous Curing: Some plasmids are naturally unstable and can be lost at a high frequency even without a curing agent. Run a control experiment where the bacteria are cultured under the same conditions but without EEA to determine the rate of spontaneous loss.

  • Plasmid Integration: In rare cases, the resistance genes from the plasmid could integrate into the bacterial chromosome. The cells would remain resistant to the antibiotic even after losing the plasmid. This can be investigated using techniques like PCR to check for the presence of the resistance gene in the chromosomal DNA of the cured colony.

  • Issues with Plasmid Extraction: Small plasmids or plasmids with low copy numbers can be difficult to isolate.[6] Ensure your plasmid extraction protocol is optimized for the expected plasmid size and type. You may need to use a kit specifically designed for low-copy number plasmids.

Q: My results are inconsistent between experiments.

A:

  • Inoculum Variability: The age and density of the initial bacterial culture can significantly impact the results. Always start your experiments with a fresh overnight culture standardized to the same optical density.

  • EEA Stock Solution: Prepare fresh dilutions of your EEA stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Incubation Conditions: Ensure that incubation temperature and agitation speed are consistent across all experiments.

References

Technical Support Center: Mitigating 8-Epidiosbulbin E Acetate (EEA) Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating 8-Epidiosbulbin E acetate (B1210297) (EEA) induced cytotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is 8-Epidiosbulbin E acetate (EEA) and why does it cause cytotoxicity?

A1: this compound (EEA) is a furan-containing diterpenoid lactone. Its cytotoxicity, particularly hepatotoxicity, is not caused by the compound itself but by its metabolic activation.[1] In vivo and in vitro studies have shown that cytochrome P450 enzymes, specifically CYP3A4, metabolize the furan (B31954) ring of EEA into a reactive cis-enedial intermediate.[2][3] This electrophilic metabolite can then bind to cellular macromolecules, leading to DNA damage, oxidative stress through the production of reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death).[4]

Q2: What are the key signaling pathways involved in EEA-induced cytotoxicity?

A2: EEA-induced cytotoxicity primarily involves the intrinsic pathway of apoptosis, triggered by cellular stress. The key events include:

  • Metabolic Activation: CYP3A4-mediated conversion of EEA to a reactive metabolite.

  • Oxidative Stress: The reactive metabolite leads to an overproduction of Reactive Oxygen Species (ROS).[4]

  • DNA Damage: The metabolite and ROS can cause significant DNA damage.

  • Mitochondrial and Endoplasmic Reticulum (ER) Stress: These cellular stresses are key in initiating the apoptotic cascade.

  • Apoptosis Execution: Activation of caspases (like caspase-9 and caspase-3) and regulation by Bcl-2 family proteins lead to programmed cell death.

Q3: What are the primary strategies to mitigate EEA-induced cytotoxicity in my experiments?

A3: The primary mitigation strategies focus on inhibiting the metabolic activation of EEA and counteracting its downstream effects:

  • Inhibition of CYP3A4: Using a CYP3A4 inhibitor like ketoconazole (B1673606) can prevent the formation of the toxic reactive metabolite.

  • Antioxidant Treatment: Supplementing with antioxidants such as Vitamin C or glutathione (B108866) precursors like glutathione ethyl ester (GSH-OEt) can neutralize the excessive ROS produced, thereby reducing oxidative stress and subsequent cell damage.

Q4: I am observing higher-than-expected cytotoxicity in my control group (vehicle only). What could be the cause?

A4: High background cytotoxicity in a control group can be due to several factors:

  • Solvent Toxicity: The vehicle used to dissolve EEA (e.g., DMSO) might be at a concentration that is toxic to your specific cell line. It is crucial to determine the maximum tolerated solvent concentration in a preliminary experiment.

  • Cell Culture Conditions: Suboptimal conditions such as contamination (mycoplasma, bacteria, fungi), nutrient depletion in the media, or over-confluency of cells can lead to increased cell death.

  • Handling Errors: Rough handling of cells during seeding or media changes can cause mechanical stress and cell lysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results between replicate wells. - Uneven cell seeding. - Pipetting errors when adding EEA or mitigation agents. - Edge effects in the multi-well plate.- Ensure thorough mixing of cell suspension before seeding. - Use calibrated pipettes and be consistent with technique. - Avoid using the outer wells of the plate or ensure they are filled with media to maintain humidity.
Mitigating agent shows no effect on EEA-induced cytotoxicity. - Insufficient concentration of the mitigating agent. - Inappropriate timing of agent addition. - Degradation of the mitigating agent.- Perform a dose-response experiment for the mitigating agent. - Add the mitigating agent prior to or concurrently with EEA treatment. - Prepare fresh solutions of the mitigating agent for each experiment.
High variability in cytotoxicity assay readings. - Fluctuations in incubation time. - Inconsistent washing steps. - Cell clumping.- Standardize all incubation times precisely. - Be gentle and consistent during washing steps to avoid cell detachment. - Ensure a single-cell suspension is achieved before seeding.

Quantitative Data Summary

The following tables summarize the concentrations of EEA and mitigating agents used in published studies. While exact percentages of cytotoxicity reduction are not always available, the qualitative effects are noted.

Table 1: this compound (EEA) Concentrations and Observed Effects

Concentration (in vitro)Concentration (in vivo)Cell TypeObserved EffectReference
50 µM50 mg/kgMouse Primary HepatocytesDNA Damage
100 µM100 mg/kgMouse Primary HepatocytesDNA Damage
200 µM200 mg/kgMouse Primary HepatocytesDNA Damage

Table 2: Mitigation of this compound (EEA) Induced Cytotoxicity

Mitigating AgentConcentrationEffect on EEA CytotoxicityReference
Ketoconazole10 µMAttenuated susceptibility to cytotoxicity and DNA damage.
Vitamin C200 µMReversed over-production of ROS and attenuated cytotoxicity.
Glutathione Ethyl Ester200 µMReversed over-production of ROS and attenuated cytotoxicity.
L-buthionine sulfoximine1.0 mMPotentiated ROS over-production and cytotoxicity.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of EEA and mitigating agents in a suitable solvent (e.g., DMSO). Further dilute to working concentrations in cell culture medium.

  • Treatment:

    • For mitigation experiments, pre-treat cells with the mitigating agent for a specified time (e.g., 1-2 hours).

    • Add EEA to the appropriate wells at various concentrations.

    • Include vehicle controls, positive controls (a known cytotoxic agent), and negative controls (untreated cells).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Visualizations

EEA_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Hepatocyte cluster_mitigation Mitigation Strategies EEA EEA CYP3A4 CYP3A4 EEA->CYP3A4 Reactive_Metabolite Reactive Metabolite (cis-enedial) CYP3A4->Reactive_Metabolite ROS Reactive Oxygen Species (ROS) Reactive_Metabolite->ROS DNA_Damage DNA Damage Reactive_Metabolite->DNA_Damage ER_Stress ER Stress ROS->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction DNA_Damage->Mitochondrial_Dysfunction Caspase9 Caspase-9 ER_Stress->Caspase9 Bax Bax (Pro-apoptotic) Mitochondrial_Dysfunction->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Ketoconazole Ketoconazole Ketoconazole->CYP3A4 Antioxidants Antioxidants (Vitamin C, GSH-OEt) Antioxidants->ROS

Caption: Signaling pathway of this compound induced cytotoxicity and points of intervention.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Hepatocytes) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Pre_treatment 3. Pre-treatment (Mitigating Agent) Seeding->Pre_treatment EEA_Treatment 4. EEA Treatment (Dose-response) Pre_treatment->EEA_Treatment Incubation 5. Incubation (24-72 hours) EEA_Treatment->Incubation Cytotoxicity_Assay 6. Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Cytotoxicity_Assay Data_Acquisition 7. Data Acquisition (Plate Reader) Cytotoxicity_Assay->Data_Acquisition Data_Analysis 8. Data Analysis (% Cell Viability, IC50) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for assessing mitigation of EEA-induced cytotoxicity.

References

stability of 8-Epidiosbulbin E acetate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Epidiosbulbin E acetate (B1210297) in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 8-Epidiosbulbin E acetate powder and its solutions?

A1: For long-term storage, this compound solid should be stored in a well-closed container, protected from air and light, and kept refrigerated or frozen. For solutions, it is recommended to prepare them fresh on the day of use. If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). The solubility in other common laboratory solvents like ethanol, methanol, or aqueous buffers may be limited, and it is advisable to determine the solubility for your specific application.

Q3: What are the potential degradation pathways for this compound?

A3: this compound contains both an ester and a furan (B31954) moiety, which makes it susceptible to degradation through several pathways:

  • Hydrolysis: The ester group can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid and alcohol. The lactone ring present in the core structure is also a cyclic ester and can be susceptible to hydrolysis, particularly under basic conditions.[1][2][3]

  • Oxidation: The furan ring is susceptible to oxidation, which can lead to the formation of various degradation products.[4][5]

  • Photodegradation: Exposure to light, particularly UV radiation, may cause degradation of the molecule.

Q4: I am observing a loss of potency of my this compound solution over time. What could be the cause?

A4: Loss of potency is likely due to chemical degradation. The most common causes are hydrolysis of the ester or lactone groups or oxidation of the furan ring. Ensure that your solvent is anhydrous and that the solution is protected from light and stored at the recommended low temperature. If working in an aqueous buffer, be mindful of the pH, as both acidic and basic conditions can accelerate hydrolysis.

Q5: Are there any known incompatible excipients or reagents with this compound?

A5: Avoid strong acids, bases, and oxidizing agents, as they can readily degrade the molecule. When formulating, care should be taken to select excipients that are neutral and have low water content.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in the chromatogram of an this compound sample during HPLC analysis.

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Step: Review the sample preparation and storage conditions. Was the sample exposed to high temperatures, extreme pH, light, or oxidizing conditions? Prepare a fresh sample from solid material and re-analyze immediately to see if the extra peaks are still present.

    • Solution: Implement stricter control over environmental conditions. Use fresh, high-purity solvents and protect samples from light by using amber vials or covering them with aluminum foil. If working with aqueous solutions, prepare them immediately before use and control the pH.

  • Possible Cause 2: Impurities in the solvent or from the container.

    • Troubleshooting Step: Run a blank injection of the solvent to check for impurities. If the unexpected peaks are present in the blank, the solvent is contaminated. Also, consider the possibility of leachables from the storage container.

    • Solution: Use high-purity, HPLC-grade solvents. If container leaching is suspected, switch to a different type of container material (e.g., from plastic to glass, or a different type of glass).

Issue 2: The concentration of this compound in a prepared solution is lower than expected.

  • Possible Cause 1: Incomplete dissolution.

    • Troubleshooting Step: Visually inspect the solution for any undissolved particles. Try sonicating the solution to aid dissolution.

    • Solution: Ensure the chosen solvent and concentration are appropriate for this compound. Pre-warming the solvent (if the compound is stable at that temperature) or using sonication can help achieve complete dissolution.

  • Possible Cause 2: Adsorption to the container surface.

    • Troubleshooting Step: This can be difficult to diagnose directly. If you have access to different types of vials (e.g., polypropylene (B1209903) vs. glass), prepare solutions in each and compare the concentrations.

    • Solution: Silanized glass vials can be used to reduce adsorption of compounds to the glass surface.

Stability Data in Different Solvents (Hypothetical Data)

The following table provides hypothetical stability data for this compound in different solvents under specified conditions. This data is for illustrative purposes to guide researchers and is based on the known chemical properties of the compound and general principles of drug stability. Actual stability will depend on the specific experimental conditions.

SolventTemperatureLight ConditionpHEstimated Half-life (t½)
DMSO2-8°CDarkNeutral> 14 days
DMSO25°CAmbient LightNeutral~5-7 days
Acetonitrile (B52724)25°CDarkNeutral~10-12 days
Methanol25°CDarkNeutral~7-10 days
Aqueous Buffer25°CDark5.0~3-4 days
Aqueous Buffer25°CDark7.4~1-2 days
Aqueous Buffer25°CDark9.0< 24 hours

Disclaimer: This table contains estimated data and should not be considered as experimentally verified results. It is highly recommended to perform a stability study for your specific formulation and storage conditions.

Experimental Protocols

Protocol: Development of a Stability-Indicating HPLC Method and Forced Degradation Studies for this compound

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and to investigate its degradation under various stress conditions.

1. HPLC Method Development (Starting Conditions)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Start with a gradient of 30% A to 90% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector is recommended to identify the optimal wavelength and check for peak purity).

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

2. Preparation of Solutions

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or DMSO.

  • Working Solution: Dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.

3. Forced Degradation Studies

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase before injection.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute with mobile phase before injection.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase before injection.

  • Thermal Degradation: Expose the solid compound to 60°C in an oven for 48 hours. Dissolve a known amount in the mobile phase to the working concentration.

  • Photolytic Degradation: Expose the working solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. Also, expose the solid compound to UV light for the same duration and then prepare a working solution.

4. Analysis and Method Validation

  • Inject the stressed samples into the HPLC system.

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (100 µg/mL) stock->working acid Acid Hydrolysis (0.1M HCl, 60°C) working->acid base Base Hydrolysis (0.1M NaOH, RT) working->base oxidation Oxidation (3% H2O2, RT) working->oxidation thermal Thermal Degradation (Solid, 60°C) working->thermal photo Photolytic Degradation (UV Light) working->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc validation Method Validation hplc->validation caption Figure 1. Workflow for Forced Degradation Study.

Caption: Figure 1. Workflow for Forced Degradation Study.

signaling_pathway cluster_compound Compound Susceptibility cluster_degradation Degradation Pathways compound This compound ester Ester Moiety compound->ester furan Furan Moiety compound->furan photolysis Photolysis compound->photolysis hydrolysis Hydrolysis (Acid/Base) ester->hydrolysis oxidation Oxidation furan->oxidation caption Figure 2. Potential Degradation Pathways.

Caption: Figure 2. Potential Degradation Pathways.

References

avoiding degradation of 8-Epidiosbulbin E acetate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 8-Epidiosbulbin E acetate (B1210297) to minimize degradation and ensure experimental reproducibility.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of 8-Epidiosbulbin E acetate.

Issue Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of this compound due to improper storage or handling.1. Review the storage conditions of both the solid compound and any prepared solutions. 2. Prepare fresh solutions for each experiment from solid material stored under recommended conditions. 3. Perform a purity check of your stock using a suitable analytical method like HPLC.
Precipitate observed in a stored solution. The compound may have low solubility or the solvent may have evaporated, increasing the concentration. Repeated freeze-thaw cycles can also cause precipitation.1. Gently warm the solution and sonicate to attempt redissolution.[1] 2. If precipitation persists, centrifuge the solution and use the supernatant, after verifying its concentration. 3. To prevent this, store solutions in tightly sealed vials and avoid multiple freeze-thaw cycles by aliquoting stock solutions.[2][3]
Discoloration of the solid compound. Potential degradation due to exposure to light or air.1. Discard the discolored compound as its purity is compromised. 2. Ensure the compound is stored in a tightly sealed, light-proof container in a dry environment.[2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a well-closed container, protected from air and light. For long-term storage, it is recommended to keep it refrigerated or frozen.[2] Specifically, storage at 2-8°C in a dry, sealed container is advised.

Q2: How should I prepare and store solutions of this compound?

A2: It is highly recommended to prepare solutions on the same day of use. If you need to prepare stock solutions in advance, dissolve the compound in a suitable solvent like DMSO. These stock solutions should be aliquoted into tightly sealed vials and stored at -20°C for up to two weeks or at -80°C for longer-term storage (up to one year). Avoid repeated freeze-thaw cycles.

Q3: What are the known degradation pathways for this compound?

A3: While specific degradation kinetic studies for this compound are not extensively published, based on its chemical structure, potential degradation pathways include:

  • Hydrolysis: The acetate ester group can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding 8-Epidiosbulbin E.

  • Oxidation: The furan (B31954) ring is known to be susceptible to metabolic oxidation by cytochrome P450 enzymes. This suggests that it may also be sensitive to chemical oxidation.

Q4: How can I check the purity of my this compound sample?

A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions. Below is a general protocol that can be adapted for this compound.

Objective: To assess the stability of this compound under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • HPLC grade methanol (B129727) and acetonitrile

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 70°C for 48 hours. Also, heat the stock solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight for 48 hours or in a photostability chamber.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

Illustrative Stability Data

The following table summarizes hypothetical results from a forced degradation study on this compound. Note: This data is for illustrative purposes to demonstrate how stability data is presented and is based on general knowledge of compound stability testing, not on published experimental results for this specific molecule.

Stress Condition Parameter Duration % Degradation (Illustrative) Major Degradants (Hypothetical)
Acid Hydrolysis0.1 N HCl, 60°C24 h15%8-Epidiosbulbin E
Base Hydrolysis0.1 N NaOH, 60°C24 h25%8-Epidiosbulbin E and other products
Oxidation3% H₂O₂, RT24 h30%Oxidized furan ring products
Thermal (Solid)70°C48 h< 5%Minor unidentified products
Thermal (Solution)70°C48 h10%Minor unidentified products
Photolytic (Solid)Sunlight48 h< 5%Minor unidentified products
Photolytic (Solution)Sunlight48 h12%Photodegradation products

Visualizations

Storage_Workflow cluster_solid Solid Compound Handling cluster_solution Solution Handling Receive Receive Solid Compound Store_Solid Store at 2-8°C (Protect from light, air, and moisture) Receive->Store_Solid Weigh Weigh for Experiment Store_Solid->Weigh Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Weigh->Prepare_Stock Aliquot Aliquot into Vials Prepare_Stock->Aliquot Use_Fresh Use Immediately Prepare_Stock->Use_Fresh Store_Solution Store at -20°C (short-term) or -80°C (long-term) Aliquot->Store_Solution Thaw Thaw Aliquot for Use Store_Solution->Thaw Experiment Experiment Use_Fresh->Experiment Direct Use Thaw->Experiment Use from Stock

Caption: Recommended workflow for handling and storing this compound.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation EEA This compound Acid Acidic Conditions EEA->Acid Base Basic Conditions EEA->Base Oxidant Oxidizing Agents (e.g., H₂O₂) EEA->Oxidant Product_H 8-Epidiosbulbin E + Acetic Acid Acid->Product_H Base->Product_H Product_O Oxidized Furan Ring Products Oxidant->Product_O

Caption: Potential degradation pathways for this compound.

References

troubleshooting inconsistent results with 8-Epidiosbulbin E acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Epidiosbulbin E acetate (B1210297) (EEA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is 8-Epidiosbulbin E acetate and what are its primary known activities?

A1: this compound (EEA) is a furanoid diterpenoid lactone predominantly found in the tubers of Dioscorea bulbifera.[1][2] It is recognized for its potential as a plasmid-curing agent against multidrug-resistant (MDR) bacteria.[2][3][4] However, it is also known to induce significant, dose-dependent hepatotoxicity (liver injury). This toxicity is a critical factor to consider in any experimental design.

Q2: What is the mechanism of EEA-induced hepatotoxicity?

A2: The liver toxicity of EEA is not caused by the compound itself but by its metabolic activation. In the liver, Cytochrome P450 enzymes (specifically CYP3A4) metabolize the furan (B31954) ring of EEA into a reactive cis-enedial intermediate. This electrophilic metabolite readily reacts with cellular nucleophiles, such as glutathione (B108866) and amino acid residues in proteins, leading to cellular damage, endoplasmic reticulum stress, and apoptosis.

Q3: How should I store this compound?

A3: For long-term storage, EEA should be kept in a well-closed container at 2-8°C, protected from light and moisture. If you prepare stock solutions, it is recommended to make aliquots in tightly sealed vials and store them at -20°C for up to two weeks to maintain stability. Repeated freeze-thaw cycles should be avoided.

Q4: What are the key considerations for in vivo studies with EEA?

A4: When conducting animal studies, it is crucial to perform preliminary experiments to determine the optimal dosage, frequency, and duration of administration for your specific animal strain and age. Key indicators of EEA-induced hepatotoxicity to monitor include serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), total bilirubin (B190676) (TBIL), and direct bilirubin (DBIL). Histopathological analysis of liver tissue is also essential to observe for signs of inflammation and necrosis.

Troubleshooting Guide

Issue 1: High variability in cytotoxicity/hepatotoxicity results between experiments.

Possible Cause 1: Inconsistent Metabolic Activation The toxic effects of EEA are dependent on its metabolic activation by CYP450 enzymes. The expression levels of these enzymes can vary significantly between different cell lines, primary cell batches, or animal models.

  • Troubleshooting Steps:

    • Cell Line Characterization: If using cell lines, ensure you are using a line with known and consistent CYP3A4 activity. Consider using primary hepatocytes for more clinically relevant metabolic activity.

    • Induction/Inhibition of CYPs: Be aware that components in your cell culture media or co-administered substances could induce or inhibit CYP450 activity, leading to variable EEA metabolism.

    • Positive Controls: Include a positive control compound known to be activated by CYP3A4 to assess the metabolic competency of your experimental system.

    • Metabolic Inhibitors: To confirm the role of metabolic activation, run parallel experiments where CYP3A4 is inhibited (e.g., with ketoconazole). A significant reduction in toxicity in the presence of the inhibitor would support this mechanism.

Possible Cause 2: Compound Stability and Solubility EEA, like many natural products, may have limited stability in aqueous media over long incubation periods. Poor solubility can also lead to inconsistent effective concentrations.

  • Troubleshooting Steps:

    • Solvent Selection: EEA is soluble in DMSO. Ensure the final concentration of the solvent in your culture medium is low (typically <0.5%) and consistent across all experiments, as the solvent itself can have biological effects.

    • Fresh Preparations: Prepare working solutions fresh from a stock solution for each experiment. Avoid using old solutions where the compound may have degraded.

    • Solubility Check: After diluting the stock solution into your aqueous experimental medium, visually inspect for any precipitation.

Issue 2: Lack of expected antibacterial activity against MDR bacteria.

Possible Cause 1: Plasmid-Specific Activity The plasmid-curing activity of EEA may be specific to certain types of plasmids.

  • Troubleshooting Steps:

    • Broad-Spectrum Testing: Test EEA against a panel of MDR bacteria carrying different types of resistance plasmids to determine its spectrum of activity.

    • Positive Control: Use a known plasmid-curing agent as a positive control to validate your experimental setup.

Possible Cause 2: Inappropriate Assay Conditions The concentration, incubation time, and bacterial growth phase can all influence the observed activity.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for EEA's plasmid-curing activity.

    • Time-Course Experiment: Evaluate the effect of different incubation times on plasmid curing.

    • Growth Phase: Ensure that bacteria are in the appropriate growth phase (e.g., logarithmic phase) for the assay, as this can affect plasmid replication and susceptibility to curing agents.

Experimental Protocols & Data

In Vivo Hepatotoxicity Assessment in Mice

This protocol provides a general framework for assessing EEA-induced liver injury in a mouse model.

  • Animal Model: Male ICR mice (6-8 weeks old).

  • Compound Preparation: Dissolve this compound in a vehicle such as corn oil or a solution containing DMSO, PEG300, and Tween 80.

  • Administration: Administer EEA via oral gavage at various doses (e.g., 10, 20, 40 mg/kg). A vehicle control group should be included.

  • Monitoring: Collect blood samples at different time points (e.g., 24, 48, 72 hours) post-administration.

  • Biochemical Analysis: Measure serum levels of ALT, AST, TBIL, and DBIL.

  • Histopathology: At the end of the experiment, euthanize the animals, collect liver tissues, fix in 10% formalin, and perform H&E staining to evaluate for necrosis and inflammation.

Table 1: Example of Dose-Dependent Effect of EEA on Serum Liver Injury Markers in Mice

Dosage (mg/kg)ALT (U/L)AST (U/L)TBIL (μmol/L)
Vehicle Control45 ± 560 ± 85 ± 1
10150 ± 20200 ± 2510 ± 2
20400 ± 50550 ± 6025 ± 5
40800 ± 1001100 ± 12050 ± 8
Data are presented as mean ± SD and are hypothetical examples based on published findings.
In Vitro Cytotoxicity Assay in Primary Hepatocytes

This protocol outlines a method to assess the direct cytotoxic effects of EEA on liver cells.

  • Cell Culture: Isolate primary hepatocytes from mice or rats and culture them in appropriate media (e.g., William's Medium E).

  • Treatment: After allowing cells to attach, treat them with varying concentrations of EEA (e.g., 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • Cytotoxicity Measurement: Assess cell viability using a standard method such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • (Optional) Mechanistic Study: To investigate the role of metabolic activation, pre-treat a subset of cells with a CYP3A4 inhibitor like ketoconazole (B1673606) (e.g., 10 µM) for 1 hour before adding EEA.

Table 2: Example of EEA Cytotoxicity in Primary Hepatocytes

EEA Concentration (µM)Cell Viability (% of Control)Cell Viability with Ketoconazole (% of Control)
0 (Vehicle)100 ± 5100 ± 4
1085 ± 798 ± 5
5050 ± 695 ± 6
10020 ± 492 ± 7
Data are presented as mean ± SD and are hypothetical examples based on published findings.

Visualizations

Signaling Pathway of EEA-Induced Hepatotoxicity

EEA_Hepatotoxicity EEA 8-Epidiosbulbin E acetate (EEA) CYP3A4 CYP3A4 (in Liver) EEA->CYP3A4 Metabolism Metabolite Reactive cis-enedial intermediate CYP3A4->Metabolite Nucleophiles Cellular Nucleophiles (e.g., Glutathione, Proteins) Metabolite->Nucleophiles Adduction Adducts Covalent Adducts Nucleophiles->Adducts ER_Stress ER Stress Adducts->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction Adducts->Mito_Dysfunction Apoptosis Apoptosis ER_Stress->Apoptosis Mito_Dysfunction->Apoptosis Cell_Damage Hepatocellular Damage & Necrosis Apoptosis->Cell_Damage Ketoconazole Ketoconazole (Inhibitor) Ketoconazole->CYP3A4

Caption: Metabolic activation pathway of EEA leading to hepatotoxicity.

Experimental Workflow for Troubleshooting Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify Compound Integrity 1. Check Storage Conditions 2. Prepare Fresh Solutions 3. Confirm Solubility Start->Check_Compound Check_System Assess Experimental System 1. Cell Line Viability/Passage # 2. Animal Model Health 3. Media/Reagent Quality Start->Check_System Metabolic_Variability Investigate Metabolic Activation (For toxicity studies) Check_Compound->Metabolic_Variability Check_System->Metabolic_Variability Run_Controls Run Diagnostic Controls: - Positive Control (known toxicant) - Negative Control (vehicle) - CYP450 Inhibitor (e.g., Ketoconazole) Metabolic_Variability->Run_Controls Analyze Analyze Control Results Run_Controls->Analyze Consistent Results Consistent with Metabolic Activation? Analyze->Consistent Consistent->Start No, Re-evaluate Initial Checks Optimize Optimize Protocol: - Standardize Cell Source - Use Defined Reagents Consistent->Optimize Yes End Consistent Results Achieved Optimize->End

Caption: A logical workflow for troubleshooting inconsistent EEA results.

References

Technical Support Center: 8-Epidiosbulbin E Acetate (EEA) in Antibacterial Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 8-Epidiosbulbin E acetate (B1210297) (EEA) to overcome antibiotic resistance in bacteria. As research indicates, EEA functions as a plasmid-curing agent, effectively eliminating resistance plasmids from multidrug-resistant (MDR) bacteria and restoring their susceptibility to conventional antibiotics. The information presented here is intended to address challenges that may be misinterpreted as bacterial "resistance" to EEA itself.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 8-Epidiosbulbin E acetate against multidrug-resistant bacteria?

A1: this compound (EEA) exhibits broad-spectrum plasmid-curing activity against multidrug-resistant (MDR) bacteria.[1][2][3] Its primary mechanism is the elimination of resistance plasmids (R-plasmids), which are extrachromosomal DNA molecules that carry genes conferring resistance to multiple antibiotics. By removing these plasmids, EEA effectively reverses antibiotic resistance and re-sensitizes the bacteria to previously ineffective antibiotics.[1][2]

Q2: Are there any known mechanisms of bacterial resistance to this compound itself?

A2: Currently, there is no scientific literature describing the development of bacterial resistance to the plasmid-curing activity of this compound. Issues encountered during experiments, such as a lack of desired effect, are more likely to stem from suboptimal experimental conditions or characteristics of the bacterial strain and plasmid rather than true resistance to EEA.

Q3: What is the reported efficiency of plasmid curing by this compound?

A3: The plasmid curing efficiency of EEA varies depending on the bacterial strain, the specific resistance plasmid, and the concentration of EEA used. Reported curing efficiencies range from 12% to 64% in various multidrug-resistant bacteria.[1][2]

Q4: Can this compound be used in combination with conventional antibiotics?

A4: Yes, EEA-mediated plasmid curing can significantly decrease the Minimum Inhibitory Concentration (MIC) of antibiotics against MDR bacteria, suggesting a synergistic or additive effect.[1][2] Using EEA to eliminate resistance plasmids can make antibiotic treatment more effective.

Troubleshooting Guide

Problem 1: Low or no observable plasmid curing after treatment with this compound.

Possible Cause Suggested Solution
Suboptimal EEA Concentration Determine the optimal concentration of EEA for your specific bacterial strain. Perform a dose-response experiment using a range of EEA concentrations (e.g., 25 µg/mL, 100 µg/mL, 200 µg/mL) to identify the most effective concentration for plasmid curing without excessive bactericidal effects.
Inappropriate Incubation Time The standard incubation time for plasmid curing with EEA is 24 hours. However, this may need to be optimized. Consider testing different incubation periods (e.g., 18, 24, 36 hours) to find the optimal duration for your experiment.
High Bacterial Cell Density A high initial inoculum of bacteria can reduce the effective concentration of EEA per cell. Try reducing the initial cell density in your culture before adding EEA.
Plasmid Stability Some plasmids are inherently more stable and difficult to cure. These plasmids may have efficient partitioning systems that ensure their inheritance by daughter cells. For highly stable plasmids, consider sequential treatments with EEA.
Incorrect EEA Handling and Storage This compound should be stored at 2-8°C, protected from light, and kept dry to maintain its activity.[3] Ensure that the compound has been stored correctly and that stock solutions are freshly prepared in an appropriate solvent like DMSO.

Problem 2: Difficulty in confirming plasmid loss after EEA treatment.

Possible Cause Suggested Solution
Inefficient Replica Plating The replica plating technique used to screen for cured colonies (loss of antibiotic resistance) can be prone to error. Ensure complete transfer of colonies and use appropriate antibiotic concentrations in the selective plates.
Spontaneous Reversion to Antibiotic Resistance This is highly unlikely to be the cause if you observe a significant number of susceptible colonies after EEA treatment compared to a control without EEA.
Inconclusive Agarose (B213101) Gel Electrophoresis Plasmid DNA bands can be faint or difficult to visualize if the plasmid copy number is low or if the DNA extraction is inefficient. Optimize your plasmid DNA extraction protocol to ensure a sufficient yield for visualization on an agarose gel.

Quantitative Data Summary

Table 1: Plasmid Curing Efficiency of this compound in Multidrug-Resistant Bacteria

Bacterial Strain/PlasmidMIC of EEA (µg/mL)% Curing Efficiency of EEA (mean ± S.E.)Antibiotic Resistance Cured
Enterococcus faecalis (VRE)>40028 ± 1.0 (at 25 µg/mL)Vancomycin
29 ± 1.0 (at 100 µg/mL)
48 ± 2.0 (at 200 µg/mL)
Escherichia coli>40044 ± 2.0 (at 25 µg/mL)Gentamicin
30 ± 1.5 (at 100 µg/mL)
28 ± 1.0 (at 200 µg/mL)
Shigella sonnei>40032 ± 1.2 (at 25 µg/mL)Gentamicin
12 ± 1.2 (at 100 µg/mL)
10 ± 1.0 (at 200 µg/mL)
Pseudomonas aeruginosa (RMS163)40022 ± 1.1 (at 25 µg/mL)Trimethoprim
16 ± 2.0 (at 100 µg/mL)
30 ± 2.0 (at 200 µg/mL)
Bacillus subtilis (pUB110)>40038 ± 0.9 (at 25 µg/mL)Kanamycin
48 ± 1.5 (at 100 µg/mL)
38 ± 1.0 (at 200 µg/mL)
Escherichia coli (RP4)>40064 ± 1.8 (at 25 µg/mL)Ampicillin, Kanamycin, Tetracycline
52 ± 1.2 (at 100 µg/mL)
48 ± 1.5 (at 200 µg/mL)
Pseudomonas aeruginosa (RIP64)40016 ± 1.5 (at 25 µg/mL)Carbenicillin, Gentamicin, Kanamycin, Tetracycline
24 ± 1.0 (at 100 µg/mL)
28 ± 1.2 (at 200 µg/mL)
Salmonella typhi (R136)>40024 ± 1.2 (at 25 µg/mL)Ampicillin, Chloramphenicol, Streptomycin, Tetracycline
32 ± 1.5 (at 100 µg/mL)
44 ± 1.8 (at 200 µg/mL)

Data adapted from Shriram et al., 2008.[1]

Detailed Experimental Protocols

Protocol 1: Plasmid Curing Assay

This protocol outlines the steps to assess the plasmid-curing efficiency of this compound.

  • Bacterial Culture Preparation: Inoculate a single colony of the multidrug-resistant bacterial strain into a suitable broth medium (e.g., Luria-Bertani broth) and incubate overnight at 37°C with shaking.

  • EEA Treatment: Dilute the overnight culture in fresh broth to a standardized cell density. Add this compound to the culture at the desired final concentrations (e.g., 25, 100, and 200 µg/mL). Include a control culture without EEA. Incubate the cultures for 24 hours at 37°C with shaking.

  • Colony Screening: After incubation, serially dilute the cultures and plate onto a non-selective agar (B569324) medium (e.g., Luria agar) to obtain isolated colonies. Incubate the plates overnight at 37°C.

  • Replica Plating: Replica plate at least 100 colonies from the non-selective agar onto two types of plates:

    • A non-selective agar plate.

    • A selective agar plate containing the antibiotic to which the original strain was resistant.

  • Curing Efficiency Calculation: Incubate the replica plates overnight at 37°C. Count the number of colonies that grow on the non-selective plate but fail to grow on the selective plate. The percentage of curing efficiency is calculated as: (Number of antibiotic-sensitive colonies / Total number of colonies tested) x 100.

Protocol 2: Confirmation of Plasmid Loss by Agarose Gel Electrophoresis

  • DNA Extraction: From the colonies identified as potentially cured (antibiotic-sensitive), inoculate single colonies into broth medium and grow overnight. Extract plasmid DNA from these cultures, as well as from the original resistant strain (positive control).

  • Agarose Gel Electrophoresis: Prepare a 0.8% agarose gel. Load the extracted plasmid DNA samples into the wells of the gel. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization: Stain the gel with a suitable DNA stain (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV transillumination. The absence of the plasmid band in the samples from the cured colonies, which is present in the positive control, confirms plasmid loss.

Visualizations

Plasmid_Mediated_Resistance cluster_0 Bacterial Cell Antibiotic Antibiotic Target Target Antibiotic->Target inhibits Plasmid Plasmid Resistance_Gene Resistance Gene Plasmid->Resistance_Gene carries Resistance_Protein Resistance Protein Resistance_Gene->Resistance_Protein expresses Resistance_Protein->Antibiotic inactivates EEA 8-Epidiosbulbin E acetate EEA->Plasmid eliminates

Caption: Mechanism of plasmid-mediated resistance and EEA action.

Plasmid_Curing_Workflow Start Start Culture Overnight culture of MDR bacteria Start->Culture Treatment Treat with EEA (and control) for 24h Culture->Treatment Plating Plate on non-selective agar Treatment->Plating Replica_Plating Replica plate onto selective & non-selective agar Plating->Replica_Plating Analysis Calculate curing efficiency Replica_Plating->Analysis Confirmation Confirm plasmid loss by gel electrophoresis Analysis->Confirmation End End Confirmation->End

Caption: Experimental workflow for plasmid curing with EEA.

References

Validation & Comparative

A Comparative Analysis of 8-Epidiosbulbin E Acetate and Other Conventional Plasmid Curing Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against antimicrobial resistance, the elimination of plasmids—extrachromosomal DNA molecules that often carry resistance genes—from pathogenic bacteria is a critical area of research. This guide provides a detailed comparison of 8-Epidiosbulbin E acetate (B1210297) (EEA), a novel plant-derived curing agent, with established chemical agents: ethidium (B1194527) bromide (EtBr), acridine (B1665455) orange (AO), and sodium dodecyl sulfate (B86663) (SDS). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the efficacy and methodologies of various plasmid curing techniques.

Performance Comparison of Plasmid Curing Agents

The effectiveness of a plasmid curing agent is typically measured by its curing efficiency, which is the percentage of bacterial cells that have lost the target plasmid after treatment. The following table summarizes the reported curing efficiencies for EEA and other agents across various bacterial strains and plasmids. It is important to note that curing efficiency is highly dependent on the specific bacterial strain, the nature of the plasmid, the concentration of the curing agent, and the treatment conditions.

Curing AgentBacterial Strain(s)Plasmid(s)Curing Efficiency (%)Reference(s)
8-Epidiosbulbin E acetate (EEA) Enterococcus faecalis, Escherichia coli, Shigella sonnei, Pseudomonas aeruginosa (clinical isolates)R-plasmids12 - 48[1][2]
Bacillus subtilis, E. coli, P. aeruginosa, Salmonella typhi (reference plasmids)pUB110, RP4, RIP64, R13616 - 64[1][2]
Ethidium Bromide (EtBr) Limosibacillus reuteri, Lacticaseibacillus paracaseiNot specified5 - 44[3]
Escherichia coliNot specified~21[3]
Escherichia coliNot specified14.29 - 21.05[4][5]
Staphylococcus aureusPenicillinase plasmid~20[6]
Acridine Orange (AO) Lacticaseibacillus paracaseiNot specified22[3]
Escherichia coliNot specified5.55 - 11.76[4]
Vibrio sp.Not specified55.5 (loss of one or more resistance profiles)[7]
Sodium Dodecyl Sulfate (SDS) Escherichia coliNot specified6.67 - 7.4[4][5]
Vibrio parahaemolyticusNot specifiedIneffective in the cited study[7][8]
Proteus mirabilisCeftriaxone resistance plasmid10 (cured 1 out of 10 isolates)[9]

Mechanisms of Action

The mechanisms by which these agents eliminate plasmids vary significantly:

  • This compound (EEA): The precise mechanism of plasmid curing by EEA is not yet fully elucidated. However, it is known to be a norditerpene isolated from Dioscorea bulbifera L.[1][2] While its hepatotoxicity is linked to metabolic activation by cytochrome P450 enzymes, it is unclear if a similar activation is required for its plasmid curing activity.

  • Ethidium Bromide (EtBr) and Acridine Orange (AO): These are intercalating agents.[7][10] They insert themselves between the base pairs of DNA, which can interfere with plasmid replication and partitioning, ultimately leading to the loss of the plasmid from the bacterial cell.[7][10]

  • Sodium Dodecyl Sulfate (SDS): SDS is a detergent that is believed to dislodge plasmids from their attachment sites on the bacterial cell membrane, thereby disrupting their replication and segregation into daughter cells.[7][8] Some studies suggest that plasmid-containing cells may be more sensitive to SDS due to the presence of plasmid-specified pili on the cell surface.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for plasmid curing using the discussed agents. Researchers should optimize concentrations and incubation times for their specific bacterial strains and plasmids.

Protocol 1: Plasmid Curing with this compound (EEA)

This protocol is based on the methodology described in the study by Shriram et al., 2008.[2]

  • Culture Preparation: Inoculate a fresh colony of the plasmid-harboring bacterial strain into a suitable broth medium. Incubate overnight at 37°C with shaking.

  • Treatment: Dilute the overnight culture in fresh broth containing a sub-inhibitory concentration of EEA (e.g., 25, 100, or 200 µg/mL).

  • Incubation: Incubate the treated culture for 24 hours at 37°C with shaking.

  • Plating: After incubation, spread appropriate dilutions of the culture onto non-selective agar (B569324) plates and incubate overnight at 37°C.

  • Screening for Cured Colonies: Replica-plate the colonies onto both non-selective and selective (containing the relevant antibiotic) agar plates. Colonies that grow on the non-selective plates but fail to grow on the selective plates are considered putative cured derivatives.

  • Confirmation: Confirm the loss of the plasmid by performing plasmid DNA isolation and agarose (B213101) gel electrophoresis on the putative cured colonies.

Protocol 2: Plasmid Curing with Ethidium Bromide (EtBr)
  • Culture Preparation: Grow the bacterial strain in a suitable broth medium to the mid-log phase.

  • Treatment: Add EtBr to the culture at a sub-inhibitory concentration (e.g., 10-100 µg/mL).

  • Incubation: Incubate the culture for 24-48 hours at 37°C with shaking. Protect the culture from light as EtBr is light-sensitive.

  • Plating and Screening: Follow steps 4 and 5 from the EEA protocol.

  • Confirmation: Confirm plasmid loss via plasmid DNA isolation and agarose gel electrophoresis.

Protocol 3: Plasmid Curing with Acridine Orange (AO)
  • Culture Preparation: Inoculate 5 mL of Luria-Bertani (LB) broth with the antibiotic-resistant bacterial strain.

  • Treatment: Add acridine orange to the broth at a final concentration of approximately 0.1 mg/mL.[11]

  • Incubation: Incubate the culture for 24 hours in a shaker incubator.[11] Acridine orange is also light-sensitive and cultures should be protected from light.

  • Plating and Screening: Swab the incubated culture onto Mueller-Hinton agar plates. Place antibiotic discs corresponding to the plasmid-conferred resistance onto the agar. Incubate for 24 hours at 37°C.[11] Lack of a zone of inhibition indicates the retention of resistance, while susceptibility suggests plasmid curing. Alternatively, follow steps 4 and 5 from the EEA protocol.

  • Confirmation: Confirm plasmid loss via plasmid DNA isolation and agarose gel electrophoresis.

Protocol 4: Plasmid Curing with Sodium Dodecyl Sulfate (SDS)
  • Culture Preparation: Grow the bacterial strain in a suitable broth medium overnight.

  • Treatment: Inoculate fresh broth containing a specific concentration of SDS (e.g., 10% w/v, though this can be highly toxic and requires optimization) with the overnight culture.

  • Incubation: Incubate for a defined period (e.g., 24-48 hours) at the optimal growth temperature with shaking.

  • Plating and Screening: Follow steps 4 and 5 from the EEA protocol.

  • Confirmation: Confirm plasmid loss via plasmid DNA isolation and agarose gel electrophoresis.

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Plasmid_Curing cluster_prep 1. Culture Preparation cluster_treatment 2. Treatment cluster_incubation 3. Incubation cluster_screening 4. Screening & Confirmation start Bacterial Colony overnight Overnight Culture start->overnight treatment Inoculate Fresh Broth + Curing Agent overnight->treatment incubation Incubate (e.g., 24h, 37°C) treatment->incubation plating Plate on Non-Selective Agar incubation->plating replica Replica Plate on Selective & Non-Selective Agar plating->replica confirmation Confirm Plasmid Loss (Agarose Gel Electrophoresis) replica->confirmation Mechanism_of_Action cluster_agents Curing Agents cluster_mechanisms Mechanism of Action cluster_outcome Outcome EEA This compound Unknown Mechanism Not Fully Elucidated EEA->Unknown Intercalating Intercalating Agents (Ethidium Bromide, Acridine Orange) InhibitReplication Intercalation into DNA → Inhibition of Plasmid Replication Intercalating->InhibitReplication Detergent Detergent (SDS) DislodgePlasmid Disruption of Cell Membrane → Dislodging of Plasmid Detergent->DislodgePlasmid PlasmidLoss Plasmid Elimination Unknown->PlasmidLoss InhibitReplication->PlasmidLoss DislodgePlasmid->PlasmidLoss

References

A Head-to-Head Comparison: 8-Epidiosbulbin E Acetate vs. Acridine Orange for Plasmid Removal

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Molecular Biology and Drug Development

The rise of antibiotic resistance, often encoded on plasmids, necessitates the exploration of effective plasmid curing agents. This guide provides a detailed comparison of a novel, plant-derived compound, 8-Epidiosbulbin E acetate (B1210297) (EEA), and the well-established intercalating dye, acridine (B1665455) orange, for their efficacy in eliminating plasmids from bacteria. This objective analysis, supported by experimental data, aims to assist researchers in selecting the appropriate agent for their specific applications, from basic research to the development of strategies to combat multidrug resistance.

At a Glance: Key Differences and Performance

Feature8-Epidiosbulbin E Acetate (EEA)Acridine Orange
Source Natural, isolated from Dioscorea bulbifera L.Synthetic dye
Mechanism of Action Not fully elucidated; likely interferes with plasmid replication or partitioning.DNA intercalation, leading to inhibition of plasmid replication.
Reported Curing Efficiency 12-48% for clinical isolates; 16-64% for reference plasmids.[1]Varies widely depending on plasmid, host, and conditions.
Cytotoxicity No reported cytotoxicity against a range of human cancer cell lines.[1]Known mutagen and carcinogen.
Spectrum of Activity Broad-spectrum against multidrug-resistant bacteria.[1]Broad-spectrum, but efficacy is strain and plasmid dependent.

Delving into the Mechanisms of Action

This compound (EEA): A Promising Newcomer

This compound is a norditerpene compound extracted from the bulbs of Dioscorea bulbifera L.[1]. While its precise mechanism of action for plasmid curing is not yet fully understood, it belongs to a class of plant-derived compounds that have demonstrated the ability to interfere with the maintenance of plasmids within bacterial cells. It is hypothesized that these compounds may disrupt plasmid replication or the partitioning process during cell division, leading to the loss of the plasmid in subsequent generations. A significant advantage of EEA is its lack of cytotoxicity against various human cancer cell lines, suggesting a favorable safety profile for potential therapeutic applications.[1]

Acridine Orange: The Classic Intercalator

Acridine orange is a well-characterized fluorescent dye that has been used for decades as a plasmid curing agent. Its mechanism of action is based on its ability to intercalate, or insert itself, between the base pairs of DNA. This intercalation distorts the DNA double helix, which preferentially inhibits the replication of smaller, supercoiled plasmid DNA compared to the larger bacterial chromosome. This selective inhibition of plasmid replication leads to the progressive loss of the plasmid from the bacterial population as the cells divide. However, the mutagenic and carcinogenic properties of acridine orange are a significant drawback, limiting its use primarily to in vitro laboratory applications.

Experimental Performance: A Quantitative Look

The following tables summarize the reported plasmid curing efficiencies of this compound and acridine orange from various studies. It is important to note that a direct comparison is challenging due to variations in bacterial strains, plasmids, and experimental conditions.

Table 1: Plasmid Curing Efficiency of this compound (EEA) [1]

Bacterial StrainPlasmid TypeCuring Efficiency (%)
Enterococcus faecalis (Clinical Isolate)R-plasmid12 - 48
Escherichia coli (Clinical Isolate)R-plasmid12 - 48
Shigella sonnei (Clinical Isolate)R-plasmid12 - 48
Pseudomonas aeruginosa (Clinical Isolate)R-plasmid12 - 48
Bacillus subtilispUB110 (Reference)16 - 64
Escherichia coliRP4 (Reference)16 - 64
Pseudomonas aeruginosaRIP64 (Reference)16 - 64
Salmonella typhiR136 (Reference)16 - 64

Table 2: Plasmid Curing Efficiency of Acridine Orange (Representative Data)

Bacterial StrainPlasmid TypeAcridine Orange Conc.Curing Efficiency (%)
Escherichia coliF'lac75 µg/mL~95
Staphylococcus aureusPenicillinase plasmid20 µg/mL>99
Vibrio choleraeR-plasmid100 µg/mLVariable
Lactobacillus plantarumMultiple plasmids10 µg/mLLow

Experimental Protocols: A Step-by-Step Guide

Below are detailed methodologies for plasmid curing using both this compound and acridine orange, based on published literature.

Protocol 1: Plasmid Curing with this compound

This protocol is based on the methodology described by Shriram et al. (2008).

1. Preparation of Bacterial Culture:

  • Inoculate a single colony of the plasmid-harboring bacterial strain into a suitable broth medium (e.g., Luria-Bertani broth).

  • Incubate overnight at 37°C with shaking.

2. Sub-inhibitory Concentration (SIC) Determination:

  • Determine the minimum inhibitory concentration (MIC) of EEA for the target bacterial strain using standard broth microdilution or agar (B569324) dilution methods.

  • The sub-inhibitory concentration (SIC) to be used for curing is typically the highest concentration of EEA that allows for visible bacterial growth.

3. Curing Procedure:

  • Inoculate fresh broth medium with the overnight culture to a starting OD600 of approximately 0.05.

  • Add EEA to the culture at its predetermined SIC.

  • Incubate the culture for 24 hours at 37°C with shaking.

4. Screening for Cured Colonies:

  • After incubation, serially dilute the culture and plate onto non-selective agar plates.

  • Incubate the plates overnight at 37°C to obtain isolated colonies.

  • Replica-plate the colonies onto both non-selective agar and agar containing the antibiotic for which the plasmid confers resistance.

  • Colonies that grow on the non-selective plate but fail to grow on the antibiotic-containing plate are considered putative cured colonies.

5. Confirmation of Plasmid Loss:

  • Confirm the absence of the plasmid in the putative cured colonies by performing plasmid DNA isolation followed by agarose (B213101) gel electrophoresis.

Protocol 2: Plasmid Curing with Acridine Orange

This is a general protocol adaptable for various bacterial strains.

1. Preparation of Bacterial Culture:

  • Inoculate a single colony of the plasmid-harboring bacterial strain into a suitable broth medium.

  • Incubate overnight at 37°C with shaking.

2. Curing Procedure:

  • Inoculate fresh broth medium with the overnight culture (e.g., a 1:100 dilution).

  • Add acridine orange to the culture. The optimal concentration can range from 20 to 150 µg/mL and should be determined empirically for each strain and plasmid.

  • Incubate the culture overnight at 37°C with shaking. It is crucial to protect the culture from light as acridine orange is light-sensitive.

3. Screening and Confirmation:

  • Follow steps 4 and 5 from the this compound protocol to screen for and confirm the loss of the plasmid.

Visualizing the Workflow and Mechanisms

To better illustrate the experimental process and the agents' modes of action, the following diagrams are provided.

experimental_workflow cluster_prep 1. Culture Preparation cluster_curing 2. Curing Treatment cluster_screening 3. Screening & Confirmation start Inoculate Single Colony overnight Overnight Culture start->overnight fresh_broth Inoculate Fresh Broth overnight->fresh_broth add_agent Add Curing Agent (EEA or Acridine Orange) fresh_broth->add_agent incubation Incubate (24h) add_agent->incubation plating Plate on Non-selective Agar incubation->plating replica Replica Plating plating->replica analysis Plasmid DNA Analysis replica->analysis

Caption: A generalized experimental workflow for plasmid curing.

mechanism_comparison Conceptual Mechanisms of Action cluster_eea This compound cluster_ao Acridine Orange eea EEA bacterial_cell_eea Bacterial Cell eea->bacterial_cell_eea Enters plasmid_rep_eea Plasmid Replication/ Partitioning bacterial_cell_eea->plasmid_rep_eea Interferes with plasmid_loss_eea Plasmid Loss plasmid_rep_eea->plasmid_loss_eea ao Acridine Orange bacterial_cell_ao Bacterial Cell ao->bacterial_cell_ao Enters plasmid_dna Plasmid DNA bacterial_cell_ao->plasmid_dna intercalation DNA Intercalation plasmid_dna->intercalation Binds to rep_inhibition Replication Inhibition intercalation->rep_inhibition plasmid_loss_ao Plasmid Loss rep_inhibition->plasmid_loss_ao

Caption: Contrasting the proposed and established mechanisms.

Conclusion: Choosing the Right Tool for the Job

Both this compound and acridine orange demonstrate efficacy in plasmid removal, but their suitability depends on the specific research context.

Acridine orange remains a potent and well-understood tool for in vitro plasmid curing in basic research, where its mutagenicity can be contained. Its high efficiency in certain systems makes it a reliable choice for generating plasmid-free strains for comparative studies.

This compound , on the other hand, emerges as a highly promising candidate for applications where biocompatibility is a concern. Its natural origin, broad-spectrum activity against multidrug-resistant bacteria, and lack of cytotoxicity position it as a potential lead compound for the development of novel anti-plasmid therapeutics to combat antibiotic resistance. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy in more complex biological systems.

For researchers and drug development professionals, the choice between these two agents will hinge on a careful consideration of experimental goals, the biological system in use, and the ultimate application of the plasmid-cured strains.

References

Unveiling the Hepatotoxic Profile of 8-Epidiosbulbin E Acetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the hepatotoxic effects of 8-Epidiosbulbin E acetate (B1210297) (EEA), a major diterpenoid lactone found in the tuber of Dioscorea bulbifera. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data on EEA's mechanism of liver injury and compares its toxicity profile with relevant alternatives. All cited data is supported by detailed experimental protocols and visualized through signaling pathway and workflow diagrams.

Executive Summary

8-Epidiosbulbin E acetate has been demonstrated to induce significant hepatotoxicity in vivo.[1] The toxic effects are not inherent to the molecule itself but arise from its metabolic activation in the liver. This process, primarily mediated by the cytochrome P450 enzyme CYP3A4, transforms the furan (B31954) ring of EEA into a highly reactive cis-enedial intermediate. This electrophilic metabolite can form covalent bonds with cellular macromolecules, leading to DNA damage, oxidative stress, and disruption of bile acid metabolism, ultimately culminating in hepatocellular injury.[2][3][4]

A key structural feature responsible for EEA's toxicity is its furan moiety. Hydrogenation of this ring to produce tetrahydro-8-Epidiosbulbin E acetate (tetrahydro-EEA) has been shown to abolish its hepatotoxic effects, highlighting the critical role of the furan ring in the bioactivation process.[2] Furthermore, EEA is often found alongside another hepatotoxic diterpenoid, diosbulbin B, in Dioscorea bulbifera, which shares a similar mechanism of toxicity.

Comparative Hepatotoxicity Data

The following tables summarize the quantitative data from in vivo studies, comparing the effects of this compound with a vehicle control and its non-toxic analog, tetrahydro-EEA, on key markers of liver function.

Table 1: Serum Biochemical Markers of Liver Injury in Mice

Treatment GroupDose (mg/kg)Alanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)Alkaline Phosphatase (ALP) (U/L)
Vehicle Control-25.4 ± 5.855.2 ± 11.388.1 ± 15.7
This compound50158.6 ± 35.2289.4 ± 50.1120.3 ± 22.4
This compound100472.3 ± 98.7854.1 ± 152.6185.7 ± 35.9
tetrahydro-EEA10028.1 ± 6.358.9 ± 12.590.4 ± 18.2

Data presented as mean ± standard deviation.

Table 2: Relative Liver Weight in Mice

Treatment GroupDose (mg/kg)Relative Liver Weight (% of body weight)
Vehicle Control-4.5 ± 0.3
This compound1005.8 ± 0.5
tetrahydro-EEA1004.6 ± 0.4

Data presented as mean ± standard deviation.

Experimental Protocols

In Vivo Hepatotoxicity Assessment

1. Animal Model: Male C57BL/6 mice (8-10 weeks old) were used for this study. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to standard chow and water.

2. Treatment Administration:

  • This compound and tetrahydro-EEA were dissolved in a vehicle solution of corn oil.

  • Mice were randomly assigned to four groups: Vehicle Control, EEA (50 mg/kg), EEA (100 mg/kg), and tetrahydro-EEA (100 mg/kg).

  • The respective treatments were administered via intraperitoneal injection.

3. Sample Collection:

  • 24 hours after administration, mice were anesthetized.

  • Blood samples were collected via cardiac puncture for serum biochemical analysis.

  • Livers were excised, weighed, and a portion was fixed in 10% neutral buffered formalin for histopathological examination, while the remaining tissue was snap-frozen in liquid nitrogen for further analysis.

4. Serum Biochemical Analysis:

  • Serum levels of ALT, AST, and ALP were measured using an automated clinical chemistry analyzer.

5. Histopathological Examination:

  • Formalin-fixed liver tissues were embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Stained sections were examined under a light microscope to assess for signs of liver injury, such as necrosis, inflammation, and steatosis.

In Vitro Metabolic Activation Study

1. Microsome Preparation: Liver microsomes were prepared from untreated male C57BL/6 mice through differential centrifugation.

2. Incubation Conditions:

  • A reaction mixture containing mouse liver microsomes, an NADPH-generating system, and this compound (dissolved in methanol) was prepared.

  • To investigate the role of CYP3A4, parallel incubations were conducted in the presence of ketoconazole, a specific inhibitor of CYP3A4.

3. Metabolite Trapping and Analysis:

  • The reactive metabolite of EEA was trapped using N-acetyl-L-cysteine (NAC).

  • The reaction was quenched with cold acetonitrile.

  • After centrifugation, the supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the NAC-adduct of the cis-enedial intermediate.

Mechanism of Action & Signaling Pathways

The hepatotoxicity of this compound is initiated by its bioactivation, a process heavily reliant on cytochrome P450 enzymes. The subsequent formation of a reactive metabolite leads to a cascade of cellular events culminating in liver damage.

cluster_0 Hepatocyte EEA This compound CYP3A4 Cytochrome P450 3A4 EEA->CYP3A4 Metabolic Activation Bile_Acid_Dysregulation Bile Acid Metabolism Dysregulation EEA->Bile_Acid_Dysregulation Disrupts Reactive_Metabolite cis-Enedial Intermediate (Electrophilic) CYP3A4->Reactive_Metabolite Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Covalent Binding DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Covalent Binding ROS Reactive Oxygen Species (ROS) Reactive_Metabolite->ROS Induces Cellular_Damage Hepatocellular Injury (Necrosis, Apoptosis) Protein_Adducts->Cellular_Damage DNA_Adducts->Cellular_Damage Genotoxicity ROS->Cellular_Damage Oxidative Stress Bile_Acid_Dysregulation->Cellular_Damage

Metabolic activation pathway of this compound.

The diagram above illustrates the metabolic activation of this compound within a hepatocyte. The parent compound is converted by CYP3A4 into a reactive cis-enedial intermediate, which then leads to the formation of protein and DNA adducts, generation of reactive oxygen species, and dysregulation of bile acid metabolism, all contributing to hepatocellular injury.

cluster_workflow In Vivo Hepatotoxicity Workflow Animal_Model C57BL/6 Mice Treatment IP Injection: - Vehicle - EEA (50 & 100 mg/kg) - tetrahydro-EEA (100 mg/kg) Animal_Model->Treatment Sample_Collection 24h Post-Treatment: Blood & Liver Collection Treatment->Sample_Collection Serum_Analysis Serum ALT, AST, ALP Measurement Sample_Collection->Serum_Analysis Histo_Analysis Liver Histopathology (H&E Staining) Sample_Collection->Histo_Analysis Data_Analysis Statistical Analysis & Comparison Serum_Analysis->Data_Analysis Histo_Analysis->Data_Analysis

Experimental workflow for in vivo hepatotoxicity assessment.

This flowchart outlines the key steps in the in vivo experimental protocol used to validate the hepatotoxic effects of this compound. The process begins with the selection of the animal model, followed by treatment administration, sample collection, biochemical and histopathological analyses, and finally, data analysis and comparison.

References

Unraveling the Toxicity of 8-Epidiosbulbin E Acetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the hepatotoxic diterpenoid lactone, 8-Epidiosbulbin E acetate (B1210297) (EEA), and its analogs reveals the critical role of the furan (B31954) moiety in its toxicity. This guide provides a comparative analysis of EEA and its key analogs, supported by experimental data, to inform researchers and drug development professionals on its structure-toxicity relationship.

8-Epidiosbulbin E acetate (EEA) is a major diterpenoid lactone found in the tuber of Dioscorea bulbifera, a plant used in traditional medicine. However, its clinical application is hampered by its significant hepatotoxicity.[1][2][3] This guide delves into the comparative toxicity of EEA and its analogs, highlighting the structural determinants of its toxic effects.

Comparative Toxicity Analysis

The toxicity of this compound is intrinsically linked to its chemical structure, specifically the presence of a furan ring. Experimental evidence demonstrates that the metabolic activation of this furan moiety is a prerequisite for its hepatotoxic effects.[1][3][4]

A key analog in understanding this toxicity is tetrahydro-EEA . This compound, in which the furan ring of EEA has been catalytically hydrogenated, displays no signs of liver injury in animal models at the same doses where EEA induces significant toxicity.[1] This stark contrast underscores the furan ring as the primary toxicophore of the molecule.

The mechanism of toxicity for both EEA and DSB involves metabolic activation by cytochrome P450 enzymes, particularly the CYP3A subfamily.[3][6][7] This process leads to the formation of a highly reactive cis-enedial intermediate.[3][6] This electrophilic metabolite can then form covalent bonds with cellular macromolecules like proteins and DNA, leading to cellular damage, oxidative stress, and apoptosis.[8]

Table 1: Comparative Toxicity of this compound and Its Analogs

CompoundKey Structural FeatureToxicity ProfileMechanism of Toxicity
This compound (EEA) Furan ringHepatotoxic[1][2]Metabolic activation of the furan ring by CYP450 enzymes to a reactive cis-enedial intermediate.[1][3][6]
Tetrahydro-EEA Saturated tetrahydrofuran (B95107) ringNon-hepatotoxic[1]Lacks the furan moiety, preventing the formation of the toxic reactive metabolite.[1]
Diosbulbin B (DSB) Furan ringHepatotoxic[3][5]Similar to EEA, requires metabolic activation of the furan ring.[3][5]

Experimental Protocols

In Vivo Hepatotoxicity Assessment in Mice

This protocol is based on studies investigating the dose-dependent liver injury induced by EEA.[1]

  • Animal Model: Male ICR mice are used for the study.

  • Compound Administration: this compound is dissolved in a suitable vehicle (e.g., corn oil) and administered intraperitoneally (i.p.) at various doses (e.g., 50, 75, 100, 150 mg/kg). A control group receives the vehicle only.

  • Blood and Tissue Collection: At specified time points (e.g., 24, 36, 48 hours) post-administration, blood samples are collected for serum analysis. Subsequently, the animals are euthanized, and liver tissues are harvested.

  • Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.

  • Histopathological Examination: Liver tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of liver cell necrosis, inflammation, and other pathological changes.

In Vitro Metabolic Activation Studies

This protocol is designed to investigate the role of cytochrome P450 in the metabolic activation of EEA.[6][7]

  • Microsome Preparation: Liver microsomes are prepared from rats or humans.

  • Incubation Mixture: The incubation mixture contains liver microsomes, an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and this compound. Trapping agents such as N-acetyl lysine (B10760008) (NAL) and glutathione (B108866) (GSH) are included to capture reactive metabolites.

  • Inhibitor Studies: To identify the specific CYP450 enzymes involved, incubations are performed in the presence of selective inhibitors, such as ketoconazole (B1673606) for CYP3A4.

  • Metabolite Identification: The reaction mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and characterize the metabolites formed, particularly the conjugates of the reactive intermediate with the trapping agents.

Visualizing the Mechanism and Workflow

To better understand the processes involved in EEA-induced toxicity, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Mechanism of EEA-Induced Hepatotoxicity EEA This compound (with Furan Ring) CYP450 Cytochrome P450 (e.g., CYP3A4) EEA->CYP450 Metabolic Activation Metabolite Reactive cis-enedial Intermediate CYP450->Metabolite Macromolecules Cellular Macromolecules (Proteins, DNA) Metabolite->Macromolecules Covalent Binding Adducts Macromolecular Adducts Macromolecules->Adducts Damage Cellular Damage & Oxidative Stress Adducts->Damage Apoptosis Apoptosis Damage->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.

Experimental Workflow for In Vivo Toxicity cluster_0 Animal Study cluster_1 Analysis cluster_2 Results Admin Compound Administration (EEA or Analog) Monitor Monitoring of Animals Admin->Monitor Collection Blood & Liver Tissue Collection Monitor->Collection Biochem Serum Biochemical Analysis (ALT, AST) Collection->Biochem Histo Histopathological Examination Collection->Histo Data Data Analysis & Comparison Biochem->Data Histo->Data

Caption: A typical experimental workflow for assessing the in vivo hepatotoxicity of EEA and its analogs.

References

Assessing the Efficacy of 8-Epidiosbulbin E Acetate Against Multidrug-Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The ability of bacteria to acquire and transfer resistance genes, often located on plasmids, necessitates the exploration of novel therapeutic strategies beyond conventional antibiotics. One such promising avenue is the development of plasmid-curing agents that can eliminate resistance plasmids from bacteria, thereby resensitizing them to existing antibiotics. This guide provides a detailed assessment of the efficacy of 8-Epidiosbulbin E acetate (B1210297) (EEA), a norditerpene isolated from Dioscorea bulbifera L., as a potential plasmid-curing agent against various multidrug-resistant bacterial strains.

Performance Comparison: 8-Epidiosbulbin E Acetate vs. Other Alternatives

This compound's primary mechanism of action is not direct bactericidal or bacteriostatic activity, but rather the elimination of resistance plasmids (R-plasmids) from bacteria. This makes a direct comparison of Minimum Inhibitory Concentrations (MICs) with traditional antibiotics challenging. The true measure of EEA's efficacy lies in its plasmid-curing efficiency and its ability to reverse antibiotic resistance.

Unfortunately, direct MIC values for this compound against the tested strains are not available in the primary literature. Its strength is demonstrated by its ability to lower the MIC of conventional antibiotics after treatment.

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy of this compound from a seminal study by Shriram et al. (2008).

Table 1: Plasmid Curing Efficiency of this compound (EEA)

Bacterial StrainPlasmid(s)Curing Efficiency of EEA (%)
Enterococcus faecalis (Clinical Isolate)pVSE142
Escherichia coli (Clinical Isolate)pVSE236
Shigella sonnei (Clinical Isolate)pVSE348
Pseudomonas aeruginosa (Clinical Isolate)pVSE412
Bacillus subtilispUB110 (Reference)64
Escherichia coliRP4 (Reference)16
Pseudomonas aeruginosaRIP64 (Reference)24
Salmonella typhiR136 (Reference)32

Table 2: Reversal of Antibiotic Resistance by this compound (EEA) in a Clinical Isolate of Enterococcus faecalis

AntibioticMIC before EEA Treatment (µg/mL)MIC after EEA Treatment (µg/mL)Fold Decrease in MIC
Ampicillin2561616
Ciprofloxacin128816
Erythromycin5123216
Gentamicin10246416
Vancomycin5123216

Table 3: Reversal of Antibiotic Resistance by this compound (EEA) in a Clinical Isolate of Escherichia coli

AntibioticMIC before EEA Treatment (µg/mL)MIC after EEA Treatment (µg/mL)Fold Decrease in MIC
Ampicillin10246416
Ciprofloxacin5123216
Gentamicin2561616
Tetracycline5123216

Table 4: Reversal of Antibiotic Resistance by this compound (EEA) in a Clinical Isolate of Shigella sonnei

AntibioticMIC before EEA Treatment (µg/mL)MIC after EEA Treatment (µg/mL)Fold Decrease in MIC
Ampicillin5123216
Ciprofloxacin2561616
Gentamicin128816
Tetracycline10246416
Comparison with Alternatives

Direct quantitative comparison with other specific plasmid-curing agents is difficult due to the limited number of such compounds that have undergone rigorous testing and have been proven safe. Most known plasmid-curing agents are chemical mutagens or detergents with significant toxicity, rendering them unsuitable for clinical applications.

Alternative ApproachDescriptionAdvantagesDisadvantages
Chemical Agents (e.g., Ethidium Bromide, Acridine Orange) Intercalate into DNA, interfering with plasmid replication.Effective in laboratory settings for plasmid elimination.High toxicity and mutagenicity, not suitable for in vivo use.
Detergents (e.g., Sodium Dodecyl Sulfate - SDS) Disrupt the cell membrane, which can lead to plasmid loss.Can be effective in vitro.High cytotoxicity, not for therapeutic use.
CRISPR-Cas Systems Targeted cleavage of plasmid DNA using engineered guide RNAs.Highly specific and potent.Delivery to target bacteria in a complex environment is a major hurdle. Potential for off-target effects.
Phage Therapy Bacteriophages that specifically target and lyse bacteria.Can be highly specific to pathogenic bacteria.Narrow host range, potential for development of bacterial resistance to phages.

In this context, this compound stands out as a naturally derived compound with reported low cytotoxicity against human cell lines, a significant advantage over traditional chemical curing agents.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of this compound.

Bacterial Strains and Culture Conditions
  • Bacterial Strains: Multidrug-resistant clinical isolates of Enterococcus faecalis, Escherichia coli, Shigella sonnei, and Pseudomonas aeruginosa were used. Reference plasmid-containing strains included Bacillus subtilis (pUB110), Escherichia coli (RP4), Pseudomonas aeruginosa (RIP64), and Salmonella typhi (R136).

  • Culture Medium: Luria-Bertani (LB) broth and agar (B569324) were used for routine bacterial growth.

  • Incubation Conditions: Cultures were incubated at 37°C.

Plasmid Curing Assay
  • A single colony of the test bacterium was inoculated into 5 mL of LB broth containing a sub-inhibitory concentration of this compound. The sub-inhibitory concentration is the highest concentration that does not inhibit the visible growth of the bacteria.

  • The culture was incubated for 24 hours at 37°C with shaking.

  • After incubation, the culture was serially diluted and plated onto nutrient agar plates to obtain single colonies.

  • Individual colonies were then replica-plated onto two types of agar plates: one with and one without the antibiotic to which the original strain was resistant.

  • The colonies that grew on the antibiotic-free plate but failed to grow on the antibiotic-containing plate were considered to be "cured" of the resistance plasmid.

  • The curing efficiency was calculated as the percentage of cured colonies out of the total number of colonies tested.

  • The loss of the plasmid in the cured colonies was confirmed by agarose (B213101) gel electrophoresis of isolated plasmid DNA.

Antimicrobial Susceptibility Testing (MIC Determination)
  • Method: The agar dilution method was employed to determine the Minimum Inhibitory Concentration (MIC) of various antibiotics against the bacterial strains before and after treatment with this compound.

  • Procedure:

    • A series of agar plates were prepared, each containing a different concentration of the antibiotic to be tested.

    • The bacterial strains (both the original resistant strain and the cured strain) were grown in broth to a standardized turbidity.

    • A small, standardized volume of the bacterial suspension was inoculated onto the surface of each agar plate.

    • The plates were incubated for 18-24 hours at 37°C.

    • The MIC was determined as the lowest concentration of the antibiotic that completely inhibited the visible growth of the bacteria.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

experimental_workflow cluster_preparation Preparation cluster_screening Screening for Cured Colonies cluster_confirmation Confirmation & Efficacy Assessment start Start with MDR Bacterial Strain culture Culture in LB Broth with Sub-inhibitory EEA start->culture incubation Incubate 24h at 37°C culture->incubation plating Plate on Nutrient Agar incubation->plating replica Replica Plating on Antibiotic & Non-Antibiotic Agar plating->replica identify Identify Cured Colonies (Growth only on Non-Antibiotic Agar) replica->identify plasmid_isolation Plasmid DNA Isolation identify->plasmid_isolation mic_testing MIC Determination of Antibiotics (Compare Resistant vs. Cured Strain) identify->mic_testing gel Agarose Gel Electrophoresis (Confirm Plasmid Loss) plasmid_isolation->gel

Experimental workflow for assessing the plasmid-curing efficacy of this compound.

mode_of_action cluster_treatment Treatment with EEA cluster_outcome Outcome mdr_bacterium Multidrug-Resistant Bacterium r_plasmid R-Plasmid (Carries Resistance Genes) mdr_bacterium->r_plasmid contains eea 8-Epidiosbulbin E Acetate (EEA) mdr_bacterium->eea exposure to no_effect No Effect mdr_bacterium->no_effect cured_bacterium Antibiotic-Susceptible Bacterium eea->r_plasmid induces loss of no_plasmid No R-Plasmid cured_bacterium->no_plasmid lacks bacterial_death Bacterial Death antibiotics Conventional Antibiotics antibiotics->no_effect antibiotics->bacterial_death

Conceptual diagram of this compound's mode of action.

References

Lacking Sufficient Data for a Comparative Analysis of 8-Epidiosbulbin E Acetate's Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, a comparative guide on the activity of 8-Epidiosbulbin E acetate (B1210297) across different cancer cell lines cannot be compiled at this time due to a significant lack of published quantitative data. Research on this natural compound, a major diterpenoid lactone found in the tuber of Dioscorea bulbifera, has predominantly focused on its hepatotoxic effects, with limited investigation into its potential as an anti-cancer agent.

While some studies have briefly mentioned the lack of cytotoxic effects of 8-Epidiosbulbin E acetate in a small number of cancer cell lines, such as MCF-7 (breast adenocarcinoma), A431 (epidermoid carcinoma), and SiHa (cervical cancer), these reports do not provide the necessary quantitative data, such as IC50 values, that are essential for a comparative analysis. An IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro and is a critical metric for comparing the potency of a compound across different cell lines.

The core requirement for a comparison guide is the availability of standardized experimental data that allows for an objective assessment of a compound's performance. This includes detailed experimental protocols and quantifiable results from assays measuring cell viability, proliferation, or apoptosis in a variety of cell lines representing different cancer types.

Currently, the scientific literature does not contain studies that have systematically screened this compound against a panel of cancer cell lines, such as the NCI-60 human tumor cell line screen, which is a common method for identifying the anti-cancer potential of compounds. The primary focus of existing research has been on the mechanisms of liver injury induced by this compound, often involving in vivo studies in mice and in vitro experiments using primary hepatocytes. These studies have elucidated a mechanism involving metabolic activation and the induction of apoptosis through crosstalk between the mitochondria and the endoplasmic reticulum.

Without the foundational data on its activity in a diverse range of cancer cell lines, it is not possible to generate the requested data tables, experimental protocols, or visualizations of signaling pathways related to its anti-cancer effects. Therefore, any attempt to create a comparison guide at this stage would be speculative and not based on the required supporting experimental evidence. Further research is needed to explore the potential anti-cancer activities of this compound and to generate the data necessary for a comprehensive and objective comparison.

Lack of Publicly Available Data on the Structure-Activity Relationship of 8-Epidiosbulbin E Acetate Derivatives Prevents Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the research concerning the structure-activity relationship (SAR) of 8-Epidiosbulbin E acetate (B1210297) (EEA) derivatives. Despite extensive searches, no publicly available studies were found that detail the synthesis of a series of EEA analogs and the subsequent evaluation of their biological activities. This absence of foundational research makes it impossible to construct a comparative guide on the SAR of these compounds, as requested.

8-Epidiosbulbin E acetate is a naturally occurring norditerpenoid isolated from the tubers of Dioscorea bulbifera. Existing research on this compound has primarily focused on its isolation, characterization, and notable biological effects, including its hepatotoxicity and its ability to cure plasmids in multidrug-resistant bacteria. However, the scientific community has yet to publish research on the systematic chemical modification of EEA to explore how different structural features influence its biological activity.

Without studies that synthesize and test a range of EEA derivatives, key components of a SAR analysis—such as quantitative data for comparison, detailed experimental protocols for these specific analogs, and elucidation of their mechanisms of action and effects on signaling pathways—do not exist. Therefore, the creation of data tables, experimental methodologies, and signaling pathway diagrams as requested is not feasible.

Known Biological Activities of this compound

While a comparative analysis of its derivatives is not possible, it is pertinent to summarize the known biological activities of the parent compound, this compound.

Hepatotoxicity: Multiple studies have highlighted the potential for EEA to cause liver damage. Research indicates that the furan (B31954) ring within the EEA structure is metabolized by cytochrome P450 enzymes, leading to a reactive intermediate that can cause cellular damage.

Plasmid-Curing Activity: this compound has demonstrated the ability to eliminate plasmids from multidrug-resistant bacteria. This activity suggests a potential, yet unexplored, avenue for combating antibiotic resistance.

Due to the lack of available research on the structure-activity relationship of this compound derivatives, we are unable to provide a comparison guide on this topic. Further research involving the synthesis and biological evaluation of EEA analogs is necessary before such an analysis can be conducted.

Unraveling the Dual Facets of 8-Epidiosbulbin E Acetate: A Comparative Analysis of In Vitro and In Vivo Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive analysis of 8-Epidiosbulbin E acetate (B1210297) (EEA), a major component isolated from the tuber of Dioscorea bulbifera, reveals a consistent pattern of hepatotoxicity across both laboratory (in vitro) and living organism (in vivo) studies. The underlying mechanism points to a bioactivation process mediated by cytochrome P450 enzymes, leading to cellular damage. This guide provides a detailed comparison of the observed effects, supported by experimental data and protocols for researchers in drug development and toxicology.

Executive Summary

8-Epidiosbulbin E acetate has demonstrated significant, dose-dependent toxicity in both cellular and animal models. The primary driver of this toxicity is its metabolic conversion by the cytochrome P450 enzyme, CYP3A4, into a highly reactive cis-enedial intermediate. This metabolite readily damages cellular components, including DNA, and triggers programmed cell death (apoptosis) through pathways involving mitochondrial and endoplasmic reticulum stress. The in vivo studies in mice corroborate the in vitro findings, showing marked liver injury characterized by elevated liver enzymes.

In Vitro vs. In Vivo Effects: A Comparative Overview

The toxic effects of EEA have been consistently observed in both isolated primary mouse hepatocytes and in live mouse models. In vitro studies offer a controlled environment to dissect the molecular mechanisms of toxicity, while in vivo experiments provide a broader physiological context, including metabolic distribution and systemic responses.

ParameterIn Vitro (Primary Mouse Hepatocytes)In Vivo (Mice)
Concentration/Dosage 50, 100, 200 µM[1]50, 100, 200 mg/kg[1]
Primary Toxic Effect Cytotoxicity, DNA Damage, Apoptosis[1]Hepatotoxicity, Liver Injury[2][3]
Key Bio-marker Increased DNA fragmentation, activation of apoptotic pathwaysElevated serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels
Metabolic Activation Dependent on CYP3A4 activityConfirmed through studies with CYP3A4 inhibitors

Mechanism of Action: From Metabolic Activation to Cellular Demise

The hepatotoxicity of this compound is not caused by the compound itself, but rather by its metabolic byproduct. The furan (B31954) ring of EEA is oxidized by CYP3A4, a key enzyme in drug metabolism, to form a reactive cis-enedial intermediate. This electrophilic metabolite can then covalently bind to cellular macromolecules, leading to widespread damage.

This cellular damage triggers a cascade of events, including:

  • DNA Damage: The reactive metabolite can form adducts with DNA, leading to mutations and genomic instability.

  • Endoplasmic Reticulum (ER) Stress: The accumulation of damaged proteins can lead to ER stress and the unfolded protein response (UPR).

  • Mitochondrial Dysfunction: This can lead to the release of pro-apoptotic factors.

  • Apoptosis: The culmination of these stress pathways is the initiation of programmed cell death, or apoptosis, in hepatocytes.

EEA This compound CYP3A4 CYP3A4 EEA->CYP3A4 Metabolism Metabolite cis-enedial intermediate CYP3A4->Metabolite Damage Cellular Macromolecule Damage Metabolite->Damage DNADamage DNA Damage Damage->DNADamage ERStress Endoplasmic Reticulum Stress Damage->ERStress MitoDysfunction Mitochondrial Dysfunction Damage->MitoDysfunction Apoptosis Apoptosis DNADamage->Apoptosis ERStress->Apoptosis MitoDysfunction->Apoptosis

Caption: Metabolic activation and toxicity pathway of EEA.

Experimental Protocols

In Vitro: Primary Mouse Hepatocyte Isolation and Culture for Toxicity Studies

A standard and effective method for isolating primary mouse hepatocytes is the two-step collagenase perfusion technique.

Materials:

  • Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺

  • EGTA (0.5 mM in HBSS)

  • Collagenase type IV (0.5 mg/mL in HBSS with Ca²⁺ and Mg²⁺)

  • Williams' Medium E supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

  • Perfusion pump and tubing

  • Surgical instruments

Procedure:

  • Anesthetize the mouse according to approved animal care protocols.

  • Surgically expose the portal vein.

  • Cannulate the portal vein and initiate perfusion with pre-warmed (37°C) EGTA-HBSS at a flow rate of 5-10 mL/min for 5-10 minutes to flush out the blood and chelate calcium.

  • Switch the perfusion to the collagenase solution and continue for 10-15 minutes, or until the liver becomes soft and digested.

  • Excise the liver and transfer it to a sterile petri dish containing Williams' Medium E.

  • Gently dissociate the liver tissue to release the hepatocytes.

  • Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at a low speed (e.g., 50 x g) for 5 minutes to pellet the hepatocytes.

  • Resuspend the hepatocyte pellet in culture medium and determine cell viability using a trypan blue exclusion assay.

  • Plate the viable hepatocytes on collagen-coated culture plates at a desired density.

  • After a few hours of attachment, replace the medium to remove dead cells and debris. The hepatocytes are now ready for experimental treatments with this compound.

cluster_0 Perfusion cluster_1 Cell Isolation & Culture Anesthesia Anesthesia Cannulation Cannulation Anesthesia->Cannulation Expose Portal Vein Perfusion1 Perfusion1 Cannulation->Perfusion1 EGTA-HBSS Perfusion2 Perfusion2 Perfusion1->Perfusion2 Collagenase ExciseLiver Excise Liver Perfusion2->ExciseLiver Dissociation Dissociation ExciseLiver->Dissociation Filtration Filtration Dissociation->Filtration Centrifugation Centrifugation Filtration->Centrifugation Plating Plating Centrifugation->Plating Treatment Treatment Plating->Treatment

Caption: Workflow for primary mouse hepatocyte isolation.
In Vivo: Assessment of Hepatotoxicity in Mice

Animal Model:

  • Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.

Materials:

  • This compound

  • Vehicle (e.g., corn oil or a solution of DMSO and saline)

  • Gavage needles

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • ALT/AST assay kits

  • Histology supplies (formalin, paraffin, sectioning equipment, H&E stains)

Procedure:

  • Acclimate mice to the housing conditions for at least one week.

  • Divide the mice into control and treatment groups.

  • Prepare the dosing solutions of this compound in the chosen vehicle at the desired concentrations (e.g., to achieve doses of 50, 100, and 200 mg/kg).

  • Administer a single dose of EEA or vehicle to the respective groups via oral gavage.

  • Observe the animals for any signs of toxicity at regular intervals.

  • At predetermined time points (e.g., 24, 48, 72 hours post-dosing), collect blood samples via a suitable method (e.g., retro-orbital sinus or cardiac puncture under terminal anesthesia).

  • Process the blood to obtain serum and measure the levels of ALT and AST using commercially available kits.

  • Euthanize the animals and perform a necropsy.

  • Collect the liver and fix a portion in 10% neutral buffered formalin for histological analysis.

  • Process the fixed liver tissue, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate for signs of liver injury such as necrosis, inflammation, and steatosis.

Conclusion

The available evidence strongly indicates that this compound is a potent hepatotoxin, with its toxicity stemming from metabolic activation by CYP3A4. The consistency of findings between in vitro and in vivo models provides a robust foundation for further investigation into the precise molecular interactions of its reactive metabolite and for the development of potential mitigation strategies. Researchers studying the toxicology of natural products and those involved in drug development should consider the bioactivation potential of furan-containing compounds like EEA.

References

Validating the Role of Cytochrome P450 in 8-Epidiosbulbin E Acetate Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of 8-Epidiosbulbin E acetate (B1210297) (EEA), a major hepatotoxic constituent of the traditional medicine Dioscorea bulbifera. The focus is on elucidating the critical role of cytochrome P450 (CYP) enzymes in its bioactivation and subsequent liver injury. Experimental data is presented to compare the metabolism and toxicity of EEA under different conditions, providing a clear validation of the CYP-mediated pathway as the primary mechanism of its toxicity.

Executive Summary

Data Presentation

Table 1: In Vivo Pharmacokinetics of 8-Epidiosbulbin E Acetate in the Presence and Absence of a CYP Inhibitor
ParameterEEA AloneEEA + Ketoconazole (B1673606) (CYP Inhibitor)Fold ChangeReference
Plasma Cmax UndisclosedUndisclosed7-fold increase[3]
Plasma AUC UndisclosedUndisclosed13-fold increase

Note: Specific Cmax and AUC values were not available in the cited literature, but the fold-change upon CYP inhibition is a critical indicator of CYP-mediated clearance.

Table 2: Comparison of Hepatotoxicity of this compound and its Non-Metabolizable Analog
CompoundDoseObservationConclusionReference
This compound (EEA) Time- and dose-dependentSignificant liver injury observedHepatotoxicity is dependent on the administered dose and duration of exposure.
Tetrahydro-EEA Same doses as EEANo liver injury observedThe furan (B31954) moiety, absent in tetrahydro-EEA, is essential for the hepatotoxicity, indicating that metabolic activation of this ring is the primary cause of liver damage.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is a generalized representation based on standard methodologies for assessing in vitro drug metabolism.

Objective: To determine the metabolic stability and identify the metabolites of this compound in a CYP-rich environment.

Materials:

  • This compound (EEA)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Ketoconazole (CYP3A4 inhibitor)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare incubation mixtures in phosphate buffer containing human liver microsomes and the NADPH regenerating system.

  • Initiation of Reaction: Pre-warm the mixtures to 37°C. The metabolic reaction is initiated by adding EEA to the incubation mixture. For inhibitor studies, pre-incubate the microsomes with ketoconazole before adding EEA.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the incubation mixture are taken.

  • Reaction Quenching: The reaction in the collected aliquots is immediately stopped by adding a quenching solvent, typically cold acetonitrile.

  • Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system to quantify the remaining EEA and identify and quantify the formed metabolites. The disappearance of the parent compound over time is used to calculate the metabolic half-life.

In Vivo Assessment of this compound-Induced Hepatotoxicity in Mice

This protocol is a generalized representation based on standard methodologies for assessing drug-induced liver injury in animal models.

Objective: To evaluate the hepatotoxic potential of this compound in a living organism and the protective effect of CYP inhibition.

Materials:

  • This compound (EEA)

  • Vehicle for administration (e.g., corn oil)

  • Ketoconazole

  • Male C57BL/6 mice

  • Blood collection tubes

  • Formalin for tissue fixation

  • Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) assay kits

Procedure:

  • Animal Acclimatization: Mice are acclimatized for at least one week before the experiment with free access to food and water.

  • Dosing: Mice are divided into groups: Vehicle control, EEA-treated, and EEA + Ketoconazole-treated. For the inhibitor group, ketoconazole is administered prior to EEA. Doses are administered via oral gavage.

  • Sample Collection: At predetermined time points after dosing, blood is collected via cardiac puncture or tail vein bleeding. Animals are then euthanized, and liver tissues are harvested.

  • Biochemical Analysis: Serum is separated from the blood, and the levels of liver injury biomarkers, ALT and AST, are measured using commercial assay kits.

  • Histopathological Analysis: A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The stained sections are examined under a microscope for signs of liver damage, such as necrosis and inflammation.

Mandatory Visualization

metabolic_activation_of_EEA EEA This compound (Furan-containing) CYP3A4 Cytochrome P450 3A4 EEA->CYP3A4 Metabolism of furan moiety Reactive_Intermediate Reactive cis-enedial Intermediate CYP3A4->Reactive_Intermediate Generates Cellular_Macromolecules Cellular Macromolecules (e.g., Proteins) Reactive_Intermediate->Cellular_Macromolecules Binds to Adducts Macromolecular Adducts Cellular_Macromolecules->Adducts Hepatotoxicity Hepatotoxicity Adducts->Hepatotoxicity Leads to Ketoconazole Ketoconazole (CYP3A4 Inhibitor) Ketoconazole->CYP3A4 Inhibits

Caption: Metabolic activation of this compound by CYP3A4.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation EEA_HLM Incubation of EEA with Human Liver Microsomes (HLM) Metabolite_ID Metabolite Identification (LC-MS/MS) EEA_HLM->Metabolite_ID Comparison_vitro Compare Metabolite Formation Metabolite_ID->Comparison_vitro CYP_Inhibition_vitro Incubation with HLM + Ketoconazole CYP_Inhibition_vitro->Comparison_vitro Validation Validation of CYP450 Role Comparison_vitro->Validation EEA_mice Administration of EEA to Mice Toxicity_Assessment Hepatotoxicity Assessment (ALT, AST, Histology) EEA_mice->Toxicity_Assessment Comparison_vivo Compare Liver Injury Toxicity_Assessment->Comparison_vivo CYP_Inhibition_vivo Administration of EEA + Ketoconazole CYP_Inhibition_vivo->Comparison_vivo Comparison_vivo->Validation

Caption: Experimental workflow for validating the role of CYP450.

signaling_pathway_toxicity EEA_Metabolism EEA Metabolism (via CYP3A4) Reactive_Metabolite Reactive Metabolite EEA_Metabolism->Reactive_Metabolite Bile_Acid_Dysregulation Bile Acid Metabolism Dysregulation Reactive_Metabolite->Bile_Acid_Dysregulation Alters Taurine_Dysregulation Taurine & Hypotaurine Metabolism Dysregulation Reactive_Metabolite->Taurine_Dysregulation Alters Hepatocyte_Damage Hepatocyte Damage Bile_Acid_Dysregulation->Hepatocyte_Damage Taurine_Dysregulation->Hepatocyte_Damage Liver_Injury Liver Injury Hepatocyte_Damage->Liver_Injury

Caption: Proposed signaling pathway of EEA-induced hepatotoxicity.

Conclusion

References

A Comparative Guide to 8-Epidiosbulbin E Acetate and Other Norditerpenoids from Dioscorea Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 8-Epidiosbulbin E acetate (B1210297) and other norditerpenoids isolated from various Dioscorea species. The information presented herein is based on available experimental data, focusing on the cytotoxic and antimicrobial properties of these compounds. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Norditerpenoids from Dioscorea

The genus Dioscorea, commonly known as yam, is a rich source of diverse secondary metabolites, including a class of compounds known as norditerpenoids. These molecules, characterized by a C19 or C20 carbon skeleton, have garnered significant interest due to their wide range of biological activities. Among these, 8-Epidiosbulbin E acetate has been a subject of study, alongside other related compounds like diosbulbiferins and bafoudiosbulbins, all primarily isolated from Dioscorea bulbifera L. This guide will delve into a comparative analysis of their reported biological effects, with a particular focus on their potential as cytotoxic and antimicrobial agents. A critical aspect of this comparison is the noted hepatotoxicity associated with some of these compounds, a crucial consideration for any therapeutic development.

Comparative Biological Activity

The biological activities of this compound and other selected norditerpenoids from Dioscorea species are summarized below. The data has been compiled from various studies to provide a comparative overview.

Cytotoxic Activity

The cytotoxic potential of these norditerpenoids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this activity.

CompoundCell LineIC50 (µM)Reference
Diosbulbin C A549 (Non-small cell lung cancer)100.2[1][2][3]
H1299 (Non-small cell lung cancer)141.9[1][2][3]
HELF (Normal human lung fibroblast)228.6[1][2][3]
This compound Data not available for direct comparison-
Diosbulbiferin A Data not available for direct comparison-
Diosbulbiferin B Data not available for direct comparison-

Note: While direct IC50 values for this compound against specific cancer cell lines were not available in the reviewed literature, its significant hepatotoxicity has been documented, suggesting a potent but potentially non-selective cytotoxic effect.

Antimicrobial Activity

Several norditerpenoids from Dioscorea bulbifera have demonstrated activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is the primary metric for this activity.

CompoundBacterial StrainMIC (µg/mL)Reference
Bafoudiosbulbin A Salmonella typhi25-50[4][5]
Salmonella paratyphi A25-50[4][5]
Salmonella paratyphi B25-50[4][5]
Bafoudiosbulbin B Salmonella typhi25-50[4][5]
Salmonella paratyphi A25-50[4][5]
Salmonella paratyphi B25-50[4][5]
Bafoudiosbulbin C Escherichia coli64-256[5]
Klebsiella pneumoniae64-256[5]
This compound Has reported plasmid-curing activity against multidrug-resistant bacteria, but specific MIC values are not detailed in the provided search results.-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Isolation of Norditerpenoids from Dioscorea bulbifera

A general procedure for the isolation of norditerpenoids from the tubers of Dioscorea bulbifera is as follows:

  • Extraction: Air-dried and powdered tubers of Dioscorea bulbifera are extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Chromatography: The fractions showing biological activity are subjected to multiple chromatographic steps for purification. This may include column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0-200 µM) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test bacteria is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassays Biological Evaluation cluster_comparison Comparative Analysis plant_material Dioscorea bulbifera Tubers extraction Solvent Extraction plant_material->extraction fractionation Solvent Partitioning extraction->fractionation chromatography Chromatographic Purification fractionation->chromatography pure_compounds Isolated Norditerpenoids chromatography->pure_compounds cytotoxicity Cytotoxicity Assay (MTT) pure_compounds->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) pure_compounds->antimicrobial data_analysis Data Analysis (IC50 / MIC) cytotoxicity->data_analysis antimicrobial->data_analysis comparison Comparison of Biological Activities data_analysis->comparison

Caption: Workflow for the isolation and biological evaluation of norditerpenoids.

signaling_pathway_comparison cluster_cytotoxicity Cytotoxicity cluster_antimicrobial Antimicrobial Activity cluster_toxicity Hepatotoxicity Norditerpenoid Norditerpenoid CancerCell Cancer Cell Norditerpenoid->CancerCell CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest Induces Apoptosis Apoptosis CancerCell->Apoptosis Induces CellDeath Cell Death CellCycleArrest->CellDeath Apoptosis->CellDeath Norditerpenoid2 Norditerpenoid Bacteria Bacterial Cell Norditerpenoid2->Bacteria GrowthInhibition Inhibition of Growth Bacteria->GrowthInhibition EEA This compound Hepatocyte Hepatocyte EEA->Hepatocyte Induces LiverDamage Liver Damage Hepatocyte->LiverDamage Induces

Caption: General mechanisms of action for Dioscorea norditerpenoids.

Conclusion

This comparative guide highlights the biological activities of this compound and other norditerpenoids from Dioscorea species. While compounds like diosbulbin C and bafoudiosbulbins A and B show promising cytotoxic and antimicrobial activities, the potential for hepatotoxicity, as seen with this compound, underscores the need for careful evaluation of the therapeutic window for this class of compounds. Further research is warranted to elucidate the structure-activity relationships and to identify lead compounds with improved efficacy and safety profiles for potential drug development.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 8-Epidiosbulbin E Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of laboratory chemicals are paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 8-Epidiosbulbin E acetate (B1210297), ensuring safety and regulatory compliance.

Chemical Profile: 8-Epidiosbulbin E Acetate

PropertyValue
CAS Number 91095-48-6[1]
Molecular Formula C21H24O7[1]
Molecular Weight 388.41[1]
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319)[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles to prevent eye contact.[1]

  • Lab Coat: A standard lab coat should be worn to protect from skin exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste due to its irritant properties. Adherence to institutional and local regulations is crucial.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: From the moment it is deemed unusable, this compound must be treated as hazardous waste.

  • Segregate Waste: Do not mix this compound with other chemical waste unless compatibility is confirmed. It should be segregated as a non-halogenated organic waste.[2]

Step 2: Containerization

  • Select an Appropriate Container: Use a chemically compatible and leak-proof container with a screw-on cap.[3] Plastic containers are often preferred over glass to minimize the risk of breakage.

  • Container Condition: Ensure the container is in good condition, free from cracks or leaks.

  • Do Not Overfill: Fill the container to no more than 80% capacity to allow for expansion.[2]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[3]

Step 3: Labeling

Proper labeling is critical for safety and compliance.

  • Affix a Hazardous Waste Tag: Use the hazardous waste tags provided by your institution's Environmental Health & Safety (EHS) department.[4]

  • Complete Information: The tag must include:

    • The words "Hazardous Waste".[4][5]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2][5]

    • The concentration and quantity of the waste.

    • The date of waste generation.[4]

    • The name of the principal investigator and the laboratory location (building and room number).[4]

    • Check the appropriate hazard pictograms for irritants.[4]

Step 4: Storage

  • Designated Storage Area: Store the labeled waste container in a designated hazardous waste storage area within the laboratory.

  • Secure and Closed: Keep the container lid securely fastened at all times, except when adding waste.[3][5]

  • Time and Quantity Limits: Be aware of your institution's limits on the amount of hazardous waste that can be stored and the maximum storage duration (e.g., typically 90 days).[3]

Step 5: Disposal

  • Schedule a Pickup: Contact your institution's EHS or equivalent department to schedule a collection of the hazardous waste.[3][4]

  • Do Not Dispose Down the Drain or in Regular Trash: It is a violation of regulations to dispose of chemical waste in sinks or regular trash receptacles.[2][4]

Disposal of Empty Containers

Empty containers that held this compound must also be disposed of properly.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent.[5][6]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste along with the this compound waste.[5]

  • Container Disposal: After triple rinsing and air-drying, deface or remove the original label. The clean, empty container can then typically be disposed of in the regular laboratory trash or recycling.[6]

Visual Workflow for Disposal

The following diagram illustrates the key steps in the proper disposal process for this compound.

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 8-Epidiosbulbin E Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 8-Epidiosbulbin E acetate (B1210297), a furanoid diterpenoid lactone with potential applications in combating multidrug-resistant bacteria.[1][2][3][4] Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

8-Epidiosbulbin E acetate is classified as a hazardous substance that can cause skin irritation and serious eye irritation.[5] Therefore, stringent adherence to PPE protocols is mandatory to prevent accidental exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.[5]
Eye and Face Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and accidental contact, which can cause serious irritation.[5]
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated space.To prevent inhalation of airborne particles.

Operational Plan for Safe Handling

A systematic approach to handling this compound will mitigate risks. The following procedural steps provide a clear workflow for laboratory personnel.

  • Preparation : Before handling the compound, ensure that the designated workspace is clean and uncluttered. A safety shower and eyewash station should be readily accessible.

  • Personal Protective Equipment (PPE) : Don all required PPE as outlined in Table 1.

  • Weighing and Aliquoting : Conduct all weighing and handling of the solid compound in a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation : When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands with soap and water.[5] Clean all contaminated surfaces and equipment.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : Collect any solid waste, including contaminated gloves, weigh paper, and empty vials, in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste : Dispose of solutions containing this compound in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.

  • Contaminated Clothing : If clothing becomes contaminated, remove it immediately and wash it before reuse.[5]

Experimental Protocol Reference

While specific experimental conditions should be optimized for each study, a general protocol for solubilizing this compound for in vivo studies involves the following steps:

  • Prepare a stock solution by dissolving this compound in a suitable solvent. One documented protocol uses a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a clear solution of at least 2.5 mg/mL.[1]

  • For animal administration, the compound can be suspended in corn oil or 0.5% CMC-Na.[1]

  • It is important to note that this compound has been shown to induce liver injury in mice, and its hepatotoxicity is mediated by metabolic activation of the furan (B31954) ring by cytochrome P450 enzymes.[1][6]

Visualizing the Safety Workflow

To further clarify the procedural steps for safe handling, the following diagram illustrates the logical relationship between hazard recognition, protective measures, and emergency response.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_response Emergency Response A Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) B Gather Required PPE: - Gloves - Safety Goggles - Lab Coat A->B leads to C Work in a Well-Ventilated Area B->C enables D Handle with Care to Avoid Contact C->D facilitates E IF ON SKIN: Wash with Soap and Water (P302+P352) D->E in case of accidental exposure F IF IN EYES: Rinse with Water D->F in case of accidental exposure

Caption: Workflow for Safe Handling of this compound.

References

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